molecular formula C11H16N2O B1369276 Methyl-(4-morpholin-4-YL-phenyl)-amine CAS No. 173186-17-9

Methyl-(4-morpholin-4-YL-phenyl)-amine

Cat. No.: B1369276
CAS No.: 173186-17-9
M. Wt: 192.26 g/mol
InChI Key: LCPCCZIHDCGBGU-UHFFFAOYSA-N
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Description

Methyl-(4-morpholin-4-YL-phenyl)-amine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-(4-morpholin-4-YL-phenyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-(4-morpholin-4-YL-phenyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPCCZIHDCGBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Profile of n-Methyl-4-morpholinoaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Rationale

n-Methyl-4-morpholinoaniline, with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol , is a tertiary aromatic amine incorporating a morpholine moiety.[1] Its structure suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its spectroscopic properties essential for its synthesis, characterization, and application. The presence of both aromatic and aliphatic protons, distinct carbon environments, and multiple heteroatoms gives rise to a rich and informative spectroscopic signature. This guide will deconstruct the anticipated spectroscopic data by drawing parallels with the well-characterized spectra of its structural precursors, 4-morpholinoaniline and N-methylaniline.

Molecular Structure and Spectroscopic Workflow

The structural features of n-Methyl-4-morpholinoaniline are key to interpreting its spectra. The molecule consists of a central aniline core, N-methylated at the amino group, and substituted at the para-position with a morpholine ring.

Caption: Molecular structure of n-Methyl-4-morpholinoaniline.

A typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like n-Methyl-4-morpholinoaniline is outlined below. This systematic approach ensures that comprehensive and complementary data is acquired to enable a confident structure elucidation.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Synthesis of n-Methyl-4-morpholinoaniline Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Interpretation Spectral Interpretation and Structure Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation Report Technical Guide Preparation Interpretation->Report

Caption: General workflow for the spectroscopic characterization of n-Methyl-4-morpholinoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of the ¹H and ¹³C spectra, a detailed map of the molecule's connectivity can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of n-Methyl-4-morpholinoaniline is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the morpholine protons. The predicted chemical shifts are based on the analysis of 4-morpholinoaniline and N-methylaniline spectra.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic (ortho to -N(CH₃)H)~ 6.6 - 6.8Doublet2HShielded by the electron-donating N-methylamino group.
Aromatic (ortho to morpholine)~ 6.8 - 7.0Doublet2HSlightly deshielded compared to the other aromatic protons due to the influence of the morpholine nitrogen.
N-HVariable (broad)Singlet1HChemical shift is dependent on solvent and concentration.
N-CH₃~ 2.8 - 3.0Singlet3HTypical range for an N-methyl group on an aniline.
Morpholine (-N-CH₂-)~ 3.0 - 3.2Triplet4HProtons on the carbons adjacent to the nitrogen of the morpholine ring.
Morpholine (-O-CH₂-)~ 3.8 - 4.0Triplet4HProtons on the carbons adjacent to the oxygen of the morpholine ring, deshielded by the electronegative oxygen.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on data from 4-morpholinoaniline and N-methylaniline.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aromatic (C-N(CH₃)H)~ 148 - 150Quaternary carbon attached to the N-methylamino group.
Aromatic (C-morpholine)~ 140 - 142Quaternary carbon attached to the morpholine nitrogen.
Aromatic (CH ortho to -N(CH₃)H)~ 112 - 114Shielded by the electron-donating N-methylamino group.
Aromatic (CH ortho to morpholine)~ 116 - 118Less shielded aromatic carbons.
N-CH₃~ 30 - 32Typical range for an N-methyl carbon on an aniline.
Morpholine (-N-CH₂-)~ 49 - 51Carbons adjacent to the morpholine nitrogen.
Morpholine (-O-CH₂-)~ 66 - 68Carbons adjacent to the morpholine oxygen, deshielded.
Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified n-Methyl-4-morpholinoaniline.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the N-H proton.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., DEPTQ) to simplify the spectrum and enhance the signal of quaternary carbons. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration for ¹H NMR). Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of n-Methyl-4-morpholinoaniline will be characterized by absorptions corresponding to N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-N and C-O bonds.

Predicted IR Absorptions
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch~ 3400 - 3300MediumCharacteristic of a secondary amine. The experimental FT-IR spectrum of N-methylaniline shows a peak at 3411 cm⁻¹.[3]
C-H Stretch (Aromatic)~ 3100 - 3000MediumTypical for C-H bonds on a benzene ring.
C-H Stretch (Aliphatic)~ 2980 - 2850StrongC-H stretching vibrations of the N-methyl and morpholine methylene groups.
C=C Stretch (Aromatic)~ 1620 - 1580 and ~ 1520 - 1480Medium-StrongCharacteristic skeletal vibrations of the benzene ring.
C-N Stretch (Aromatic Amine)~ 1350 - 1250StrongStretching vibration of the aryl-N bond.
C-N Stretch (Aliphatic Amine)~ 1250 - 1020MediumStretching vibrations of the C-N bonds within the morpholine ring.
C-O-C Stretch (Ether)~ 1150 - 1085StrongAsymmetric stretching of the C-O-C bond in the morpholine ring.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[4][5]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Thoroughly dry high-purity, spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which can interfere with the spectrum.

  • In an agate mortar and pestle, grind a small amount (1-2 mg) of the purified n-Methyl-4-morpholinoaniline to a fine powder.

  • Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample. Then, grind the mixture vigorously for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.[5]

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent or translucent pellet.[6]

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation can be highly informative for structural elucidation.

Predicted Mass Spectrum

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 192, corresponding to the molecular weight of n-Methyl-4-morpholinoaniline (C₁₁H₁₆N₂O). As the molecule contains an even number of nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule.

Key Fragmentation Pathways: The fragmentation of n-Methyl-4-morpholinoaniline is likely to be dominated by cleavages alpha to the nitrogen atoms and the morpholine oxygen, as these lead to the formation of stable carbocations or radical cations.

m/z Proposed Fragment Fragmentation Pathway
177[M - CH₃]⁺Loss of a methyl radical from the N-methyl group.
163[M - C₂H₅]⁺Alpha-cleavage within the morpholine ring.
134[M - C₃H₆O]⁺Loss of a neutral C₃H₆O fragment from the morpholine ring.
120[C₇H₈N₂]⁺Cleavage of the morpholine ring.
106[C₇H₈N]⁺Cleavage of the C-N bond between the aromatic ring and the morpholine nitrogen.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.

The fragmentation of aromatic amines is often characterized by a stable molecular ion peak. The alpha-cleavage is a dominant fragmentation pathway for amines, leading to the formation of resonance-stabilized cations.[7][8]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer equipped with an electron ionization source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Introduction (Direct Insertion Probe):

  • Load a small amount of the purified solid sample into a capillary tube.

  • Insert the capillary tube into the direct insertion probe.

  • Introduce the probe into the high-vacuum source of the mass spectrometer.

  • Gently heat the probe to volatilize the sample into the ion source.

Ionization and Analysis:

  • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10] This causes the ejection of a valence electron, forming a positively charged molecular ion (M⁺).

  • The molecular ions, having excess energy, undergo fragmentation to produce smaller, characteristic fragment ions.

  • The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance versus m/z).

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of n-Methyl-4-morpholinoaniline. By leveraging the known spectral data of its structural analogs and fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, FT-IR, and EI-MS. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide serves as a valuable resource for researchers working with this compound, facilitating its unambiguous identification and characterization, and ultimately supporting its potential applications in scientific research and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...[Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Specac. How to Make a Good KBr Pellet - a Step-by-step Guide. [Link]

  • Chemistry LibreTexts. Electron Ionization. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • International Journal of Engineering Research and. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • JoVE. Mass Spectrometry: Amine Fragmentation. [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Technical Whitepaper: The N-Methyl-Morpholinoaniline Pharmacophore in Kinase Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive for medicinal chemists and drug discovery scientists. It focuses on the strategic application of Methyl-(4-morpholin-4-yl-phenyl)-amine (systematically N-methyl-4-(4-morpholinyl)aniline; CAS 173186-17-9) as a high-value building block in the optimization of kinase inhibitors.

Executive Summary

In the iterative cycle of kinase inhibitor design, the "solvent front" and the "hinge-binding linker" are critical zones for optimization. Methyl-(4-morpholin-4-yl-phenyl)-amine represents a specialized pharmacophore that addresses three common failures in lead optimization: poor aqueous solubility , non-selective hinge binding , and metabolic liability .

Unlike the more common primary aniline analogues, the N-methylated variant introduces a steric "twist" and removes a hydrogen bond donor. This modification acts as a "selectivity switch," often distinguishing between closely related kinase isoforms (e.g., differentiating JNK isoforms or sparing specific off-targets like CDK2) by enforcing specific torsional constraints that only certain ATP pockets can accommodate.

Structural Anatomy & Mechanistic Role

This building block functions as a tripartite pharmacophore :

A. The Morpholine Tail (Solvent Interaction)
  • Function: Acts as a solubilizing group that protrudes into the solvent channel (Hydrophobic Region II).

  • PK Impact: The ether oxygen reduces basicity (pKa ~8.3) compared to piperidine, improving metabolic stability and reducing hERG liability while maintaining sufficient polarity for aqueous solubility.

  • Causality: By projecting into the bulk solvent, it allows the core scaffold to bind deep in the pocket without incurring significant desolvation penalties.

B. The Phenyl Spacer (Geometry)
  • Function: Provides a rigid scaffold to orient the morpholine tail away from the hinge region.

  • Electronic Effect: The para-amino substitution creates a push-pull electronic system, increasing the nucleophilicity of the aniline nitrogen for coupling reactions while modulating the electron density of the aromatic ring.

C. The N-Methyl Amine Linker (The "Selectivity Switch")
  • Critical Feature: This is the defining characteristic of this specific intermediate.

  • Mechanism 1 - Conformational Control: The N-methyl group introduces steric clash with the ortho-protons of the phenyl ring and the core scaffold (e.g., pyrimidine or quinazoline). This forces the inhibitor into a non-planar conformation.

  • Mechanism 2 - H-Bond Donor Removal: Primary anilines (-NH-) often donate a hydrogen bond to the hinge region (e.g., to the backbone carbonyl of the gatekeeper residue). Methylation removes this interaction.

    • Outcome: If a target kinase requires this H-bond, potency is lost. If an off-target kinase requires it but the target does not, selectivity is gained.

Visualization: Pharmacophore Logic & Decision Tree

The following diagram illustrates the logical flow for selecting this moiety during Structure-Activity Relationship (SAR) studies.

KinaseSAR Problem Lead Optimization Challenge Solubility Issue: Poor Solubility / High LogP Problem->Solubility Selectivity Issue: Poor Selectivity (Promiscuous) Problem->Selectivity Morpholine Strategy: Add Morpholine Tail (Solvent Front Exposure) Solubility->Morpholine LinkerCheck Check Hinge Interaction Selectivity->LinkerCheck Morpholine->LinkerCheck PrimaryAniline Use Primary Aniline (4-morpholinoaniline) LinkerCheck->PrimaryAniline Target needs H-bond donor MethylatedAniline Use N-Methyl Aniline (Methyl-(4-morpholin-4-yl-phenyl)-amine) LinkerCheck->MethylatedAniline Target tolerates hydrophobic contact Outcome1 Result: H-Bond Donor Present High Potency, Lower Selectivity PrimaryAniline->Outcome1 Outcome2 Result: H-Bond Donor Removed Induces Torsional Twist High Selectivity MethylatedAniline->Outcome2

Caption: Decision logic for incorporating N-Methyl-4-morpholinoaniline in kinase inhibitor design.

Experimental Protocols

Protocol A: Chemical Synthesis (Buchwald-Hartwig Coupling)

Since the amine is secondary (N-methyl), Nucleophilic Aromatic Substitution (SNAr) can be sluggish with electron-rich cores. Palladium-catalyzed coupling is the preferred route to attach this moiety to a heteroaromatic halide (e.g., 4-chloroquinazoline).

Reagents:

  • Halide: 1.0 eq (e.g., 4-chloro-quinazoline scaffold)

  • Amine: 1.2 eq Methyl-(4-morpholin-4-yl-phenyl)-amine (CAS 173186-17-9)[1][2]

  • Catalyst: 5-10 mol% Pd2(dba)3

  • Ligand: 10-20 mol% Xantphos or BrettPhos (Crucial for secondary amines)

  • Base: 2.0 eq Cs2CO3

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a microwave vial with the halide, amine, base, and catalyst/ligand mixture. Seal and purge with Argon for 5 minutes. Rationale: Pd(0) species are oxygen-sensitive.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (microwave).

  • Workup: Filter through a Celite pad to remove palladium black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (DCM:MeOH gradient). The morpholine nitrogen typically requires 5-10% MeOH for elution.

Protocol B: ADP-Glo™ Kinase Assay (Validation)

To verify the impact of the N-methyl group on potency, a luminescent ADP detection assay is standard.

  • Preparation: Dilute the synthesized inhibitor in 100% DMSO (10 mM stock). Prepare 1:3 serial dilutions.

  • Enzyme Reaction:

    • Mix 2 µL of Inhibitor (at 2.5x final conc) with 4 µL of Kinase/Substrate mix.

    • Incubate for 10 mins at RT (allows inhibitor to bind—critical for Type II binders).

    • Add 4 µL of ATP (at Km concentration) to initiate.

    • Incubate for 60 mins at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Analysis: Read luminescence on a plate reader. Plot RLU vs. Log[Inhibitor] to determine IC50.

Data Presentation Template for SAR Comparison:

Compound IDR1 (Linker)R2 (Tail)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity Ratio (B/A)
Cmpd-01 -NH-Morpholine12151.2 (Non-selective)
Cmpd-02 -N(Me)- Morpholine 24 >10,000 >400 (Highly Selective)

Note: Cmpd-02 represents the target molecule using the Methyl-(4-morpholin-4-yl-phenyl)-amine moiety. The slight loss in potency at Target A is often an acceptable trade-off for the massive gain in selectivity against Target B.

Pathway & Interaction Visualization

The following diagram details the specific binding mode interactions that justify the use of this molecule.

BindingMode Inhibitor Inhibitor Core N_Methyl N-Methyl Group Inhibitor->N_Methyl Attached via Hinge Kinase Hinge (Methionine/Threonine) Inhibitor->Hinge Primary H-Bonds Phenyl Phenyl Ring N_Methyl->Phenyl Attached via Gatekeeper Gatekeeper Residue N_Methyl->Gatekeeper Steric Clash / Twist Morpholine Morpholine Ring Phenyl->Morpholine Para-substitution Solvent Solvent Channel (Water Network) Morpholine->Solvent H-bonding / Solubilization

Caption: Interaction map showing how the N-methyl group enforces geometry and prevents promiscuous H-bonding.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. ACS Omega. [Link]

  • Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors. PubMed Central. [Link]

Sources

Optimizing CNS Penetration: The Technical Guide to Methyl-(4-morpholin-4-yl-phenyl)-amine Scaffolds

[1][2]

Executive Summary

Methyl-(4-morpholin-4-yl-phenyl)-amine (CAS: 173186-17-9), also known as N-methyl-4-morpholinoaniline, represents a high-value pharmacophore in Central Nervous System (CNS) drug discovery.[1][2] Unlike generic aniline derivatives, this scaffold integrates a morpholine ring—a "privileged structure" for blood-brain barrier (BBB) penetration—with a secondary amine handle primed for late-stage diversification.[1][2]

This guide provides a rigorous technical analysis of this molecule's utility as a lead-optimization intermediate.[1][2] It details the physicochemical rationale for its CNS privileges, robust synthetic protocols for its generation, and experimental frameworks for validating its BBB permeability.[2]

Part 1: Physicochemical Profile & CNS Logic[1][2]

The success of CNS agents hinges on Multiparameter Optimization (MPO).[2] The N-methyl-4-morpholinoaniline scaffold offers an ideal balance of lipophilicity and basicity, avoiding the high efflux liability often seen in more polar analogues.[1][2]

Key Molecular Descriptors

The following data establishes the scaffold's alignment with the CNS MPO (Central Nervous System Multiparameter Optimization) algorithm:

PropertyValueCNS Impact
Molecular Weight (MW) 192.26 DaOptimal. Well below the 400 Da threshold, allowing room for functionalization.[1][2]
cLogP 1.6 ± 0.2Ideal. Falls within the 1.5–3.0 "Sweet Spot" for passive diffusion across the BBB.[2]
TPSA 24.3 ŲExcellent. < 90 Ų is preferred for CNS penetration; low polar surface area minimizes efflux.[1][2]
pKa (Morpholine N) ~8.4Balanced. Partially ionized at physiological pH, aiding solubility without preventing membrane transit.[2]
pKa (Aniline N) ~4.5Neutral. The aniline nitrogen remains uncharged at pH 7.4, facilitating lipophilic interaction.[2]
H-Bond Donors (HBD) 1Low. Minimizes P-glycoprotein (P-gp) recognition.[1][2]
The "Morpholine Magic" Effect

The morpholine moiety serves a dual function:

  • Solubility Anchor: The ether oxygen lowers LogP relative to a piperidine, preventing the molecule from becoming a "grease ball" (excessively lipophilic).[2]

  • Metabolic Shield: Unlike open-chain alkyl amines, the morpholine ring is relatively resistant to oxidative deamination, though the N-methyl group on the aniline side remains a metabolic soft spot (see Section 3).[1][2]

Part 2: Synthetic Methodologies

To ensure high purity (>98%) for biological screening, two primary routes are recommended.[2] Route A is preferred for scale-up, while Route B is ideal for generating radiolabeled analogues (e.g., using [¹⁴C]-formaldehyde).[1][2]

Visualization of Synthetic Logic[2]

Synthesis_PathwaysStart14-Fluoro-N-methylaniline(Starting Material)Inter1Pd-CatalyzedC-N CouplingStart1->Inter1+ MorpholinePd2(dba)3, XPhosNaOtBu, Toluene, 100°CStart24-Morpholinoaniline(Precursor)Inter2ReductiveAminationStart2->Inter2+ Formaldehyde (aq)NaBH3CN, MeOHAcOH (cat.)ProductMethyl-(4-morpholin-4-yl-phenyl)-amine(Target Scaffold)Inter1->ProductYield: ~85%Inter2->ProductYield: ~70%

Figure 1: Two distinct synthetic pathways. Route A (top) utilizes Buchwald-Hartwig coupling for convergence; Route B (bottom) uses reductive alkylation for derivatization.[1][2]

Protocol: Route A (Buchwald-Hartwig Coupling)

Rationale: This route avoids the formation of over-alkylated byproducts (quaternary ammonium salts) common in direct alkylation.[1]

Reagents:

  • 4-Bromo-N-methylaniline (1.0 eq)[1][2]

  • Morpholine (1.2 eq)[2][3]

  • Pd₂(dba)₃ (2 mol%)[2]

  • XPhos (4 mol%)[2]

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)[1][2]

  • Toluene (anhydrous)[2]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Catalyst Pre-mix: Add Pd₂(dba)₃ and XPhos; dissolve in 5 mL toluene and stir for 5 mins to form the active catalytic species.

  • Addition: Add 4-Bromo-N-methylaniline, morpholine, and NaOtBu. Rinse with remaining toluene.[1][2]

  • Reaction: Seal and heat to 100°C for 12 hours. Monitor by LC-MS (Target m/z: 193.1 [M+H]⁺).[1][2]

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[1][2]

  • Purification: Flash chromatography (SiO₂, Hexane:EtOAc 8:2). The product is a pale yellow solid.[2]

Part 3: Biological Validation & CNS Assays[1][2]

Once synthesized, the scaffold must be validated for BBB permeability.[2] Do not rely solely on calculated properties.

The PAMPA-BBB Assay Protocol

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) specifically modified for BBB (using porcine brain lipids) provides a high-throughput "Go/No-Go" filter.[1][2]

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1][2]

  • Acceptor Plate: 96-well PTFE plate.[1][2]

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.[1][2]

  • Buffer: PBS (pH 7.4).

Workflow:

  • Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the filter membrane of the Donor Plate.[2] Allow 5 mins for impregnation.

  • Donor Loading: Add 150 µL of the test compound (10 µM in PBS + 1% DMSO) to the Donor wells.

  • Acceptor Loading: Add 300 µL of blank PBS to the Acceptor wells.

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate to create the "sandwich."

  • Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor solutions via LC-MS/MS or UV-Vis.[1][2]

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    Target:
    
    
    cm/s indicates high CNS penetration.[1][2]
Metabolic Stability (Microsomal)

The N-methyl group is susceptible to N-demethylation by CYP450 isoforms.[1][2]

  • Alert: If the half-life (

    
    ) in human liver microsomes is < 30 mins, consider deuterating the methyl group (N-CD₃) to exploit the Kinetic Isotope Effect (KIE), potentially extending half-life without altering binding affinity.[1][2]
    

Part 4: Pharmacological Applications[1][2][4][5]

This scaffold is rarely the final drug; it is the "warhead carrier" or the "hinge binder."[2]

Kinase Inhibition (Hinge Binding)

In oncology (Glioblastoma) and neurodegenerative pathways (LRRK2), the aniline nitrogen often forms a critical hydrogen bond with the kinase hinge region.[2]

  • Design Strategy: Acylate the secondary amine with a heterocycle (e.g., pyrimidine) to target the ATP pocket.[2] The morpholine ring will point towards the solvent front, improving solubility.[2]

GPCR Ligands (Dopamine/Serotonin)

The distance between the basic morpholine nitrogen and the aniline nitrogen mimics the pharmacophore of many biogenic amines.

  • Design Strategy: Link the aniline nitrogen to a lipophilic aryl tail via a 2-3 carbon spacer to target the secondary binding pocket (SBP) of Dopamine D2 or D3 receptors.[1][2]

CNS Drug Design Logic Flow

CNS_Design_LogicScaffoldMethyl-(4-morpholin-4-yl-phenyl)-amineCheck1Is BBB Permeability > 10^-6 cm/s?Scaffold->Check1Path_HighHigh PermeabilityCheck1->Path_HighYesPath_LowLow PermeabilityCheck1->Path_LowNoCheck2Is Metabolic t1/2 > 60 min?Path_High->Check2Opt_LowStrategy: Reduce TPSA(Remove H-bond donors)Path_Low->Opt_LowPath_StableStableCheck2->Path_StableYesPath_UnstableUnstable (N-demethylation)Check2->Path_UnstableNoFinalLead Candidate(Ready for In Vivo)Path_Stable->FinalOpt_UnstableStrategy: Deuteration (N-CD3)or CyclizationPath_Unstable->Opt_UnstableOpt_Unstable->Final

Figure 2: Decision tree for optimizing the scaffold into a viable CNS drug candidate.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. J. Med. Chem. 2021.[1][2] [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier. Pharmaceutics.[1][2] 2019. [Link][2][4]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med. Res. Rev. 2019. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) – Is it better than Caco-2 for BBB prediction? Eur. J. Pharm. Sci. 2018.[1][2] [Link]

In Silico Modeling of the Methyl-(4-morpholin-4-yl-phenyl)-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper for the in silico modeling of Methyl-(4-morpholin-4-yl-phenyl)-amine (hereafter referred to as M-MPA ).

Given the chemical structure of M-MPA (an N-methyl-p-phenylenediamine derivative substituted with a morpholine ring), it represents a classic privileged scaffold in medicinal chemistry. It is frequently utilized as a hinge-binding fragment in Tyrosine Kinase Inhibitors (TKIs) (e.g., targeting SYK, EGFR) or as a core moiety in Factor Xa inhibitors .

This guide frames M-MPA not as a standalone drug, but as a high-value fragment in a Fragment-Based Drug Design (FBDD) campaign targeting Spleen Tyrosine Kinase (SYK) , a critical target in autoimmune diseases and B-cell malignancies.

A Fragment-Based Approach Targeting Spleen Tyrosine Kinase (SYK)

Executive Summary

This technical guide outlines the computational workflow for evaluating the binding efficacy of Methyl-(4-morpholin-4-yl-phenyl)-amine (M-MPA). The protocol integrates Quantum Mechanical (QM) ligand preparation, Molecular Docking, and Molecular Dynamics (MD) simulations to predict binding affinity and stability within the ATP-binding pocket of SYK.

Structural Basis & Ligand Preparation (The Input)

The accuracy of any in silico model is strictly limited by the quality of the input structures. For a fragment like M-MPA, the conformational flexibility of the morpholine ring and the protonation state of the aniline nitrogen are critical determinants of binding.

1.1. Quantum Mechanical (QM) Geometry Optimization

Standard force fields often fail to accurately predict the specific "chair" vs. "boat" puckering energy barriers of morpholine rings when attached to aromatic systems. We employ Density Functional Theory (DFT) to generate the bioactive conformation.

  • Protocol:

    • Sketching: Generate the 2D structure (SMILES: CNc1ccc(N2CCOCC2)cc1).

    • QM Optimization: Use Gaussian 16 or Jaguar .

      • Theory Level: B3LYP/6-31G** (Standard for organic drug-like molecules).

      • Solvation: PBF (Poisson-Boltzmann Finite) water model to simulate aqueous environment.

    • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. These are superior to Gasteiger charges for capturing the electron-withdrawing effect of the morpholine oxygen.

1.2. Protein Target Selection & Preparation

We utilize the Spleen Tyrosine Kinase (SYK) .

  • PDB Selection: 4XG6 (Crystal structure of SYK complexed with a similar inhibitor).

  • Resolution: 1.85 Å (High resolution is mandatory for fragment docking).

  • Preparation Steps:

    • Missing Atoms: Reconstruct missing side chains using Prime/Modeller.

    • Protonation: Assign protonation states at pH 7.4 using PROPKA. Crucial: Ensure the catalytic Lysine (Lys402) is protonated if the mechanism requires it.

    • Solvent: Remove water molecules >5 Å from the active site; retain bridging waters if they mediate H-bonds with the hinge region.

Molecular Docking Strategy (The Static Fit)

Docking predicts the "best pose" of M-MPA within the SYK ATP-binding pocket. The M-MPA scaffold typically acts as a Type I hinge binder , where the aniline NH or the morpholine oxygen interacts with the backbone residues of the kinase hinge.

2.1. Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand in PDB 4XG6.

  • Box Size: 20 Å x 20 Å x 20 Å (Sufficient for a fragment).

  • Constraints: Define a positional constraint on the hinge residue Ala451 (backbone NH) to enforce the kinase-mimetic binding mode.

2.2. Docking Protocol (Glide XP / AutoDock Vina)
  • Algorithm: Rigid receptor, flexible ligand.

  • Sampling: Precision mode (XP in Glide).

  • Self-Validation Step: Before docking M-MPA, re-dock the native ligand from 4XG6.

    • Pass Criteria: RMSD between re-docked pose and crystal pose must be < 2.0 Å .

Table 1: Expected Interaction Fingerprint for M-MPA

MoietyTarget Residue (SYK)Interaction TypeImportance
Aniline -NH- Ala451 (Hinge) H-Bond DonorCritical (Anchors the scaffold)
Phenyl Ring Val385 / Leu377 Hydrophobic / Pi-StackingStabilizes orientation
Morpholine O Solvent / Asp512 H-Bond AcceptorSolubilizing / Specificity
Morpholine N Gly454 ElectrostaticOrientation
Molecular Dynamics Simulation (The Dynamic Fit)

Docking provides a static snapshot. MD simulation is required to verify if the small M-MPA fragment stays bound or drifts out of the pocket due to thermal fluctuation (a common issue with low-molecular-weight fragments).

3.1. System Setup
  • Engine: GROMACS 2024 or Desmond.

  • Force Field: OPLS4 (Superior for heterocyclic small molecules) or CHARMM36m .

  • Solvent Model: TIP3P Water box (Orthorhombic, 10 Å buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

3.2. Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration (NVT): 1 ns at 300 K (Berendsen thermostat) to stabilize temperature.

  • Equilibration (NPT): 1 ns at 1 bar (Berendsen barostat) to stabilize density.

  • Production Run: 100 ns .

    • Why 100ns? Fragments often unbind within 20-50ns if the affinity is weak. 100ns proves stability.

3.3. Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural stability. A stable binder should plateau < 2.5 Å.

  • H-Bond Persistence: Calculate the % of simulation time the Ala451 H-bond is maintained.

    • Threshold: > 60% occupancy indicates a reliable binder.

Binding Free Energy Calculation (The Score)

Docking scores are inaccurate for ranking. We use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to estimate the free energy of binding (


).
  • Equation:

    
    
    
  • Software: Prime (Schrödinger) or gmx_MMPBSA.

  • Input: Trajectory frames from the last 20 ns of the MD simulation (to ensure equilibrium).

  • Interpretation: A

    
     more negative than -30 kcal/mol  suggests M-MPA is a potent starting fragment.
    
Visualization & Workflows
5.1. The Computational Pipeline

The following diagram illustrates the linear workflow from ligand sketching to binding energy calculation.

G Start Structure Input (SMILES) QM QM Optimization (DFT B3LYP/6-31G**) Start->QM Geometry Correction Dock Molecular Docking (Hinge Constraint) QM->Dock Bioactive Conformer Prep Protein Prep (SYK - PDB: 4XG6) Prep->Dock Receptor Grid MD MD Simulation (100 ns, OPLS4) Dock->MD Top Pose Analysis MM-GBSA & Stability Analysis MD->Analysis Trajectory

Caption: Figure 1. Integrated In Silico Workflow for evaluating M-MPA binding affinity.

5.2. Biological Context (SYK Signaling)

Understanding why we target SYK is crucial. M-MPA binding inhibits the phosphorylation cascade downstream of the B-Cell Receptor.

SYK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Antigen Binding SYK SYK (Target of M-MPA) LYN->SYK Phosphorylation (ITAMs) BLNK BLNK (Adaptor) SYK->BLNK Recruitment PLC PLC-gamma-2 SYK->PLC Phosphorylation Calcium Ca2+ Flux (Cell Activation) PLC->Calcium IP3 Generation M_MPA M-MPA (Inhibitor) M_MPA->SYK Blocks ATP Binding

Caption: Figure 2. The SYK Signaling Pathway.[1] M-MPA acts by blocking ATP binding to SYK, preventing downstream activation of PLC-gamma-2.

References
  • Currie, R. A., et al. (2014). "Discovery of GS-9973, a Selective and Non-Covalent Inhibitor of Spleen Tyrosine Kinase (Syk)." Journal of Medicinal Chemistry. [Link]

    • Relevance: Establishes the structural basis for SYK inhibition using heterocyclic scaffolds similar to M-MPA.
  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. [Link]

    • Relevance: Authoritative source for the MM-GBSA methodology used in Part 4.
  • Jorgensen, W. L., et al. (2011). "Efficient Discovery of Potent Anti-Inflammatory Agents Targeting the Spleen Tyrosine Kinase (Syk)." Bioorganic & Medicinal Chemistry Letters. [Link]

    • Relevance: Validates the use of aniline-morpholine fragments in SYK inhibitor design.
  • Sastry, G. M., et al. (2013). "Docking and scoring in drug discovery: a review." Combinatorial Chemistry & High Throughput Screening. [Link]

    • Relevance: Provides the theoretical grounding for the docking protocols in Part 2.

Sources

Methodological & Application

Precision N-Methylation of 4-Morpholinoaniline: A Selective Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Morpholinoaniline (CAS: 2524-67-6) is a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and functionalized dyes. A recurring challenge in its derivatization is controlling the degree of N-methylation .

Direct alkylation with methyl iodide often results in an uncontrollable mixture of starting material, mono-methylated product (


-methyl), di-methylated product (

-dimethyl), and quaternary ammonium salts.

This Application Note provides two distinct, high-fidelity protocols to solve this selectivity problem:

  • Protocol A (Mono-Selective): Uses Sodium Triacetoxyborohydride (STAB) in a reductive amination to exclusively yield

    
    -methyl-4-morpholinoaniline.
    
  • Protocol B (Di-Selective): Uses the Eschweiler-Clarke condition to force the reaction to the tertiary amine,

    
    -dimethyl-4-morpholinoaniline, without quaternization.
    

Chemical Pathways & Mechanism[1][2][3]

The selection of the reducing agent dictates the reaction endpoint.

  • Pathway A (Mono): The secondary amine product is more basic than the primary amine starting material. However, STAB is a mild reducing agent that reacts faster with the pre-formed imine than with the carbonyl source itself, allowing for stepwise control.

  • Pathway B (Di): Formic acid serves as both the proton source and the hydride donor at high temperatures, driving the reaction thermodynamically to the tertiary amine.

Reaction Workflow Diagram

ReactionPathways SM 4-Morpholinoaniline (Primary Amine) Imine Imine Intermediate (Transient) SM->Imine + CH2O Mono N-Methyl-4-morpholinoaniline (Secondary Amine) Imine->Mono Protocol A: NaBH(OAc)3 (Kinetic Control) Di N,N-Dimethyl-4-morpholinoaniline (Tertiary Amine) Mono->Di Protocol B: HCOOH/Reflux (Thermodynamic Control)

Figure 1: Divergent synthesis pathways. Protocol A stops at the secondary amine; Protocol B pushes to the tertiary amine.

Protocol A: Selective Mono-N-Methylation

Objective: Synthesis of


-methyl-4-morpholinoaniline.
Methodology:  Reductive Amination (Abdel-Magid Protocol).[1]
Reagents & Materials
ComponentEquiv.RoleNotes
4-Morpholinoaniline 1.0SubstrateDark solid; sensitive to oxidation.
Paraformaldehyde 1.1 - 1.2Carbon SourceDepolymerizes in situ.
NaBH(OAc)₃ 1.5ReductantDo not substitute with NaBH₄ (too strong).
Acetic Acid (AcOH) 1.0 - 1.1CatalystFacilitates imine formation.
Dichloromethane (DCM) Solvent10-15 mL/gAnhydrous preferred.
Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 4-morpholinoaniline  (1.0 eq) in DCM  (anhydrous).
    
    • Note: If solubility is poor, a 4:1 mixture of DCM:Methanol can be used, but pure DCM improves selectivity.

  • Imine Formation: Add Paraformaldehyde (1.1 eq) and Acetic Acid (1.0 eq). Stir at room temperature (20-25°C) for 30–60 minutes.

    • Observation: The suspension may clarify as the hemiaminal/imine forms.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) may occur.
      
  • Reaction: Remove the ice bath and stir at room temperature for 4–12 hours.

    • Monitor: Check via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the primary amine (lower

      
      ).
      
  • Quench: Quench by adding saturated aqueous

    
     until pH ~8.
    
  • Workup: Separate the organic layer.[2] Extract the aqueous layer 2x with DCM. Combine organics, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0

    
     5% MeOH in DCM).
    

Protocol B: Selective Di-N-Methylation

Objective: Synthesis of


-dimethyl-4-morpholinoaniline.
Methodology:  Eschweiler-Clarke Reaction.[3][4][5]
Reagents & Materials
ComponentEquiv.RoleNotes
4-Morpholinoaniline 1.0Substrate
Formaldehyde (37% aq) 3.0 - 5.0ReagentLarge excess ensures completion.
Formic Acid (98%) 5.0+Solvent/ReductantActs as the hydride donor.
Step-by-Step Procedure
  • Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 4-morpholinoaniline (1.0 eq) in Formic Acid (5–10 eq).

    • Exothermic: Add the amine slowly; the reaction with acid is exothermic.

  • Addition: Add Formaldehyde (37% aq.) (3.0 eq).

  • Reflux: Heat the mixture to reflux (~100°C) for 6–12 hours.

    • Mechanism:[6][3][7][1][4][5][8][9][10]

      
       is released as the byproduct of the reduction. Ensure the condenser is vented properly.
      
  • Workup: Cool to room temperature.

  • Basification: Critical Step. Slowly pour the reaction mixture into ice-cold 4M NaOH or saturated

    
    .
    
    • Target: pH > 10. The amine must be deprotonated to be extracted.

  • Extraction: Extract 3x with Ethyl Acetate or DCM.

  • Isolation: Dry organics over

    
    , filter, and concentrate. The product usually solidifies upon standing.
    

Quality Control & Validation

To validate the synthesis, compare analytical data against these expected parameters.

Analytical Table
ParameterMono-Methylated (Target A)Di-Methylated (Target B)
Appearance Off-white to beige solidWhite to pale yellow crystalline solid
1H NMR (DMSO-d6) Singlet ~2.65 - 2.75 ppm (3H) Singlet ~2.80 - 2.90 ppm (6H)
Secondary Amine Broad singlet ~5.0-5.5 ppm (1H, NH)Absent
Morpholine Signal ~3.0 ppm (4H), ~3.7 ppm (4H)~3.0 ppm (4H), ~3.7 ppm (4H)
TLC (5% MeOH/DCM) Middle

Higher

(Less polar than mono)
Troubleshooting Guide

Troubleshooting Problem Issue: Incomplete Conversion Check1 Check Water Content (Protocol A) Problem->Check1 Check2 Check pH during Workup (Protocol B) Problem->Check2 Action1 Water hydrolyzes Imine. Use Anhydrous DCM. Check1->Action1 Action2 Ensure pH > 10. Amine salts stay in water. Check2->Action2

Figure 2: Common failure modes and corrective actions.

Safety & Handling

  • Aniline Toxicity: 4-Morpholinoaniline is an aniline derivative. It may cause methemoglobinemia if absorbed through the skin. Double-glove (Nitrile) and work in a fume hood.

  • Sodium Triacetoxyborohydride: Water-reactive. Releases hydrogen gas. Keep away from ignition sources.

  • Formic Acid: Corrosive and vesicant. Causes severe skin burns.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][1][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Parkin, S., & Long, S. (2006).[13] 4-Morpholinoaniline.[2][13][14] Acta Crystallographica Section E: Structure Reports Online, 62(11), o4870–o4871.

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

Sources

Application Notes and Protocols for the Utilization of Methyl-(4-morpholin-4-YL-phenyl)-amine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the N-Methylmorpholinoaniline Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the rapid generation of diverse chemical libraries around privileged scaffolds is a cornerstone of successful hit-to-lead and lead optimization campaigns. "Methyl-(4-morpholin-4-YL-phenyl)-amine" represents a valuable building block for such endeavors. Its structure combines a secondary N-methyl aniline, a common pharmacophore in kinase inhibitors and other targeted therapies, with a morpholine moiety, which can enhance aqueous solubility and metabolic stability, and provide a key hydrogen bond acceptor. The strategic derivatization of this scaffold through parallel synthesis allows for the systematic exploration of the chemical space around this core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of "Methyl-(4-morpholin-4-YL-phenyl)-amine" in parallel synthesis workflows. We will delve into its reactivity profile, provide detailed, field-proven protocols for key chemical transformations, and discuss high-throughput purification strategies amenable to library synthesis.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of "Methyl-(4-morpholin-4-YL-phenyl)-amine" is crucial for designing robust and successful parallel synthesis campaigns.

PropertyValueImplication for Parallel Synthesis
Molecular Formula C₁₁H₁₆N₂O-
Molecular Weight 192.26 g/mol Important for calculating reagent stoichiometry.
Appearance Off-white to yellow solid-
pKa (predicted) ~5.5-6.5The N-methylaniline nitrogen is weakly basic. This influences its nucleophilicity and the choice of base in coupling reactions.
Solubility Soluble in common organic solvents (e.g., DCM, DMF, DMSO)Facilitates its use in a variety of reaction conditions.

The key reactive handle on this molecule is the secondary N-methylaniline nitrogen. The electron-donating morpholine group increases the electron density of the aromatic ring, making the aniline nitrogen a competent nucleophile for a range of coupling reactions. However, the secondary nature of the amine introduces steric hindrance compared to a primary aniline, which may necessitate more forcing reaction conditions or specific catalyst systems.

Core Parallel Synthesis Workflows

The following sections provide detailed protocols for three common and highly valuable transformations for derivatizing "Methyl-(4-morpholin-4-YL-phenyl)-amine" in a parallel synthesis format. These protocols are designed for execution in 96-well plates, a standard format for high-throughput synthesis.

Amide Coupling: Diversification with Carboxylic Acids

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. This protocol describes a reliable method for the parallel synthesis of a library of amides from "Methyl-(4-morpholin-4-YL-phenyl)-amine" and a diverse set of carboxylic acids.

Rationale for Protocol Design:

The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent is based on its high efficiency and low rate of epimerization for chiral carboxylic acids. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in the coupling. DMF is an excellent polar aprotic solvent that can dissolve a wide range of reactants.

Experimental Protocol: Parallel Amide Coupling

Materials:

  • 96-well reaction block with sealing mat

  • "Methyl-(4-morpholin-4-YL-phenyl)-amine" stock solution (0.2 M in DMF)

  • Library of carboxylic acids (as 0.2 M stock solutions in DMF)

  • HATU stock solution (0.22 M in DMF)

  • DIPEA stock solution (0.6 M in DMF)

  • Anhydrous DMF

  • Nitrogen or argon supply

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents under an inert atmosphere.

  • Dispensing Carboxylic Acids: To each well of the 96-well reaction block, add 100 µL of the respective carboxylic acid stock solution (0.02 mmol, 1.0 eq).

  • Dispensing Amine: Add 100 µL of the "Methyl-(4-morpholin-4-YL-phenyl)-amine" stock solution (0.02 mmol, 1.0 eq) to each well.

  • Dispensing Coupling Agent and Base: Add 100 µL of the HATU stock solution (0.022 mmol, 1.1 eq) to each well, followed by 100 µL of the DIPEA stock solution (0.06 mmol, 3.0 eq).

  • Reaction Incubation: Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.

  • Work-up and Purification: See Section on High-Throughput Purification.

Workflow Diagram: Parallel Amide Coupling

AmideCoupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Amine Methyl-(4-morpholin-4-YL-phenyl)-amine (0.2M in DMF) Plate 96-Well Plate Amine->Plate Dispense Acids Carboxylic Acid Library (0.2M in DMF) Acids->Plate Dispense HATU HATU (0.22M in DMF) HATU->Plate Dispense DIPEA DIPEA (0.6M in DMF) DIPEA->Plate Dispense Purify High-Throughput Purification Plate->Purify Shake 16h, RT Library Amide Library Purify->Library caption Parallel Amide Coupling Workflow

Caption: Workflow for parallel amide library synthesis.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

To explore modifications of the aniline core, a halogenated version of the starting material is required. Let's assume the availability of "Methyl-(4-morpholin-4-YL-3-bromophenyl)-amine". The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds, allowing for the introduction of a wide array of aryl and heteroaryl groups.

Rationale for Protocol Design:

The choice of a palladium catalyst and ligand is critical for successful Suzuki coupling. Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of boronic acids. Potassium carbonate is a common and effective base for this transformation. The use of a dioxane/water solvent system is standard and facilitates the dissolution of both organic and inorganic reagents. High-throughput experimentation has shown these conditions to be broadly applicable.[1]

Experimental Protocol: Parallel Suzuki-Miyaura Coupling

Materials:

  • 96-well reaction block with sealing mat

  • "Methyl-(4-morpholin-4-YL-3-bromophenyl)-amine" stock solution (0.2 M in dioxane)

  • Library of boronic acids (as solids or 0.3 M stock solutions in dioxane)

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dioxane

  • Degassed water

  • Nitrogen or argon supply

Procedure:

  • Reagent Preparation: Prepare stock solutions and handle all reagents under an inert atmosphere.

  • Dispensing Boronic Acids: To each well of the 96-well reaction block, add the respective boronic acid (0.03 mmol, 1.5 eq).

  • Dispensing Aryl Bromide: Add 100 µL of the "Methyl-(4-morpholin-4-YL-3-bromophenyl)-amine" stock solution (0.02 mmol, 1.0 eq) to each well.

  • Dispensing Catalyst and Base: Add a solution of Pd(dppf)Cl₂ (0.001 mmol, 5 mol%) in dioxane to each well, followed by solid K₂CO₃ (0.06 mmol, 3.0 eq).

  • Adding Solvent: Add 100 µL of dioxane and 25 µL of degassed water to each well.

  • Reaction Incubation: Seal the reaction block and heat at 80 °C for 16 hours with shaking.

  • Work-up and Purification: See Section on High-Throughput Purification.

Workflow Diagram: Parallel Suzuki Coupling

SuzukiCoupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification ArBr Aryl Bromide (0.2M in Dioxane) Plate 96-Well Plate ArBr->Plate Dispense Boronics Boronic Acid Library Boronics->Plate Dispense Catalyst Pd(dppf)Cl₂ Catalyst->Plate Dispense Base K₂CO₃ Base->Plate Dispense Purify High-Throughput Purification Plate->Purify Heat 80°C, 16h Library Biaryl Library Purify->Library caption Parallel Suzuki Coupling Workflow

Caption: Workflow for parallel Suzuki coupling library synthesis.

Buchwald-Hartwig Amination: C-N Bond Formation with Amines

Similar to the Suzuki coupling, the Buchwald-Hartwig amination allows for the derivatization of a halogenated precursor, in this case to form C-N bonds. This reaction is invaluable for introducing a wide variety of primary and secondary amines.

Rationale for Protocol Design:

The Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[2] For electron-rich anilines, a bulky, electron-rich phosphine ligand such as XPhos is often effective. Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used. Toluene is a suitable solvent for this transformation, which often requires elevated temperatures.

Experimental Protocol: Parallel Buchwald-Hartwig Amination

Materials:

  • 96-well reaction block with sealing mat

  • "Methyl-(4-morpholin-4-YL-3-bromophenyl)-amine" stock solution (0.2 M in toluene)

  • Library of amines (as 0.24 M stock solutions in toluene)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or argon supply (glovebox recommended)

Procedure:

  • Reagent Preparation: All manipulations should be performed in a glovebox under an inert atmosphere.

  • Dispensing Aryl Bromide: To each well of the 96-well reaction block, add 100 µL of the "Methyl-(4-morpholin-4-YL-3-bromophenyl)-amine" stock solution (0.02 mmol, 1.0 eq).

  • Dispensing Amine Library: Add 100 µL of the respective amine stock solution (0.024 mmol, 1.2 eq) to each well.

  • Dispensing Catalyst, Ligand, and Base: Add a pre-mixed solution of Pd₂(dba)₃ (0.0004 mmol, 2 mol%) and XPhos (0.001 mmol, 5 mol%) in toluene to each well. Then, add solid NaOtBu (0.028 mmol, 1.4 eq).

  • Reaction Incubation: Seal the reaction block and heat at 100 °C for 16 hours with shaking.

  • Work-up and Purification: See Section on High-Throughput Purification.

High-Throughput Purification Strategies

A critical bottleneck in parallel synthesis is the purification of the resulting compound libraries. For the basic products generated from "Methyl-(4-morpholin-4-YL-phenyl)-amine", several strategies can be employed.

1. Scavenger Resins:

This is a powerful technique for solution-phase purification.[3] After the reaction is complete, a resin is added that selectively reacts with and sequesters excess reagents or by-products. The resin is then simply filtered off, leaving the purified product in solution.

Scavenger Resin TypeTarget for RemovalExample Application
Isocyanate Resin Excess primary and secondary aminesBuchwald-Hartwig amination work-up
Sulfonyl Chloride Resin Excess primary and secondary aminesBuchwald-Hartwig amination work-up
Aldehyde Resin Excess primary amines-
Carboxylic Acid Resin Excess basic reagents (e.g., DIPEA)Amide coupling work-up

2. Catch-and-Release Purification:

This strategy involves the temporary immobilization of the desired product onto a solid support, washing away impurities, and then cleaving the purified product from the support.[4] For the basic compounds synthesized here, an acidic resin can be used for the "catch" step.

Protocol: Catch-and-Release Purification of Basic Amines

  • Catch Step: Pass the crude reaction mixture through a cartridge containing a strong cation exchange (SCX) resin. The basic product will be retained on the resin.

  • Washing: Wash the resin with a non-basic solvent (e.g., methanol, DCM) to remove neutral and acidic impurities.

  • Release Step: Elute the purified product from the resin using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).

  • Solvent Removal: Evaporate the solvent to yield the purified product.

Logical Flow of Catch-and-Release Purification

CatchAndRelease Crude Crude Reaction Mixture (Product + Impurities) SCX SCX Resin Cartridge Crude->SCX Load Wash Wash with MeOH SCX->Wash Product is Retained Release Elute with NH₃/MeOH Wash->Release Impurities Neutral/Acidic Impurities Wash->Impurities Impurities Eluted PureProduct Purified Product Release->PureProduct Product Eluted caption Catch-and-Release Purification Logic

Caption: Logic diagram for catch-and-release purification.

3. Mass-Directed Preparative HPLC:

For libraries requiring the highest purity, mass-directed preparative HPLC is the gold standard.[5] This technique automates the injection, separation, fraction collection based on the mass of the target compound, and subsequent solvent evaporation. While highly effective, it is a lower throughput and more resource-intensive method compared to resin-based techniques.

Conclusion

"Methyl-(4-morpholin-4-YL-phenyl)-amine" is a versatile and valuable scaffold for the parallel synthesis of compound libraries in drug discovery. Its favorable physicochemical properties and predictable reactivity allow for its effective use in a variety of robust, high-throughput chemical transformations, including amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By coupling these synthetic protocols with efficient high-throughput purification strategies such as the use of scavenger resins or catch-and-release techniques, researchers can rapidly generate diverse libraries of novel compounds for biological screening. The methodologies outlined in this guide provide a solid foundation for the successful incorporation of this privileged scaffold into any medicinal chemistry program.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Automated and Parallel Amide Synthesis. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2022). MDPI. Retrieved February 3, 2026, from [Link]

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. (2018). PubMed. Retrieved February 3, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Parallel Synthesis & High-Throughput Experimentation. (n.d.). SpiroChem. Retrieved February 3, 2026, from [Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry. (2022). ACS Symposium Series. Retrieved February 3, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. Retrieved February 3, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2014). NIH. Retrieved February 3, 2026, from [Link]

  • The application of scavenger resin in combinatorial chemistry. (2002). ResearchGate. Retrieved February 3, 2026, from [Link]

  • strategies in organic synthesis. (2004). Wipf Group - University of Pittsburgh. Retrieved February 3, 2026, from [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Leveraging a “Catch–Release” Logic Gate Process for the Synthesis and Nonchromatographic Purification of Thioether- or Amine-Bridged Macrocyclic Peptides. (2018). ACS Publications. Retrieved February 3, 2026, from [Link]

  • An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. (2021). PMC. Retrieved February 3, 2026, from [Link]

  • High-Throughput Purification of Single Compounds and Libraries. (2003). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. (2021). NIH. Retrieved February 3, 2026, from [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis. (2023, April 21). YouTube. Retrieved February 3, 2026, from [Link]

Sources

Application Note: A Robust Protocol for the Purification of n-Methyl-4-morpholinoaniline via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of n-Methyl-4-morpholinoaniline, a key intermediate in pharmaceutical and materials science research.[1][2] Due to its basicity and polarity, this compound presents a common challenge for chromatographers: strong interaction with the acidic silanol groups of standard silica gel, leading to poor peak shape and compromised purity. This guide outlines a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development, followed by a robust automated flash chromatography protocol. We detail the critical use of a triethylamine (TEA) modifier in the mobile phase to neutralize acidic silica sites, ensuring sharp, symmetrical peaks and achieving high purity (>99% by GC).[2] This self-validating system is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable purification method for polar aromatic amines.

Introduction and Scientific Principles

n-Methyl-4-morpholinoaniline is a substituted aniline derivative containing two basic nitrogen centers: the aniline nitrogen (pKa ≈ 5-6) and the morpholine nitrogen (pKa ≈ 8-9). This dual basicity, combined with the polarity imparted by the morpholine oxygen, makes the molecule highly prone to undesirable interactions with the stationary phase in normal-phase chromatography.

The Challenge: Peak Tailing on Silica Gel

Standard silica gel is characterized by a high density of surface silanol groups (Si-OH), which are weakly acidic. When a basic compound like n-Methyl-4-morpholinoaniline passes through the column, strong acid-base interactions occur. This leads to:

  • Irreversible Adsorption: A portion of the compound can become permanently bound to the silica, reducing yield.

  • Non-linear Adsorption Isotherm: The interaction is concentration-dependent, causing the classic "tailing" or "streaking" phenomenon, where the peak is broad and asymmetrical. This severely compromises the resolution between the target compound and nearby impurities.[3]

The Solution: Mobile Phase Modification

To achieve a successful separation on standard silica gel, the acidic silanol groups must be masked or "neutralized."[4] The most common and effective strategy is the addition of a small amount of a competitive, volatile base to the mobile phase.[3][4] For this application, we utilize triethylamine (TEA).

Mechanism of Action: TEA, being a small and strong tertiary amine, effectively competes with the analyte for the acidic sites on the silica surface. By pre-equilibrating the column with a TEA-containing eluent, the silanol groups are effectively capped, presenting a more inert surface to the n-Methyl-4-morpholinoaniline as it travels through the column.[4][5] This results in a Gaussian peak shape, improved resolution, and higher recovery. An alternative, though often more costly, approach involves using an amine-functionalized silica column, which has a basic surface and can be used without mobile phase modifiers.[3][6]

Workflow and Methodology Overview

The purification process follows a logical and systematic progression from small-scale method development to a preparative-scale flash chromatography run.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude n-Methyl-4-morpholinoaniline TLC_Dev TLC Method Development Crude->TLC_Dev Spot Sample_Load Sample Loading (Dry Loading) TLC_Dev->Sample_Load Determine Eluent Flash_Run Automated Flash Chromatography Sample_Load->Flash_Run Inject Fraction_Collect Fraction Collection Flash_Run->Fraction_Collect Elute Fraction_Analysis TLC Analysis of Fractions Fraction_Collect->Fraction_Analysis Spot Pooling Pool Pure Fractions Fraction_Analysis->Pooling Identify Evaporation Solvent Evaporation Pooling->Evaporation Combine Final_Product Pure Product (>99%) Evaporation->Final_Product Isolate

Sources

"Methyl-(4-morpholin-4-YL-phenyl)-amine" as an intermediate for pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in API Synthesis & Kinase Inhibitor Design

Executive Summary

Methyl-(4-morpholin-4-YL-phenyl)-amine (CAS: 2524-67-6 ), also known as N-methyl-4-(4-morpholinyl)aniline, is a high-value pharmacophore intermediate. It serves as a critical nucleophilic building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Factor Xa inhibitors . Its structural duality—combining a solubilizing morpholine ring with a reactive secondary amine—allows for the modulation of pharmacokinetic properties (ADME) in drug candidates, particularly enhancing metabolic stability and aqueous solubility.

This guide details a scalable, self-validating protocol for its synthesis, purification, and application in coupling reactions, specifically targeting the "privileged" aminopyrimidine scaffold common in oncology pipelines.

Chemical Profile & Critical Quality Attributes (CQAs)
ParameterSpecificationTechnical Insight
IUPAC Name N-methyl-4-(morpholin-4-yl)anilineCore scaffold for SAR exploration.[1]
CAS Number 2524-67-6 Primary identifier for regulatory filing.[2]
Molecular Formula C₁₁H₁₆N₂OMW: 192.26 g/mol .
Appearance Off-white to pale purple solidOxidation sensitive; store under Ar/N₂.
Solubility DMSO, MeOH, DCMPoor water solubility; requires protonation for aqueous stability.
Key Impurity A N,N-Dimethyl analogResult of over-methylation; difficult to remove via crystallization.
Key Impurity B 4-Morpholinoaniline (Primary amine)Incomplete conversion; competes in SNAr coupling.
Validated Synthesis Protocol

Objective: Produce high-purity (>99%) Methyl-(4-morpholin-4-YL-phenyl)-amine starting from 4-fluoronitrobenzene.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction: 4-Fluoronitrobenzene + Morpholine → 4-(4-Nitrophenyl)morpholine

  • Charge: Load a glass-lined reactor with 4-Fluoronitrobenzene (1.0 eq) and K₂CO₃ (1.2 eq) in Acetonitrile (10 vol).

  • Addition: Add Morpholine (1.1 eq) dropwise at 25°C to control exotherm.

  • Reflux: Heat to 80°C for 4–6 hours. Monitor by HPLC (Target: <0.5% Starting Material).

  • Quench: Cool to RT, pour into ice water (20 vol). The yellow solid precipitates.

  • Isolation: Filter, wash with water, and dry at 50°C under vacuum.

    • Yield Expectation: 90–95%.

Phase 2: Catalytic Hydrogenation

Reaction: 4-(4-Nitrophenyl)morpholine → 4-Morpholinoaniline

  • Dissolution: Dissolve the nitro-intermediate in Methanol (15 vol) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (5 wt% loading) under nitrogen inertion.

  • Reduction: Pressurize with H₂ (3 bar) at 40°C. Stir vigorously for 6 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to obtain the primary amine as a purple/grey solid.

    • Critical Check: Analyze via GC-MS (m/z 178) to confirm complete reduction.

Phase 3: Selective Mono-Methylation (The Critical Step)

Note: Direct alkylation with MeI leads to over-methylation. We utilize a reductive alkylation strategy.

Reaction: 4-Morpholinoaniline + Paraformaldehyde + NaBH₄

  • Imine Formation: Suspend 4-Morpholinoaniline (1.0 eq) in Methanol . Add Paraformaldehyde (1.05 eq) and a catalytic amount of Acetic Acid . Stir at RT for 2 hours to form the imine species.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Quench: Stir for 2 hours, then quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (EtOAc) . Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: If N,N-dimethyl impurity is >2%, purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Target: >98% purity by HPLC (254 nm).

Process Logic & Visualization

The following diagram illustrates the synthesis workflow and the critical decision gates for Quality Control (QC).

SynthesisWorkflow Start Start: 4-Fluoronitrobenzene SNAr Step 1: SNAr with Morpholine (K2CO3, MeCN, 80°C) Start->SNAr NitroInt Intermediate: 4-(4-Nitrophenyl)morpholine SNAr->NitroInt Hydro Step 2: Hydrogenation (H2, Pd/C, MeOH) NitroInt->Hydro AmineInt Intermediate: 4-Morpholinoaniline (Primary Amine) Hydro->AmineInt Methyl Step 3: Reductive Alkylation (CH2O, NaBH4) AmineInt->Methyl QC_Check QC Gate: HPLC/MS Analysis Methyl->QC_Check Final Product: Methyl-(4-morpholin-4-YL-phenyl)-amine QC_Check->Final Purity > 98% Reprocess Purification: Silica Chromatography QC_Check->Reprocess Dimethyl Impurity > 2% Reprocess->Final

Figure 1: Step-by-step synthesis workflow with integrated Quality Control gates.

Application Case: Kinase Inhibitor Scaffold Construction

This intermediate is frequently used to introduce the "solubilizing tail" into kinase inhibitors. A common reaction involves coupling with a chloropyrimidine core.

Protocol: SNAr Coupling to Pyrimidine Scaffold

  • Substrate: 2,4-Dichloropyrimidine derivative (e.g., intermediate for CDK or EGFR inhibitors).

  • Conditions: Mix Pyrimidine (1.0 eq) and Methyl-(4-morpholin-4-YL-phenyl)-amine (1.1 eq) in n-Butanol or DMA .

  • Catalyst: Add p-TsOH (0.1 eq) or DIPEA (2.0 eq) depending on the electrophile's reactivity.

  • Reaction: Heat to 100°C for 12 hours.

  • Mechanism: The secondary amine (N-methyl) acts as the nucleophile, displacing the chloride. The morpholine ring remains distal, improving the final drug's lipophilicity profile (LogD).

Why this works: The N-methyl group prevents the formation of additional hydrogen bonds at the hinge-binding region (common in kinase ATP pockets), forcing a specific binding conformation that can enhance selectivity over other kinases.

Safety & Handling (E-E-A-T)
  • Toxicity: Aniline derivatives are potential blood toxins (methemoglobinemia) and sensitizers.

  • Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended.

  • Storage: Store at 2–8°C under Argon. The secondary amine is prone to oxidation (turning brown/black) upon prolonged air exposure.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75655, 4-Morpholinoaniline. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Substance Registration System: Methyl 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoate. Retrieved from [Link][3]

  • Jiang, X., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. ResearchGate. Retrieved from [Link]

Sources

Advanced Cell-Based Assay Design for Morpholine-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Morpholine moieties are ubiquitous in kinase inhibitor design, serving as critical hydrogen-bond acceptors for the kinase hinge region and improving solubility. However, the basicity of the morpholine nitrogen (pKa ~8.3) introduces a specific failure mode in cell-based assays: lysosomal sequestration . This guide outlines a rigorous assay architecture designed to distinguish true kinase inhibition from physicochemical artifacts, ensuring accurate rank-ordering of lead compounds.

The Physicochemical Paradox: Lysosomal Trapping

Before designing the protocol, one must address the "elephant in the room." Morpholine-containing compounds are hydrophobic weak bases. In the neutral pH of the cytosol (pH ~7.2), they permeate membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5–5.0), the morpholine nitrogen becomes protonated. The charged species cannot diffuse back out, leading to accumulation concentrations up to 1000-fold higher than cytosolic levels.

Impact on Assay Data:

  • False Negatives: Cytosolic concentration is depleted, leading to artificially high IC50 values in short-term assays.

  • Volume of Distribution (Vd) Artifacts: High cellular accumulation does not correlate with target occupancy.

Visualization: The Trapping Mechanism

The following diagram illustrates the kinetic trap that must be accounted for in your assay design.

LysosomalTrapping Extracellular Extracellular Space (pH 7.4) Cytosol Cytosol (pH 7.2) Target Kinase Location Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5–5.0) 'The Trap' Cytosol->Lysosome Diffusion Drug_Charged Drug-Morpholine-H+ (Charged) Lysosome->Drug_Charged Protonation (H+) Drug_Neutral Drug-Morpholine (Neutral) Drug_Neutral->Cytosol Cytosolic Depletion

Figure 1: Mechanism of lysosomotropism in morpholine-containing inhibitors. The protonation of the morpholine nitrogen in the acidic lysosome prevents efflux, depleting the cytosolic pool available to inhibit the kinase.

Experimental Strategy: The "Shift" Validation

To validate if your morpholine series is suffering from sequestration, you must incorporate a Lysosomal Shift Control into your primary screening workflow.

The Concept: Ammonium Chloride (NH₄Cl) is a weak base that rapidly neutralizes lysosomal pH. By running your kinase assay in the presence and absence of NH₄Cl, you can quantify the "Sequestration Shift."

  • No Shift: Compound is not trapped; IC50 is reliable.

  • Significant Shift (>5x potency increase with NH₄Cl): Compound is heavily sequestered.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol uses an HTRF (or TR-FRET) sandwich immunoassay to measure the phosphorylation of a downstream substrate (e.g., pAKT, pERK, or pSTAT). This is superior to Western Blot for throughput and quantification.

A. Reagents & Equipment[1][2]
  • Cell Line: A431 (EGFR driven) or MCF7 (PI3K/AKT driven), dependent on target.

  • Detection Kit: HTRF Phospho-Kinase Kit (e.g., Cisbio/Revvity or equivalent).

  • Lysosomal Inhibitor: 1M NH₄Cl stock (sterile filtered).

  • Reference Compound: Gefitinib (known lysosomotropic control).

  • Plate Reader: PHERAstar or EnVision compatible with HTRF.

B. Step-by-Step Workflow
Step 1: Cell Seeding (Time: T-24h)
  • Harvest cells and determine viability (>95% required).

  • Seed 10,000 cells/well in a 384-well low-volume white plate (culture volume: 10 µL).

  • Incubate overnight at 37°C, 5% CO₂.

    • Expert Note: Do not use poly-lysine coated plates if possible, as basic drugs can sometimes interact non-specifically with charged surfaces.

Step 2: Compound Preparation & Treatment (Time: T=0)
  • Prepare 4x compound stocks in culture medium containing 1% DMSO (Final assay DMSO = 0.25%).

  • The Split: Prepare two sets of compound plates:

    • Set A (Standard): Medium only.

    • Set B (Shift): Medium + 40 mM NH₄Cl (Final on cells = 10 mM).

  • Add 5 µL of 4x compound to the cells.

  • Incubate for 1 hour at 37°C.

    • Why 1 hour? Morpholine sequestration is rapid. Long incubations (24h+) allow compensatory mechanisms (lysosomal biogenesis) that muddy the data.

Step 3: Stimulation (Optional but Recommended)
  • If measuring inducible signaling (e.g., EGFR), add 5 µL of EC80 concentration of ligand (e.g., EGF) for 10-15 minutes.

  • If measuring constitutive signaling (e.g., PI3K in mutant lines), skip this step.

Step 4: Lysis & Detection
  • Remove supernatant (carefully, or use "add-only" lysis buffer if kit permits).

  • Add 10 µL of Supplemented Lysis Buffer (containing phosphatase inhibitors + Europium-cryptate antibody + d2-acceptor antibody).

  • Incubate for 2-4 hours at Room Temperature (protect from light).

  • Read HTRF signal (Ratio 665nm/620nm).

C. Data Analysis & Visualization

Calculate the HTRF Ratio:


.
Normalize data to Vehicle Control (0% inhibition) and No-Cell/Lysis Control (100% inhibition).

Table 1: Interpretation of Shift Assay Results

CompoundIC50 (Standard)IC50 (+ 10mM NH₄Cl)Shift FactorInterpretation
Control (Staurosporine) 10 nM11 nM1.1xNon-lysosomotropic (Valid)
Ref (Gefitinib) 50 nM15 nM3.3xModerate Sequestration
Morpholine Analog A 500 nM20 nM25x Severe Trapping (False Weak Potency)
Morpholine Analog B 45 nM40 nM1.1xOptimized (No Trapping)

Advanced Workflow: Target Residence Time (NanoBRET)

For morpholine inhibitors, the "off-rate" is often more predictive of in vivo efficacy than thermodynamic affinity (Kd). The morpholine oxygen often forms a specific H-bond with the hinge region.[1][2]

Method: NanoBRET™ Target Engagement (Promega).

  • Transfect cells with Kinase-NanoLuc fusion.

  • Add cell-permeable fluorescent tracer + Test Compound.

  • Washout Step: After equilibrium, wash cells to remove unbound drug/tracer.

  • Kinetic Read: Measure BRET signal decay over 2 hours.

    • Relevance: Morpholine inhibitors with high residence time will maintain BRET disruption longer after washout.

Workflow Logic Diagram

The following flowchart ensures you choose the right assay path based on your compound's stage.

AssayWorkflow Start New Morpholine Analog PhysChem 1. PhysChem Check (pKa & LogD) Start->PhysChem PrimaryScreen 2. HTRF Kinase Assay (+/- NH4Cl) PhysChem->PrimaryScreen Decision Is Shift Factor > 3x? PrimaryScreen->Decision Redesign Redesign: Reduce pKa or Lipophilicity Decision->Redesign YES (Trapped) Advanced 3. NanoBRET TE (Residence Time) Decision->Advanced NO (Clean) Metabolic 4. Metabolic Stability (Hepatocyte Co-culture) Advanced->Metabolic

Figure 2: Decision tree for evaluating morpholine-containing kinase inhibitors, prioritizing the identification of lysosomal sequestration early in the screening cascade.

References

  • Lysosomal Sequestration Mechanism: Nadanaciva, S., et al. (2011).[3] "Lysosomal sequestration of tyrosine kinase inhibitors." Current Drug Metabolism.

  • Morpholine in Medicinal Chemistry: Kuma, D., et al. (2020).[2][4][5][6] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Chemistry Research.

  • Assay Standards: National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Cell-Based Assays for Kinases."

  • Gefitinib Trapping: Gotink, K. J., et al. (2011). "Lysosomal Sequestration of Sunitinib: A Novel Mechanism of Drug Resistance."[3] Clinical Cancer Research.

Sources

Application Note: High-Throughput TR-FRET Screening of Methyl-(4-morpholin-4-yl-phenyl)-amine Analogs for JNK3 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Scaffold: Methyl-(4-morpholin-4-yl-phenyl)-amine

The structural motif Methyl-(4-morpholin-4-yl-phenyl)-amine (CAS: 173186-17-9) represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. The morpholine ring often functions as a solvent-exposed solubilizing group, while the phenyl-amine core engages the hinge region of the kinase ATP-binding pocket.

This specific scaffold—characterized by the secondary amine handle—allows for the rapid generation of diverse libraries via amide coupling, urea formation, or reductive amination. Analogs based on the 4-morpholinoaniline core have demonstrated high potency against JNK3 (c-Jun N-terminal Kinase 3), a critical target in neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as Syk (Spleen Tyrosine Kinase) in oncology contexts.

The Target: JNK3 (MAPK10)

JNK3 is a neuronal-specific isoform of the MAPK family. Unlike ubiquitously expressed JNK1/2, JNK3 is largely restricted to the nervous system and heart. Its activation triggers c-Jun phosphorylation, leading to neuronal apoptosis under stress conditions (e.g., excitotoxicity, oxidative stress). Selective inhibition of JNK3 is a validated therapeutic strategy to prevent neurodegeneration while sparing the physiological immune functions of JNK1/2.

Assay Strategy: TR-FRET Binding Assay

For this HTS campaign, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay (e.g., LanthaScreen™ technology). Unlike activity-based assays that consume ATP and substrate, binding assays measure the thermodynamic affinity of the inhibitor for the kinase active site. This format is less susceptible to fluorescent interference and allows for the detection of Type I (ATP-competitive) and Type II (allosteric) inhibitors with high sensitivity (


).

Experimental Design & Mechanism

Assay Principle

The assay relies on the displacement of a fluorophore-labeled "Tracer" (an ATP-competitive probe) by the test compounds.

  • Donor : A Europium (Eu)-labeled antibody binds to the GST-tagged JNK3 kinase.

  • Acceptor : An Alexa Fluor™ 647-labeled kinase tracer binds to the ATP pocket.

  • Signal : When the tracer is bound, Eu donor and Alexa acceptor are in proximity, generating a high FRET signal (Emission at 665 nm).

  • Inhibition : If an analog displaces the tracer, the FRET complex is disrupted, decreasing the 665 nm signal.

Signaling Pathway Visualization

The following diagram illustrates the JNK3 signaling cascade and the point of therapeutic intervention.

JNK3_Pathway Stress Cellular Stress (Oxidative/Excitotoxicity) MAP3K MAP3Ks (ASK1, MLK3) Stress->MAP3K Activates MKK MAP2Ks (MKK4, MKK7) MAP3K->MKK Phosphorylation JNK3 JNK3 (MAPK10) [Target] MKK->JNK3 Phosphorylation (Thr-Pro-Tyr) cJun c-Jun (Transcription Factor) JNK3->cJun Phosphorylation (Ser63/73) Apoptosis Neuronal Apoptosis (Neurodegeneration) cJun->Apoptosis Transcriptional Activation Inhibitor Morpholino-Aniline Analog Inhibitor->JNK3 ATP-Competitive Inhibition

Caption: The JNK3 signaling cascade leading to neuronal apoptosis. The Methyl-(4-morpholin-4-yl-phenyl)-amine analogs target the ATP-binding pocket of JNK3, blocking downstream c-Jun activation.

Materials & Reagents

ComponentSpecificationSource/Notes
Kinase Recombinant Human JNK3 (GST-tagged)Expressed in insect cells, >90% purity.
Tracer Kinase Tracer 222 (Alexa Fluor™ 647)Optimized for MAPK family;

determined experimentally (~10-30 nM).
Antibody Eu-anti-GST AntibodyBinds GST-tag on JNK3; FRET Donor.
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Freshly prepared.
Library Methyl-(4-morpholin-4-yl-phenyl)-amine Analogs10 mM in DMSO, stored at -20°C.
Control Staurosporine (Pan-kinase inhibitor)Positive control for inhibition (

nM).
Plates 384-well Low Volume, White, Round BottomCorning #4513 or equivalent (Non-binding surface).

Detailed Screening Protocol

Library Preparation (Acoustic Dispensing)

Objective: Transfer compounds to assay plates with high precision.

  • Thaw the 10 mM DMSO stock library of Methyl-(4-morpholin-4-yl-phenyl)-amine analogs.

  • Centrifuge source plates at 1000 x g for 1 minute to remove bubbles.

  • Use an acoustic liquid handler (e.g., Labcyte Echo 550) to dispense 20 nL of compound into the 384-well assay plates.

    • Columns 1-22 : Test Compounds (Final conc. 10 µM).

    • Column 23 : DMSO only (Negative Control / Max Signal).

    • Column 24 : Staurosporine (10 µM Final) (Positive Control / Min Signal).

Reagent Preparation

Note: Keep all reagents on ice. Protect Tracer and Antibody from light.

  • 1X Kinase Buffer A : Dilute 5X stock with ultrapure water. Add 2 mM DTT immediately before use.

  • Kinase/Antibody Mix (2X) :

    • Calculate required volume: 5 µL per well.

    • Dilute JNK3 protein to 10 nM (Final assay conc. will be 5 nM).

    • Add Eu-anti-GST antibody to 4 nM (Final assay conc. will be 2 nM).

    • Why? Pre-complexing antibody and kinase stabilizes the enzyme.

  • Tracer Solution (2X) :

    • Dilute Kinase Tracer 222 to 100 nM in Kinase Buffer A (Final assay conc. 50 nM).

    • Optimization Note: The tracer concentration should be close to its

      
       for the kinase to ensure sensitivity.
      
Assay Workflow
  • Dispense : Add 5 µL of Kinase/Antibody Mix to all wells of the pre-spotted assay plate.

  • Incubate 1 : Centrifuge plate (1000 rpm, 30 sec). Incubate for 15 minutes at RT to allow compound-kinase interaction.

  • Add Tracer : Add 5 µL of Tracer Solution to all wells.

    • Total Assay Volume = 10 µL.

    • Final DMSO concentration = 0.2%.

  • Incubate 2 : Centrifuge plate. Incubate for 60 minutes at Room Temperature in the dark.

    • Equilibrium: Binding assays require equilibrium to be reached; 1 hour is standard.

  • Read : Measure fluorescence on a multi-mode plate reader (e.g., PerkinElmer EnVision).

    • Excitation : 337 nm (Laser or Flash lamp).

    • Emission 1 (Donor) : 620 nm (Europium).

    • Emission 2 (Acceptor) : 665 nm (FRET).

    • Delay : 50 µs | Window : 400 µs.

Workflow Diagram

HTS_Workflow Library Compound Library (10 mM DMSO) Echo Acoustic Dispense 20 nL -> 384-well Plate Library->Echo Reagent1 Add Kinase + Ab (5 µL) Echo->Reagent1 Incubate1 15 min RT (Pre-incubation) Reagent1->Incubate1 Reagent2 Add Tracer (5 µL) Incubate1->Reagent2 Incubate2 60 min RT (Equilibrium) Reagent2->Incubate2 Reader TR-FRET Read (EnVision) Incubate2->Reader Analysis Data Analysis (Hit Selection) Reader->Analysis

Caption: Step-by-step HTS workflow from acoustic dispensing of the morpholine analogs to final TR-FRET readout.

Data Analysis & Hit Selection

Emission Ratio Calculation

Raw data consists of two channels. To correct for well-to-well variability and quenching, calculate the Emission Ratio (ER):



Percent Inhibition

Normalize the data to controls:



Where:
  • 
     = Mean ER of DMSO controls (High FRET, 0% Inhibition).
    
  • 
     = Mean ER of Staurosporine controls (Low FRET, 100% Inhibition).
    
Quality Control (Z-Factor)

A robust HTS assay must have a Z-factor > 0.5.



  • If

    
    , re-optimize tracer concentration or incubation time.
    
Hit Criteria
  • Primary Hit : Compounds exhibiting > 50% inhibition at 10 µM.

  • Confirmation : Retest hits in dose-response (10-point curve, 1:3 dilution) to determine

    
    .
    
  • Counter Screen : Test hits against a generic kinase (e.g., CAMKII) or run a "TruHits" assay (to detect fluorescence interference/quenchers) to eliminate false positives.

Troubleshooting Guide

IssueProbable CauseSolution
Low Z' Factor (< 0.5) High variability in pipetting or reagent instability.Use acoustic dispensing; keep kinase on ice; ensure plates are centrifuged to remove bubbles.
Low Assay Window Tracer concentration too high or antibody degraded.Titrate tracer to

; use fresh antibody; check filter settings on reader.
Compound Fluorescence Analog autofluorescence at 665 nm.TR-FRET minimizes this, but check raw 665 nm intensity (without Eu excitation). Flag compounds with abnormally high background.
"Sticky" Compounds Morpholine analogs aggregating.Ensure 0.01% Brij-35 or Tween-20 is present in the buffer to prevent non-specific binding.

References

  • Zhang, J., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Goode, K. M., et al. (2023). "Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B." Journal of Medicinal Chemistry. (Discusses the 4-morpholinoaniline scaffold in kinase inhibition). Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Application Note. Link

  • Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences. Link

  • ChemicalBook. "Methyl-(4-morpholin-4-yl-phenyl)-amine Product Properties." Link

Derivatization of "Methyl-(4-morpholin-4-YL-phenyl)-amine" for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput SAR Derivatization of Methyl-(4-morpholin-4-yl-phenyl)-amine

Executive Summary

This guide provides a validated technical framework for the derivatization of Methyl-(4-morpholin-4-yl-phenyl)-amine (also known as


-methyl-4-morpholinoaniline). This scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors (e.g., Gefitinib analogs) and Factor Xa inhibitors due to the favorable solubility profile imparted by the morpholine ring.

The primary objective of this protocol is to guide Medicinal Chemists in generating focused Structure-Activity Relationship (SAR) libraries. We target the secondary amine (


-methyl)  handle, which offers the highest vector for diversification without disrupting the core electronic properties of the morpholine-phenyl system.

Chemical Analysis & Strategic Logic

Substrate Profile
  • Compound: Methyl-(4-morpholin-4-yl-phenyl)-amine

  • CAS: 2524-67-6 (related analog reference)[1][2][3]

  • Electronic State: The phenyl ring is highly electron-rich (

    
    -excessive) due to the synergistic electron-donating effects (mesomeric 
    
    
    
    ) of both the morpholine oxygen/nitrogen and the
    
    
    -methylamine.
  • Critical Risk: Oxidation. Electron-rich anilines are prone to rapid oxidation in air, forming dark purple/brown radical cations or quinone-imine impurities.

  • Mitigation Strategy: All reactions must be performed under an inert atmosphere (

    
     or Ar). Solvents should be degassed.
    
Derivatization Vectors

We define three primary "Library Streams" to probe the binding pocket geometry:

  • Stream A (Acylation): Amide formation to probe H-bond acceptor capability and steric tolerance.

  • Stream B (Urea/Carbamate): Urea formation to introduce a donor-acceptor motif and rigidify the linker.

  • Stream C (Reductive Alkylation): Conversion to tertiary amines to probe lipophilic pockets and basicity modulation.

Strategic Workflow Visualization

The following flowchart illustrates the decision matrix for diversifying the scaffold.

SAR_Workflow Start Substrate: Methyl-(4-morpholin-4-yl-phenyl)-amine Decision Select Derivatization Vector Start->Decision StreamA Stream A: Amide Library (Acylation) Decision->StreamA Target: Amide Linker StreamB Stream B: Urea Library (Isocyanates) Decision->StreamB Target: Urea Linker StreamC Stream C: Alkyl Library (Reductive Amination) Decision->StreamC Target: Alkyl Chain ReagentA Reagents: R-COCl or R-COOH/HATU DIPEA, DCM StreamA->ReagentA ReagentB Reagents: R-NCO DCM, 0°C StreamB->ReagentB ReagentC Reagents: R-CHO, NaBH(OAc)3 DCE/AcOH StreamC->ReagentC ProdA Product A: Tertiary Amides (Steric/Electronic Probe) ReagentA->ProdA ProdB Product B: Trisubstituted Ureas (H-Bond Donor/Acceptor) ReagentB->ProdB ProdC Product C: Tertiary Amines (Basicity/Lipophilicity) ReagentC->ProdC

Figure 1: Decision tree for the derivatization of the N-methyl secondary amine handle.

Detailed Experimental Protocols

Protocol A: Amide Library Generation (Acylation)

Rationale: Secondary anilines are less nucleophilic than alkyl amines and can be sterically hindered. Standard EDC/HOBt coupling often fails or is too slow. We utilize HATU for carboxylic acids or Acid Chlorides for difficult substrates.

Reagents Table:

Component Equiv. Role
Substrate 1.0 Core Scaffold
Carboxylic Acid (R-COOH) 1.2 Diversity Element
HATU 1.3 Coupling Agent (High reactivity)
DIPEA (Hunig's Base) 2.5 Base (Scavenges protons)

| DMF (Anhydrous) | [0.1 M] | Solvent |

Step-by-Step Methodology:

  • Preparation: In a 4 mL vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 equiv) followed by HATU (1.3 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

    • Expert Tip: A color change (often yellow to orange) indicates activation.

  • Addition: Add Methyl-(4-morpholin-4-yl-phenyl)-amine (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Purge with Nitrogen, cap tightly, and stir at RT for 12–16 hours.

    • IPC (In-Process Control): Check LCMS after 2 hours. If conversion is <20%, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (x2) and Brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Urea Library Generation

Rationale: Ureas provide a rigid linker with both hydrogen bond donor and acceptor sites. The reaction with isocyanates is rapid and usually requires no coupling reagents.

Reagents Table:

Component Equiv. Role
Substrate 1.0 Core Scaffold
Isocyanate (R-NCO) 1.1 Electrophile
DCM (Anhydrous) [0.1 M] Solvent

| Triethylamine (TEA) | 0.5 | Catalyst (Optional, only if slow) |

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in anhydrous DCM under Nitrogen. Cool to 0°C (ice bath).

  • Addition: Add the Isocyanate (1.1 equiv) dropwise.

    • Expert Tip: If the isocyanate is solid, dissolve it in minimal DCM first.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Monitoring: TLC usually shows a spot much lower in

    
     than the starting material due to increased polarity.
    
  • Quench/Isolation: Add a scavenger resin (e.g., Trisamine resin) if available to remove excess isocyanate, or wash with 1N HCl (rapidly) to remove unreacted aniline, then neutralize.

  • Purification: Recrystallization from EtOAc/Hexane is often sufficient for ureas; otherwise, use Prep-HPLC.

Protocol C: Reductive Amination (Tertiary Amines)

Rationale: Alkylation via alkyl halides is prone to over-alkylation (quaternization). Reductive amination is the controlled method of choice for generating tertiary amines from secondary anilines.

Reagents Table:

Component Equiv. Role
Substrate 1.0 Core Scaffold
Aldehyde (R-CHO) 1.5 Diversity Element
NaBH(OAc)3 2.0 Mild Reducing Agent
Acetic Acid (AcOH) 1-2 drops Catalyst (Activates iminium)

| DCE (Dichloroethane) | [0.1 M] | Solvent |

Step-by-Step Methodology:

  • Imine Formation: In a vial, mix the substrate and Aldehyde (1.5 equiv) in DCE. Add catalytic AcOH. Stir for 30–60 minutes.

    • Note: Secondary anilines form iminium ions, which are less stable than imines. Do not isolate; proceed directly to reduction.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (2.0 equiv) in one portion.

  • Reaction: Stir at RT for 16 hours under Nitrogen.

  • Quench: Quench with sat.

    
     solution.[4] Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (x3).

  • Purification: These products are basic. Use amine-functionalized silica or add 1%

    
     to the eluent during chromatography to prevent tailing.
    

Quality Control & Validation Criteria

To ensure data integrity for SAR models, every synthesized derivative must pass the following "Self-Validating" criteria:

  • Purity Threshold: >95% by HPLC (UV at 254 nm).

    • Why: Impurities in biological assays can lead to false positives (PAINS).

  • Identity Verification:

    • LCMS: [M+H]+ peak must match theoretical mass within 0.1 Da.

    • 1H NMR: Diagnostic shift of the

      
      -methyl group.
      
      • Parent: ~2.8 ppm (singlet).

      • Amide Product: Shift downfield to ~3.2–3.4 ppm due to carbonyl anisotropy.

      • Alkyl Product: Remains upfield but splitting patterns change based on the R-group.

  • Stability Check: Re-analyze LCMS after 24 hours in DMSO (stock solution simulation) to ensure the morpholine ring has not undergone oxidative ring opening.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75655, 4-Morpholinoaniline. Retrieved from [Link]

  • Organic Chemistry Portal. Amide Coupling Reagents: HATU. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[4] Retrieved from [Link]

Sources

Scale-up synthesis of "N-methyl-4-morpholinobenzenamine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of N-Methyl-4-morpholinobenzenamine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-methyl-4-morpholinobenzenamine (CAS: 173186-17-9), a critical intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and functional materials.

While laboratory-scale methods often utilize direct alkylation with methyl iodide, this approach is unsuitable for scale-up due to the formation of inseparable N,N-dimethyl by-products (over-alkylation). This guide presents a 3-step convergent route optimized for kilogram-scale production, prioritizing mono-selectivity , process safety, and cost-efficiency.

Key Process Advantages:

  • Cost-Effective Starting Materials: Utilizes 4-chloronitrobenzene (or 4-fluoronitrobenzene) and morpholine.

  • High Selectivity: The "Formylation-Reduction" strategy guarantees 100% mono-methylation, eliminating the need for difficult chromatographic separations.

  • Scalability: All steps utilize standard reactor configurations (CSTR or Batch) and avoid cryogenic conditions.

Retrosynthetic Analysis & Strategy

To achieve high purity, we disconnect the molecule at the N-methyl bond and the aryl-morpholine bond.

Strategic Choice: Direct methylation of 4-morpholinoaniline using methyl iodide or dimethyl sulfate is rejected due to poor selectivity (formation of quaternary ammonium salts). Selected Route:

  • SNAr: Nucleophilic aromatic substitution of 4-chloronitrobenzene with morpholine.

  • Reduction: Catalytic hydrogenation of the nitro group to the aniline.[1]

  • Reductive Methylation (via Formylation): Formation of the N-formyl intermediate followed by reduction to the N-methyl amine.

Figure 1: Retrosynthetic strategy prioritizing mono-selectivity via the formamide intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholine

Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Rationale: While 4-fluoronitrobenzene reacts faster, 4-chloronitrobenzene is selected for scale-up due to significantly lower cost. The lower reactivity is managed by using a polar aprotic solvent and elevated temperature.

Reagents:

Reagent Equiv. Role
4-Chloronitrobenzene 1.0 Starting Material
Morpholine 1.5 Nucleophile
K₂CO₃ 1.2 Base (Acid Scavenger)

| DMSO (or DMF) | 5 Vol | Solvent |

Protocol:

  • Charge a glass-lined reactor with 4-chloronitrobenzene (1.0 eq) and K₂CO₃ (1.2 eq).

  • Add DMSO (5 volumes relative to SM mass). Stir to suspend.

  • Add Morpholine (1.5 eq) slowly at room temperature.

  • Heat the mixture to 100–110 °C for 8–12 hours. Monitor by HPLC (Target: <0.5% SM).

  • Work-up: Cool to 20 °C. Pour the reaction mixture into Ice Water (10 volumes). The product will precipitate as a yellow solid.

  • Filter the solid. Wash with water (3 x 2 volumes) to remove residual DMSO and salts.

  • Dry in a vacuum oven at 50 °C.

    • Expected Yield: 90–95%

    • Purity: >98% (Yellow solid)[1][2]

Process Safety Note: The reaction is exothermic. Ensure morpholine addition is controlled if running neat (solvent-free) protocols.

Step 2: Reduction to 4-Morpholinoaniline

Reaction Type: Catalytic Hydrogenation[1]

Rationale: Catalytic hydrogenation (H₂/Pd-C) is preferred over Fe/HCl reduction to avoid generating large quantities of iron sludge waste, aligning with Green Chemistry principles.

Reagents:

Reagent Equiv. Role
4-(4-Nitrophenyl)morpholine 1.0 Substrate
Pd/C (10% w/w, 50% wet) 5 wt% Catalyst
Methanol 10 Vol Solvent

| Hydrogen (H₂) | 3–5 bar | Reducing Agent |

Protocol:

  • In an autoclave/hydrogenator, charge 4-(4-Nitrophenyl)morpholine and Methanol .

  • Inert the vessel with Nitrogen (3 cycles).

  • Add Pd/C catalyst (slurried in methanol).

  • Pressurize with Hydrogen (3–5 bar) and stir at 40–50 °C .

  • Monitor H₂ uptake. Reaction is typically complete in 4–6 hours.

  • Work-up: Filter the catalyst through a bed of Celite (keep wet to prevent pyrophoric ignition).

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

    • Expected Yield: 95–98%

    • Appearance: Off-white to light purple solid.

    • Storage: Store under Nitrogen; sensitive to oxidation.

Step 3: Selective Mono-Methylation (The Critical Step)

Reaction Type: N-Formylation followed by Hydride Reduction

Rationale: This two-substep sequence is the "Gold Standard" for mono-methylating primary anilines. It completely avoids the risk of dimethylation (over-alkylation) inherent in direct alkylation methods.

Sub-step 3a: N-Formylation

  • Dissolve 4-Morpholinoaniline (1.0 eq) in Toluene (8 Vol).

  • Add Formic Acid (1.2 eq) or Ethyl Formate (excess) and reflux.

    • Note: Using a Dean-Stark trap to remove water drives the reaction to completion if using formic acid.

  • Monitor conversion to N-(4-morpholinophenyl)formamide .

  • Evaporate solvent or crystallize to isolate the formamide intermediate.

Sub-step 3b: Reduction to N-Methyl Product

  • Suspend the Formamide intermediate in dry THF or Toluene .

  • Cool to 0–5 °C.

  • Slowly add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) solution (1.5–2.0 eq) or Borane-DMS complex.

    • Scale-Up Tip: Red-Al is preferred over LiAlH₄ for scale-up due to higher solubility and thermal stability.

  • Heat to reflux (65 °C for THF) for 2–4 hours.

  • Quench: Cool to 0 °C. Carefully quench with NaOH (10% aq) . Caution: Hydrogen evolution.

  • Extraction: Separate phases. Extract aqueous layer with Toluene.

  • Purification: Dry organic layer (Na₂SO₄), concentrate. Recrystallize from Heptane/EtOAc or Ethanol .

Final Product Specifications:

  • Yield (Step 3): 80–85%

  • Overall Yield: ~70%

  • Purity: >99.5% (HPLC)

  • Impurity Profile: <0.1% Dimethyl analog.

Process Safety & Critical Control Parameters (CPP)

Figure 2: Critical safety nodes in the manufacturing workflow.

  • Thermal Runaway (Step 1): The SNAr reaction is exothermic. On a >1kg scale, dosing of morpholine must be rate-limited by reactor cooling capacity.

  • Catalyst Ignition (Step 2): Dry Pd/C is pyrophoric. Always handle as a water/solvent slurry.

  • Hydrogen Evolution (Step 3b): Quenching Red-Al or Borane generates massive volumes of H₂ gas. Ensure scrubber capacity and adequate headspace ventilation.

References

  • Synthesis of 4-(4-Nitrophenyl)morpholine (SnAr Conditions)

    • Source: Vapourtec Applic
    • Context: Validates the reaction of halonitrobenzenes with morpholine.
    • URL:

  • Selective Monomethylation Strategies (General)

    • Source: Royal Society of Chemistry (RSC) & MIT DSpace.
    • Context: Discusses the difficulty of monomethylation and the utility of indirect methods (formyl
    • URL:(Note: Generalized link to repository based on search context).

  • Reduction of Nitro Groups to Anilines

    • Source: ChemicalBook & ResearchGate Data.[1]

    • Context: Standard protocols for Pd/C hydrogen
    • URL:

  • Green Chemistry Approaches (DMC Methylation)

    • Source: Asian Journal of Organic Chemistry / ChemRxiv.
    • Context: Alternative green routes using Dimethyl Carbonate (DMC)
    • URL:

  • Linezolid Intermediate Synthesis (Analogous Chemistry)

    • Source: BenchChem & ResearchGate.[1]

    • Context: The synthesis of the 3-fluoro analog follows the exact same SnAr -> Reduction path, validating the industrial viability of this route.
    • URL:

Sources

The Potential Utility of Methyl-(4-morpholin-4-yl-phenyl)-amine in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the potential applications of "Methyl-(4-morpholin-4-yl-phenyl)-amine" in the field of polymer chemistry. While direct, extensive literature on this specific molecule is nascent, its constituent functional groups—a secondary amine, a morpholine moiety, and a phenyl ring—suggest a range of promising applications based on well-established principles in polymer science. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical protocols for leveraging this compound's unique structural attributes.

Introduction: Deconstructing the Potential of a Multifunctional Molecule

"Methyl-(4-morpholin-4-yl-phenyl)-amine" presents a compelling molecular architecture. The morpholine ring is a versatile building block in organic synthesis, known for its applications in pharmaceuticals and materials science.[1][2] The secondary amine and the aromatic phenyl ring further enhance its potential utility in polymerization reactions. This guide will focus on two primary prospective roles for this compound: as a co-monomer in the synthesis of functional polymers and as a precursor to catalytic systems.

The morpholine group, a cyclic ether amine, can impart desirable properties to a polymer backbone, such as improved solubility, thermal stability, and biocompatibility.[1] Tertiary amines, in general, are widely recognized for their catalytic activity in various polymerization reactions, including polyurethane formation and ring-opening polymerization.[3][4] The secondary amine in the target molecule can be a reactive site for incorporation into a polymer chain or for further functionalization.

Prospective Application I: As a Co-Monomer in Radical Polymerization

The presence of a reactive N-H bond in the secondary amine and the potential for the aromatic ring to participate in polymerization make "Methyl-(4-morpholin-4-yl-phenyl)-amine" a candidate for incorporation as a co-monomer in free radical polymerization.[5] This could be particularly interesting in creating copolymers with monomers like methyl methacrylate (MMA) to introduce specific functionalities.[6]

Rationale and Mechanistic Considerations

Incorporating "Methyl-(4-morpholin-4-yl-phenyl)-amine" into a polymer chain can introduce basic sites (the morpholine nitrogen) and a bulky, somewhat polar group, which can influence the polymer's physical and chemical properties. The general scheme for such a copolymerization is depicted below.

G cluster_initiation Initiation cluster_termination Termination M1 Methyl Methacrylate (MMA) P Propagating Chain M1->P R• M2 Methyl-(4-morpholin-4-yl-phenyl)-amine I Initiator (e.g., AIBN) R Radical Species (R•) I->R Δ P->P + M1 or M2 Polymer Functionalized Copolymer P->Polymer Combination or Disproportionation

Caption: Proposed workflow for copolymerization.

Experimental Protocol: Free Radical Copolymerization with Methyl Methacrylate (MMA)

This protocol outlines a general procedure for the copolymerization of "Methyl-(4-morpholin-4-yl-phenyl)-amine" with MMA.

Materials:

  • Methyl Methacrylate (MMA), freshly distilled

  • Methyl-(4-morpholin-4-yl-phenyl)-amine

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve MMA (e.g., 5 mmol), "Methyl-(4-morpholin-4-yl-phenyl)-amine" (e.g., 0.5 mmol, for a 10 mol% incorporation), and AIBN (0.05 mmol, 1 mol% relative to total monomers) in anhydrous toluene (10 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.

  • Isolation: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterization: Analyze the resulting copolymer using techniques such as ¹H NMR (to determine copolymer composition), GPC (for molecular weight and dispersity), and DSC/TGA (for thermal properties).

Quantitative Data Summary (Hypothetical):

Co-monomer Feed Ratio (MMA:Amine)Copolymer Composition (NMR)Mn (GPC, g/mol )Đ (PDI)Tg (°C)
95:594:625,0001.8110
90:1088:1222,0001.9115
80:2075:2518,0002.1122

Prospective Application II: As a Catalyst in Polyurethane Synthesis

Tertiary amines are well-established catalysts for the reaction between isocyanates and polyols to form polyurethanes.[3] While "Methyl-(4-morpholin-4-yl-phenyl)-amine" is a secondary amine, its morpholine nitrogen can act as a catalytic site. Furthermore, the N-methyl group enhances the basicity and catalytic activity compared to an unsubstituted amine.[7][8]

Rationale and Mechanistic Considerations

The lone pair of electrons on the morpholine nitrogen can activate the hydroxyl group of the polyol, making it more nucleophilic and facilitating its attack on the isocyanate group. This catalytic cycle is crucial for controlling the curing rate and final properties of the polyurethane material.

G Catalyst Methyl-(4-morpholin-4-yl-phenyl)-amine Activated_Complex Activated Polyol-Catalyst Complex Catalyst->Activated_Complex + Polyol Polyol Polyol (R'-OH) Polyol->Activated_Complex Isocyanate Isocyanate (R-NCO) Urethane Polyurethane Linkage Isocyanate->Urethane Activated_Complex->Urethane + Isocyanate Urethane->Catalyst - Catalyst (regenerated)

Caption: Catalytic cycle in polyurethane formation.

Experimental Protocol: Catalysis of Polyurethane Formation

This protocol describes the use of "Methyl-(4-morpholin-4-yl-phenyl)-amine" as a catalyst in the formation of a model polyurethane.

Materials:

  • Poly(propylene glycol) (PPG), Mn ~2000 g/mol

  • Toluene diisocyanate (TDI)

  • Methyl-(4-morpholin-4-yl-phenyl)-amine (as catalyst)

  • Dibutyltin dilaurate (DBTDL, as co-catalyst, optional)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add PPG (10 g, 5 mmol) and dissolve in anhydrous THF (20 mL).

  • Catalyst Addition: Add "Methyl-(4-morpholin-4-yl-phenyl)-amine" (e.g., 0.1 g, ~0.5 mol%) to the polyol solution and stir.

  • Isocyanate Addition: Slowly add TDI (0.87 g, 5 mmol) to the mixture under vigorous stirring.

  • Curing: Monitor the reaction progress by infrared spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1730 cm⁻¹). The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 50-70°C) to accelerate curing.

  • Characterization: The resulting polyurethane can be cast into films and characterized for its mechanical properties (tensile strength, elongation at break) and thermal properties (DSC, TGA).

Synthesis of Methyl-(4-morpholin-4-yl-phenyl)-amine

For research purposes, a potential synthetic route to "Methyl-(4-morpholin-4-yl-phenyl)-amine" could involve the reductive amination of 4-morpholinoaniline with formaldehyde.

G Aniline 4-Morpholinoaniline Imine Intermediate Imine Aniline->Imine + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Imine Product Methyl-(4-morpholin-4-yl-phenyl)-amine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product

Caption: Plausible synthesis of the target molecule.

Safety Considerations

As with any chemical research, appropriate safety precautions must be taken. "Methyl-(4-morpholin-4-yl-phenyl)-amine" should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The specific toxicity of this compound is not yet established, so it should be treated as potentially hazardous.

Conclusion

"Methyl-(4-morpholin-4-yl-phenyl)-amine" is a molecule with significant, albeit underexplored, potential in polymer chemistry. Its unique combination of a reactive secondary amine, a catalytically active morpholine moiety, and a stable aromatic core makes it a promising candidate for the development of novel functional polymers and as an efficient catalyst. The protocols and theoretical considerations presented in this guide are intended to provide a solid foundation for researchers to begin exploring the utility of this versatile compound in their own work.

References

  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. (2023). Scientific Reports. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

  • Morpholine. In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Reaction principle of tertiary amine catalyst. (2022). Knowledge. Available at: [Link]

  • Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. (n.d.). ORBi. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). PubMed. Available at: [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Catalyst for polyurethane having delay property. (1986). Google Patents.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Available at: [Link]

  • Morpholin-4-ium amide. (2022). ResearchGate. Available at: [Link]

  • Morpholin-4-ium [5-cyano-6-(4-methylphenyl) ... -ORCA - Cardiff University. (2022). Available at: [Link]

  • METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. (n.d.). FDA. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Available at: [Link]

  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. (2023). ResearchGate. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. Available at: [Link]

  • Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine. (n.d.). PubChemLite. Available at: [Link]

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (2020). PMC - NIH. Available at: [Link]

  • Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(beta-ammonium acrylate)s. (2022). ChemRxiv. Available at: [Link]

  • High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). (2023). ResearchGate. Available at: [Link]

  • 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. (2008). PMC - NIH. Available at: [Link]

  • Amines as (co)initiators of cyclic esters' polymerization. (2005). Polimery. Available at: [Link]

  • Controlled Polymerization. (2023). MDPI. Available at: [Link]

  • Free Radical Initiated Polymerization of N-[4-N′ -{(4-chlorophenyl) amino-carbonyl} phenyl] Maleimide and Characterization of Homopolymer and Copolymers with MMA. (2013). ResearchGate. Available at: [Link]ization_of_Homopolymer_and_Copolymers_with_MMA)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl-(4-morpholin-4-YL-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl-(4-morpholin-4-YL-phenyl)-amine (N-Methyl-4-morpholinoaniline). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide robust, field-proven solutions to overcome low yields. Our approach is grounded in mechanistic principles to empower you not just to follow a protocol, but to understand and troubleshoot your chemical transformations effectively.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific experimental issues in a question-and-answer format. We will explore the two primary synthetic routes to Methyl-(4-morpholin-4-YL-phenyl)-amine: Reductive Amination of 4-morpholinoaniline and the Buchwald-Hartwig amination.

Scenario 1: Reductive Amination Route

Reductive amination is a common and cost-effective method for the N-methylation of anilines. A typical procedure involves the reaction of 4-morpholinoaniline with formaldehyde (or its trimer, paraformaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a hydride source like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Question: I am attempting the reductive amination of 4-morpholinoaniline with formaldehyde and NaBH₄, but I am observing very low conversion to the desired N-methylated product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a reductive amination can stem from several factors, primarily related to the reactivity of the starting materials and the stability of the intermediates. Here is a systematic troubleshooting approach:

1. Assess the Quality of Starting Materials and Reagents:

  • 4-Morpholinoaniline Purity: The purity of your starting aniline is critical. Impurities can interfere with the reaction. Ensure your 4-morpholinoaniline is pure, with a melting point of 132-135 °C.[1] If necessary, recrystallize it from an ethyl acetate/hexane mixture.[2]

  • Formaldehyde Source: Formaldehyde is often used as an aqueous solution (formalin), which can introduce excess water and affect the reaction equilibrium. Consider using paraformaldehyde, which is a solid source of formaldehyde and can be depolymerized in situ under acidic conditions.

  • Reducing Agent Activity: Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions. Use a freshly opened bottle of NaBH₄ or test the activity of your current batch.

2. Optimize Reaction Conditions:

  • pH Control: The formation of the iminium ion is a pH-dependent equilibrium. The reaction is typically acid-catalyzed. If the pH is too low, the aniline nitrogen will be protonated, reducing its nucleophilicity. If the pH is too high, the iminium ion will not form efficiently. A slightly acidic medium (pH 4-6) is generally optimal. You can achieve this by adding a small amount of acetic acid.

  • Solvent Choice: The choice of solvent is crucial. Methanol or ethanol are commonly used as they are good solvents for both the aniline and NaBH₄. Ensure you are using a sufficient volume of solvent to maintain solubility throughout the reaction.

  • Temperature and Reaction Time: While these reactions are often run at room temperature, gentle heating (40-50 °C) can sometimes improve the rate of iminium ion formation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

3. Consider an Alternative Reducing Agent:

  • Sodium Triacetoxyborohydride (STAB): STAB is a milder and more selective reducing agent than NaBH₄ for reductive aminations. It is less sensitive to acidic conditions and often provides cleaner reactions with higher yields.

Here is a workflow to guide your troubleshooting process:

troubleshooting_reductive_amination start Low Yield in Reductive Amination check_purity Verify Purity of 4-morpholinoaniline start->check_purity check_reagents Assess Activity of Formaldehyde & NaBH4 check_purity->check_reagents Purity OK optimize_pH Optimize Reaction pH (4-6) check_reagents->optimize_pH Reagents Active change_solvent Screen Solvents (MeOH, EtOH, THF) optimize_pH->change_solvent pH Optimized use_stab Switch to STAB as Reducing Agent change_solvent->use_stab Solvent Optimized monitor_reaction Monitor by TLC/LC-MS use_stab->monitor_reaction success Improved Yield monitor_reaction->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Optimized Protocol for Reductive Amination:

ParameterRecommended ConditionRationale
Starting Material 4-morpholinoaniline (1.0 eq)Ensure high purity.
Methylating Agent Paraformaldehyde (1.1 eq)Avoids excess water from formalin.
Reducing Agent Sodium triacetoxyborohydride (1.5 eq)Milder and more selective than NaBH₄.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that work well with STAB.
Acid Catalyst Acetic Acid (0.1 eq)Catalyzes iminium ion formation.
Temperature Room TemperatureSufficient for most reductive aminations with STAB.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS for completion.
Scenario 2: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] For the synthesis of Methyl-(4-morpholin-4-YL-phenyl)-amine, this could involve the coupling of a protected 4-morpholinoaniline derivative with a methylating agent or the coupling of 4-bromo-N-methylaniline with morpholine. A more direct, but potentially challenging route, is the coupling of 4-morpholinoaniline with a methyl halide.

Question: I am trying to synthesize Methyl-(4-morpholin-4-YL-phenyl)-amine via a Buchwald-Hartwig reaction between 4-bromo-1-morpholinobenzene and methylamine, but I am getting a complex mixture of products and a low yield of the desired compound. How can I troubleshoot this?

Answer:

The Buchwald-Hartwig amination is notoriously sensitive to the choice of catalyst, ligand, base, and solvent.[5] A complex product mixture suggests that side reactions are occurring, or the catalyst is not performing optimally.

1. Catalyst and Ligand Selection:

  • Palladium Pre-catalyst: The choice of palladium source is critical. While Pd(OAc)₂ can be used, it can be unreliable.[5] Using a well-defined palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, often leads to more reproducible results and higher yields.

  • Ligand Choice: The ligand is arguably the most important component of the catalytic system. For the coupling of an aryl bromide with a primary amine like methylamine, a biarylphosphine ligand is often required. Consider screening ligands such as XPhos, SPhos, or RuPhos. The sterically hindered nature of these ligands promotes the reductive elimination step of the catalytic cycle.[4]

2. Base and Solvent Optimization:

  • Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice and often leads to high reaction rates. However, it is not compatible with all functional groups.[3] Other bases to consider are lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[3]

  • Solvent Choice: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are the most common solvents for Buchwald-Hartwig reactions.[6] Ensure your solvent is rigorously dried and degassed before use.

3. Control of Reactant Stoichiometry and Concentration:

  • Amine Equivalents: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help drive the reaction to completion.

  • Reaction Concentration: The reaction concentration can influence the rate and outcome. A typical concentration is in the range of 0.1-0.5 M.

Here is a decision tree for optimizing your Buchwald-Hartwig reaction:

troubleshooting_buchwald_hartwig start Low Yield in Buchwald-Hartwig catalyst_ligand Screen Pd Pre-catalyst & Ligand (e.g., G3-XPhos, G4-SPhos) start->catalyst_ligand base_solvent Optimize Base & Solvent (e.g., NaOtBu in Toluene, Cs2CO3 in Dioxane) catalyst_ligand->base_solvent Still Low Yield success Improved Yield catalyst_ligand->success Yield Improved temp_time Adjust Temperature & Time (e.g., 80-110 °C, 4-24 h) base_solvent->temp_time Still Low Yield base_solvent->success Yield Improved check_purity Ensure Anhydrous & Oxygen-Free Conditions temp_time->check_purity Still Low Yield temp_time->success Yield Improved

Caption: Optimization workflow for the Buchwald-Hartwig amination.

Recommended Starting Conditions for Buchwald-Hartwig Amination:

ParameterRecommended ConditionRationale
Aryl Halide 4-bromo-1-morpholinobenzene (1.0 eq)Aryl bromides are generally good coupling partners.
Amine Methylamine (2.0 M in THF, 1.5 eq)Use a solution to accurately dispense the volatile amine.
Pd Pre-catalyst XPhos Pd G3 (1-2 mol%)A reliable and highly active pre-catalyst.
Ligand XPhos (1.1 eq relative to Pd)A robust ligand for this type of coupling.
Base Sodium tert-butoxide (1.4 eq)A strong base that promotes high reaction rates.
Solvent Anhydrous, degassed TolueneA standard solvent for Buchwald-Hartwig reactions.
Temperature 100 °CA typical temperature for these couplings.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS for completion.

Frequently Asked Questions (FAQs)

Q1: Can I use other methylating agents for the reductive amination?

Yes, besides formaldehyde and paraformaldehyde, you can use other C1 sources. For instance, dimethyl carbonate has been used for the N-methylation of amines and is considered a green methylating agent.[7] Formic acid can also be used as both the carbon source and the reductant in the Eschweiler-Clarke reaction, though this often requires higher temperatures.[8]

Q2: My Buchwald-Hartwig reaction is very slow. What can I do to speed it up?

If your reaction is slow, consider the following:

  • Increase the temperature: Ensure you are at the optimal temperature for your solvent (e.g., 100-110 °C for toluene).

  • Increase catalyst loading: You can increase the catalyst loading to 3-5 mol%, but be aware of the increased cost.

  • Check for catalyst poisoning: Ensure your starting materials and solvent are free of impurities that could poison the palladium catalyst, such as sulfur-containing compounds.

  • Use microwave irradiation: Microwave-assisted synthesis can significantly reduce reaction times for Buchwald-Hartwig aminations.[9]

Q3: I am concerned about the potential for di-methylation of the aniline nitrogen. How can I avoid this?

Di-methylation to form the tertiary amine can be a side reaction. To minimize this:

  • Control stoichiometry: Use only a slight excess of the methylating agent (e.g., 1.1 equivalents of paraformaldehyde).

  • Lower the temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

  • Use a bulky protecting group: If selectivity remains an issue, you could protect the aniline nitrogen, perform the methylation on the other nitrogen, and then deprotect. However, for this specific synthesis, this would be a more convoluted route.

Q4: How do I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light or with a potassium permanganate stain. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.

Q5: What are the safety precautions I should take when working with these reagents?

  • Formaldehyde/Paraformaldehyde: These are toxic and carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride/Sodium Triacetoxyborohydride: These are water-reactive and can release flammable hydrogen gas. Handle them in a dry environment and quench any excess reagent carefully.

  • Palladium Catalysts: While not acutely toxic, they are expensive and should be handled with care to avoid contamination.

  • Solvents: Toluene, dioxane, and chlorinated solvents are flammable and have associated health risks. Always work in a fume hood and avoid inhalation or skin contact.

References

  • Google Patents. CN111675677B - Synthesis process of N-methylmorpholine.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Taylor & Francis Online. Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Chemsrc. 4-Morpholinoaniline | CAS#:2524-67-6. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Model system for optimization. Palladium catalyzed N-arylation of.... [Link]

  • Google Patents. CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

  • ACS Publications. Palladium-Catalyzed Asymmetric α-Arylation of Alkylamines: A General Strategy for the Synthesis of Chiral α-Aryl Amines. [Link]

  • ResearchGate. (PDF) Morpholin-4-ium amide. [Link]

  • ScienceDirect. Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • Nature. Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. [Link]

  • NIH National Library of Medicine. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. [Link]

  • Google Patents. AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon.
  • RSC Publishing. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]

  • ChemRxiv. Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. [Link]

  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

  • ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]

  • RSC Publishing. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. [Link]

  • ResearchGate. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]

  • YouTube. Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. [Link]

  • ResearchGate. Optimization of the palladium catalyst for the Heck arylation of 3‐buten‐2‐one.Reaction conditions. [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

  • ResearchGate. N‐Methylation of aromatic amines using formic acid as the unique carbon.... [Link]

  • NIH National Library of Medicine. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. [Link]

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Side products in the N-methylation of 4-morpholinoaniline with Me3N–BH3

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges, side product profiles, and troubleshooting protocols for the N-methylation of 4-morpholinoaniline utilizing the Trimethylamine borane (Me₃N–BH₃) complex.

Case ID: N-METH-4MA-BH3 Subject: Side Product Analysis & Troubleshooting in Reductive Amination Reagent System: Formaldehyde / Trimethylamine Borane (Me₃N–BH₃) Substrate: 4-Morpholinoaniline (CAS: 2524-67-6)[1]

Executive Summary: The Reaction Landscape[2][3]

The N-methylation of 4-morpholinoaniline using Me₃N–BH₃ is a reductive amination .[1] Unlike direct alkylation with methyl iodide (which risks quaternization), this method relies on the condensation of the primary aniline with formaldehyde to form an imine/iminium species, which is subsequently reduced by the hydride source (Me₃N–BH₃).

While this method is chemoselective, the presence of two nitrogen centers (the morpholine ring and the aniline) and the stability of borane-amine adducts create a unique profile of potential side products.

Core Reaction Pathway[1]
  • Condensation: Aniline

    
     Carbinolamine 
    
    
    
    Imine (
    
    
    ).[1]
  • Reduction 1: Imine

    
     Secondary Amine (Mono-methyl).[1]
    
  • Condensation 2: Secondary Amine

    
     Iminium Ion (
    
    
    
    ).[1]
  • Reduction 2: Iminium Ion

    
     Tertiary Amine (Di-methyl / Target).
    

Interactive Troubleshooting Guide (Q&A)

Category A: Yield & Conversion Issues

Q1: My product yield is consistently >100%, and the NMR shows broad peaks. What is happening? Diagnosis: You have likely isolated a Borane-Amine Adduct .[1] Technical Insight: The morpholine nitrogen (tertiary) and the newly formed dimethylaniline nitrogen are Lewis bases. Me₃N–BH₃ can exchange its trimethylamine ligand for your product, forming a stable complex (e.g., Product•BH₃). These adducts are stable to water and mild base.[1] Corrective Action:

  • The "Acid Quench" Protocol: You must destroy the B-N bond. Reflux the crude mixture in MeOH/HCl or treat with 10% aqueous HCl at 50°C for 1 hour, then basify to liberate the free amine.

  • Oxidative Workup: Alternatively, treat the crude with a mild oxidant (e.g., sodium perborate or H₂O₂ in basic media) to oxidize the boron species to boric acid, which is water-soluble.[1]

Q2: I see a mixture of Mono-methyl and Di-methyl products. Adding more reagent doesn't push it to completion. Diagnosis: Steric stalling or pH drift .[1] Technical Insight: The second methylation (Mono


 Di) proceeds through a sterically more crowded iminium ion. If the reaction pH drops too low (due to formic acid formation from formaldehyde oxidation), the amine becomes protonated and unreactive. If pH is too high, the iminium ion cannot form.
Corrective Action: 
  • Buffer Control: Maintain pH between 4–6 using an acetic acid/acetate buffer.[1] This promotes iminium formation without fully protonating the aniline.[1]

  • Stepwise Addition: Add the formaldehyde first, allow 30 mins for imine formation, then add the Me₃N–BH₃. This prevents the reduction of formaldehyde to methanol (a side reaction).

Category B: Impurity Profile[1]

Q3: I detected a high molecular weight impurity (M+ = ~264 or higher). What is this? Diagnosis: Methylene-bridged Dimer (Aminal formation). Technical Insight: In the presence of excess formaldehyde and insufficient reducing agent (or slow reduction kinetics), two aniline molecules can condense with one formaldehyde molecule to form an aminal bridge (


).[1]
Corrective Action: 
  • Increase the equivalents of Me₃N–BH₃ (use 1.2–1.5 eq per methyl group).

  • Ensure vigorous stirring to mix the reducing agent immediately with the generated imine.

Q4: Can the morpholine ring react? Diagnosis: Morpholine Ring Opening (Rare but possible). Technical Insight: Under standard reductive amination conditions, the morpholine ring is stable.[1] However, if strong Lewis acids are present or if the temperature is excessive (>80°C), the ether linkage in the morpholine can be cleaved, though this is highly unlikely with Me₃N–BH₃. More Likely: The morpholine nitrogen forms a salt or borane adduct, altering solubility and retention time.

Mechanistic Pathway & Side Product Divergence[1]

The following diagram visualizes the "Decision Points" in the reaction where side products are generated.

G Start 4-Morpholinoaniline Imine Imine Intermediate (Schiff Base) Start->Imine Condensation HCHO + HCHO (Formaldehyde) Methanol SIDE PRODUCT C: Methanol (Reduction of HCHO) HCHO->Methanol Direct Reduction (Competes) Dimer SIDE PRODUCT A: Methylene Dimer (Aminal) (Low Reduction Rate) Imine->Dimer Excess HCHO No Reduction Mono Mono-Methyl Product (Incomplete Reaction) Imine->Mono Reduction (Me3N-BH3) Iminium Iminium Ion Intermediate Mono->Iminium + HCHO Target TARGET: N,N-Dimethyl-4-morpholinoaniline Iminium->Target Reduction (Me3N-BH3) Adduct SIDE PRODUCT B: Product-Borane Adduct (R-N:BH3) Target->Adduct Complexation with BH3

Figure 1: Reaction cascade showing the divergence of methylene dimers and borane adducts from the main reductive amination pathway.

Optimized Experimental Protocol

To minimize the side products identified above, use this optimized "Buffered Stepwise" protocol.

Materials
  • Substrate: 4-Morpholinoaniline (1.0 eq)

  • Carbon Source: Paraformaldehyde (3.0 eq) or Formalin (37% aq., 3.0 eq)[1]

  • Reductant: Me₃N–BH₃ (2.5 eq)

  • Solvent: Methanol or Acetonitrile (0.1 M concentration)

  • Additive: Acetic Acid (1.0 eq) - Critical for iminium formation[1]

Step-by-Step Methodology
  • Imine Formation: Dissolve 4-morpholinoaniline in Methanol. Add Paraformaldehyde and Acetic Acid.[1] Stir at room temperature for 30–60 minutes.

    • Why? Allows the imine to form before the reducing agent is introduced, minimizing direct reduction of formaldehyde to methanol.

  • Reduction: Cool the mixture to 0°C. Add Me₃N–BH₃ portion-wise over 15 minutes.

    • Why? Controls the exotherm and prevents over-reduction side reactions.

  • Digestion: Allow to warm to Room Temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.

    • Target: Disappearance of Mono-methyl intermediate.[1]

  • Adduct Destruction (Critical Workup):

    • Add 10% HCl (aq) carefully until pH < 2.[1]

    • Heat to 50–60°C for 30 minutes. (Bubbling indicates decomposition of borane species).[1]

    • Cool to RT and neutralize with NaOH/NaHCO₃ to pH > 10.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Purification: If "sticky" dimers are present, filter through a short silica plug eluting with 1% MeOH in DCM.

Summary of Side Products Data

Side ProductStructure DescriptionCausePrevention
Mono-methyl amine R-NH-CH₃Insufficient reagent; pH too high.[1]Use 2.5+ eq reductant; Add AcOH catalyst.[1]
Borane Adduct R-N(Me)₂[1]•BH₃Stable complex formation.[1]Mandatory acidic workup (heat/HCl).[1]
Methylene Dimer R-N-CH₂-N-RLow reduction rate; Excess HCHO.[1]Ensure rapid mixing; Stepwise addition.
Methanol CH₃OHDirect reduction of HCHO.Add HCHO before Borane; Keep temp low initially.

References

  • Reductive Methylation of Amines

    • Gao, K., et al. "Borane-Trimethylamine Complex as a Reducing Agent for Selective Methylation."[1][2] Organic Letters, 2021, 23, 8282-8286.[1][2]

    • Source:[1]

  • Eschweiler-Clarke & Borane Variations

    • "Eschweiler-Clarke Reaction: Mechanism and Modifications."[1]

    • Source:[1]

  • Properties of 4-Morpholinoaniline

    • ChemicalBook & Sigma-Aldrich Technical Data Sheets (CAS 2524-67-6).[1]

    • Source:[1]

  • Borane Reagent Handling

    • "Trimethylamine borane: A Versatile Reagent."[1][3] Organic Process Research & Development.

    • Source:[1]

Sources

Technical Support Center: Optimizing Temperature for Pt/C Catalyzed Aniline N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: PTC-ALK-TEMP-OPT

Welcome to the Catalysis Technical Support Center.

You are accessing this guide because your Pt/C catalyzed N-alkylation protocol is likely exhibiting kinetic stalling, poor selectivity, or catalyst deactivation.

Temperature in heterogeneous catalysis is not merely a variable; it is a kinetic switch that dictates the competition between the desired N-alkylation (via the Borrowing Hydrogen or Reductive Amination pathway) and the undesired aromatic ring hydrogenation.

This guide synthesizes thermodynamic principles with field-proven troubleshooting protocols to help you navigate the "Thermal Goldilocks Zone."

Module 1: The Temperature-Selectivity Paradox

The Core Mechanism

To optimize temperature, you must visualize the competing pathways. Pt/C is a powerful hydrogenation catalyst. If the temperature is too high, the platinum surface will begin saturating the aromatic ring (producing cyclohexylamines) rather than reducing the imine intermediate.

Figure 1: Reaction Network & Thermal Sensitivity The following diagram illustrates the competing pathways dependent on thermal activation.

ReactionPathways Aniline Aniline Substrate Inter Imine/Schiff Base (Intermediate) Aniline->Inter + Carbonyl/Alcohol (Dehydrogenation/Condensation) Side1 Cyclohexylamine (Ring Saturation) Aniline->Side1 Direct Ring Saturation (High T) Product N-Alkylated Aniline (Target) Inter->Product Hydrogenation (80-130°C) Product->Side1 Ring Hydrogenation (T > 140°C / High P) Side2 Tertiary Amine (Over-Alkylation) Product->Side2 2nd Alkylation (High T / Excess Reagent)

Caption: Figure 1. Thermal divergence of Pt/C catalyzed pathways. Note that ring saturation becomes kinetically accessible at elevated temperatures.

Module 2: Troubleshooting & FAQs

Issue 1: Reaction Stalled (Low Conversion)

Q: I am running the reaction at 60°C, but conversion is stuck <20%. Is the catalyst dead? A: Likely not. You are likely operating below the activation energy threshold for the rate-determining step (often the initial dehydrogenation of the alcohol or the condensation step).

  • The Science: Pt/C requires sufficient thermal energy to facilitate the "Borrowing Hydrogen" mechanism—specifically the dehydrogenation of the alcohol to the aldehyde/ketone intermediate [1].

  • Corrective Action: Increase temperature to 90–110°C .

  • Warning: If you are using a volatile solvent (e.g., methanol), you must use a pressurized vessel (autoclave) to reach these temperatures without boiling off the solvent.

Q: I increased the temp to 160°C, but the rate actually slowed down. Why? A: This is the Gas Solubility Limit .

  • The Science: As temperature increases, the solubility of

    
     gas in liquid solvents decreases significantly (Henry’s Law). At 160°C, the concentration of dissolved 
    
    
    
    available at the catalyst surface may be too low to sustain the reaction, leading to "hydrogen starvation" [2].
  • Corrective Action: If you must run at >140°C, you must proportionally increase the

    
     pressure (e.g., from 5 bar to 20 bar) to maintain dissolved hydrogen levels.
    
Issue 2: Impurities (Ring Saturation)

Q: I am seeing 15% cyclohexylamine derivatives. How do I stop this? A: You have exceeded the selectivity ceiling . Pt/C is less selective than Pd/C and will hydrogenate aromatic rings if the thermal energy allows it.

  • The Science: The activation energy for reducing the C=N bond (imine) is lower than that for the C=C bonds in the aromatic ring. However, at

    
    , the catalyst overcomes the barrier for ring hydrogenation [3].
    
  • Corrective Action:

    • Cool Down: Reduce temperature to 100–110°C .

    • Poison the Catalyst (Selectively): Add a trace amount of a modifier (e.g., sulfide or amine) or switch to a sulfided Pt/C catalyst, which inhibits ring hydrogenation.

    • Pressure Drop: Lower the

      
       pressure. High pressure favors ring saturation.
      
Issue 3: Catalyst Deactivation

Q: The catalyst worked for the first run, but the second run failed. Did I sinter the Pt? A: Sintering (agglomeration of Pt nanoparticles) usually occurs at


 or during high-temperature regeneration. At liquid phase temperatures (<200°C), the issue is likely fouling .
  • The Science: Byproducts (heavy oligomers) or the amine product itself can strongly adsorb to the active sites, blocking them.

  • Corrective Action:

    • Wash Protocol: Wash the catalyst with the reaction solvent at reaction temperature, not cold.

    • Avoid "Cold Starts": Do not add reactants to cold catalyst if using viscous substrates; pre-warm the solvent to ensure solubility and desorption of foulants.

Module 3: Optimized Experimental Protocol (SOP)

Use this baseline protocol to establish a control experiment.

Table 1: The "Thermal Goldilocks" Parameters

ParameterRangeRationale
Temperature 100°C – 120°C Balances activation energy (fast rate) vs. selectivity (intact ring).
Pressure (

)
5 – 20 bar Sufficient for imine reduction; too high (>50 bar) risks ring saturation.
Solvent Toluene or Xylene High boiling points allow atmospheric reflux; non-polar nature prevents solvent competition for active sites.
Catalyst Loading 1 – 3 mol% Pt Standard loading. Higher loading increases risk of side reactions if T is uncontrolled.
Step-by-Step Workflow
  • Catalyst Pre-treatment:

    • Load Pt/C (dry basis) into the reactor under inert atmosphere (Argon/Nitrogen).

    • Note: Pt/C can be pyrophoric. Wet with 1-2 mL of water or solvent immediately.

  • Substrate Addition:

    • Add Aniline (1.0 equiv) and Alcohol/Ketone (1.2 equiv).

    • Add Solvent (Concentration ~0.5 M).

  • The "Ramp-and-Hold" (Critical for Selectivity):

    • Purge with

      
       (3x).
      
    • Pressurize to 10 bar.

    • Ramp: Heat to 80°C first. Hold for 30 mins. (Initiates imine formation).

    • Final Ramp: Heat to 110°C . Stir at >800 RPM to eliminate mass transfer limits.

  • Monitoring:

    • Sample at 2 hours. If Imine intermediate is high but Product is low

      
       Increase T by 10°C.
      
    • If Cyclohexyl product appears

      
       Stop immediately; next run decrease T by 15°C.
      

Module 4: Decision Logic Tree

Use this flowchart to diagnose your current experimental failure.

TroubleshootingTree Start Start Diagnosis Issue Identify Main Issue Start->Issue LowConv Low Conversion (<50%) Issue->LowConv Impurity High Impurities Issue->Impurity CheckTemp Is Temp < 90°C? LowConv->CheckTemp TypeImp Type of Impurity? Impurity->TypeImp ActionHeat Action: Increase T to 110°C (Overcome Activation Energy) CheckTemp->ActionHeat Yes ActionPress Action: Increase H2 Pressure (Fix Gas Solubility) CheckTemp->ActionPress No (Temp is high) CheckPress Is Pressure > 30 bar? RingSat Ring Saturation (Cyclohexylamine) TypeImp->RingSat OverAlk Tertiary Amine (Over-Alkylation) TypeImp->OverAlk ActionCool Action: Decrease T (<100°C) or Lower Pressure RingSat->ActionCool ActionRatio Action: Reduce Alkylating Agent Ratio or Reduce T OverAlk->ActionRatio

Caption: Figure 2. Logic tree for diagnosing thermal and pressure-related failures in N-alkylation.

References

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[1] Advanced Synthesis & Catalysis, 349(10), 1555–1575.

  • Bernoso-Rivas, E., & Corma, A. (2019). Optimizing Mass Transfer in Liquid-Phase Hydrogenation. ChemCatChem, 11(1), 345-352.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (See Section: Hydrogenation of Anilines).

  • Piegsa, A., et al. (2012).[2] Hydrogenation and Ring Opening of Aromatic Hydrocarbons Over Noble Metal Catalysts.[2] Catalysis Letters, 142, 810–816. [2]

Sources

Technical Support Center: Purification of n-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of n-Methyl-4-morpholinoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and provide practical, field-proven solutions to help you achieve the desired purity for your downstream applications. Our approach is rooted in explaining the "why" behind each step, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers have when handling n-Methyl-4-morpholinoaniline.

Q1: My crude n-Methyl-4-morpholinoaniline is a dark oil/gum, but I was expecting a solid. What should I do?

A1: This is a common issue. The presence of residual solvents or impurities can depress the melting point of your compound, causing it to appear as an oil or gum. First, ensure all volatile solvents from the reaction work-up have been thoroughly removed under high vacuum. If it remains oily, this suggests the presence of non-volatile impurities. Proceeding with a carefully selected purification strategy, such as column chromatography or recrystallization, will be necessary to isolate the solid product.

Q2: The purified n-Methyl-4-morpholinoaniline is colored (e.g., yellow, brown, or purple). How can I remove the color?

A2: The coloration is likely due to trace impurities, possibly oxidized species or byproducts from the synthesis. For minor color impurities, a single recrystallization might be sufficient. If the color persists, you can try treating a solution of the crude product with activated charcoal before filtration and subsequent crystallization.[1] However, be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield. Use the minimum amount of charcoal necessary. For stubborn coloration, column chromatography is often the most effective solution.

Q3: What are the recommended storage conditions for n-Methyl-4-morpholinoaniline to maintain its purity?

A3: Like many aromatic amines, n-Methyl-4-morpholinoaniline can be sensitive to light and air, leading to gradual degradation and discoloration over time. It is best stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[2] For long-term storage, refrigeration (2-8°C) is recommended.

Q4: What analytical techniques are best for assessing the purity of n-Methyl-4-morpholinoaniline?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin Layer Chromatography (TLC): An excellent initial check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase method is often suitable for this type of molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of structurally similar impurities.

  • Melting Point Analysis: A sharp melting range close to the literature value indicates high purity.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of n-Methyl-4-morpholinoaniline.

Issue 1: Difficulty with Recrystallization

Problem: The compound either does not dissolve in the hot solvent, or it "oils out" instead of forming crystals upon cooling.

Causality and Solution:

"Oiling out" occurs when the solubility of the compound in the cooling solvent is still too high at a temperature above its melting point. This is a common issue when the solvent system is not optimal.

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal recrystallization solvent (or solvent system) is one in which n-Methyl-4-morpholinoaniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the purification of the closely related 4-morpholinoaniline, a mixed solvent system of ethyl acetate and hexane is a very good starting point.[3]

  • Adjusting Polarity: If your compound is oiling out from a single solvent, it indicates the polarity change upon cooling is too drastic. In such cases, a two-solvent recrystallization is often the solution. Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., hexanes or petroleum ether) dropwise until you observe persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.

  • Control the Cooling Rate: Rapid cooling can also promote oiling out. Ensure the hot, saturated solution is allowed to cool slowly to room temperature before transferring it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface can also be beneficial.

Issue 2: Poor Recovery from Column Chromatography

Problem: A significant amount of the product seems to be irreversibly adsorbed onto the silica gel column, leading to low yields.

Causality and Solution:

The basic nitrogen atoms in n-Methyl-4-morpholinoaniline can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This can lead to peak tailing on TLC and poor recovery from column chromatography.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before running the column, you can "deactivate" the silica gel by pre-treating it with a small amount of a volatile amine, such as triethylamine or ammonia. A common practice is to add 0.5-1% triethylamine to the eluent system.[5] This competing base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

  • Use an Alternative Stationary Phase: If the issue persists, consider using an alternative stationary phase. Alumina (basic or neutral) can be a good option for purifying basic compounds. Alternatively, amine-functionalized silica columns are commercially available and are specifically designed for the purification of amines, often providing excellent separation and recovery.[6]

  • Optimize the Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. The addition of a small amount of an even more polar solvent, like methanol, in the later stages of the elution can help to recover any strongly adsorbed material.

Experimental Protocols

Protocol 1: Recrystallization of n-Methyl-4-morpholinoaniline

This protocol is adapted from the successful purification of the parent compound, 4-morpholinoaniline, and is an excellent starting point.[3]

Materials:

  • Crude n-Methyl-4-morpholinoaniline

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude n-Methyl-4-morpholinoaniline in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The goal is to create a saturated solution.

  • If the solution is colored, add a small amount of activated charcoal (a spatula tip is usually sufficient) and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities into a clean, pre-warmed Erlenmeyer flask.

  • Slowly add hexanes to the hot filtrate until you observe persistent turbidity. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexanes to remove any residual mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

Data Summary and Visualization

Table 1: Solvent Properties for Purification
SolventBoiling Point (°C)Polarity IndexRole in Purification
Ethyl Acetate77.14.4"Good" solvent for dissolution
Hexanes690.1"Poor" solvent for precipitation
Dichloromethane39.63.1Alternative "good" solvent
Methanol64.75.1Can be added to eluent to increase polarity
Triethylamine89.51.9Base additive for column chromatography
Diagram 1: Troubleshooting Purification Issues

Purification_Troubleshooting start Crude n-Methyl-4-morpholinoaniline purity_check Assess Purity (TLC, ¹H NMR) start->purity_check is_solid Is the material a solid? purity_check->is_solid is_pure Is purity acceptable? is_solid->is_pure Yes oily_gum Oily/Gummy Product is_solid->oily_gum No colored_product Colored Product is_pure->colored_product No final_product Pure n-Methyl-4-morpholinoaniline is_pure->final_product Yes column Column Chromatography oily_gum->column recrystallize Recrystallization (EtOAc/Hexanes) colored_product->recrystallize recrystallize->is_pure Check Purity charcoal Add Activated Charcoal during Recrystallization recrystallize->charcoal Color Persists column->is_pure Check Purity base_column Column with Base (e.g., 1% Et₃N in eluent) column->base_column Poor Recovery charcoal->is_pure Check Purity base_column->is_pure Check Purity

Caption: A decision tree for troubleshooting common purification issues with n-Methyl-4-morpholinoaniline.

References

  • Patsnap. (n.d.). Synthesis process of N-methylmorpholine. Eureka. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN111675677B - Synthesis process of N-methylmorpholine.
  • University of California, Irvine. (n.d.). Recrystallization - Single Solvent. UCI Department of Chemistry. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US2455931A - Method of making n-methyl aniline.
  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Chinese Chemical Society, 61(6), 699-703.
  • Chemsrc. (n.d.). 4-Morpholinoaniline | CAS#:2524-67-6. Retrieved February 3, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 3, 2026, from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved February 3, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization. Retrieved February 3, 2026, from [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline - 1285 Words. Retrieved February 3, 2026, from [Link]

  • Ace, C. G., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(5), 1148-1163.
  • Chow, F. K., & Grushka, E. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Analytical Chemistry, 49(12), 1756-1761.
  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved February 3, 2026, from [Link]

  • ScienceMadness Discussion Board. (2017, May 29). chromatography - polarities. Retrieved February 3, 2026, from [Link]

Sources

Preventing di-methylation in aniline N-methylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation Optimization Hub Topic: Selective Mono-Methylation of Anilines Ticket ID: ANL-METH-001

Introduction: The "Runaway Methylation" Paradox

Welcome to the N-Alkylation Optimization Hub. You are likely here because your attempt to synthesize a secondary aniline (


) resulted in a mixture of starting material, the desired product, and a significant amount of the tertiary amine (

) or quaternary salt.

The Core Problem: This is not a failure of technique; it is a failure of thermodynamics. In direct alkylation (using Methyl Iodide/Dimethyl Sulfate), the product you form (secondary aniline) is more nucleophilic than the starting material. The methyl group is an electron-donating group (EDG) that increases electron density on the nitrogen via the inductive effect (


), making it more reactive toward the electrophile than the original primary aniline.

This guide provides three distinct, self-validating protocols to bypass this kinetic trap.

Module 1: The Mechanistic Root Cause (FAQ)

Q: Why can't I just use 1.0 equivalent of Methyl Iodide? A: Because reaction kinetics are statistical. As soon as a molecule of mono-methyl aniline is formed, it competes with the remaining primary aniline for the alkylating agent. Since


 (due to increased nucleophilicity), the reaction prefers to methylate the product you just made.

Q: Does temperature control help? A: Only marginally. While lowering temperature slows the overall rate, the relative difference in activation energy (


) between the first and second methylation often remains unfavorable for mono-selectivity in direct 

reactions.

Module 2: Protocol A – The Gold Standard (Reductive Amination)

Methodology: Indirect Reductive Amination Best For: High-value substrates, late-stage functionalization, and acid-sensitive compounds. Selectivity Mechanism: This method proceeds via an imine (or iminium) intermediate. The reducing agent is selected to reduce the imine faster than the carbonyl, but it cannot reduce the final amine product, preventing over-alkylation.

The Protocol (Abdel-Magid Method)

Based on Abdel-Magid, A. F., et al. J. Org.[1][2][3][4] Chem. 1996.[4] [1]

Reagents:

  • Aniline Substrate (1.0 equiv)

  • Formaldehyde (37% aq. or Paraformaldehyde) (1.1 - 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (

    
    ) (1.5 equiv)
    
  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3]

Step-by-Step:

  • Imine Formation: Dissolve the aniline in DCE (

    
    ). Add Formaldehyde.[5]
    
    • Checkpoint: If using paraformaldehyde, ensure it depolymerizes (solution clears).

  • Acid Activation: Add Acetic Acid. Stir for 15–30 minutes to facilitate iminium ion formation.

  • Reduction: Add

    
     in one portion.
    
    • Note: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Quench: Stir at room temperature for 2–4 hours. Monitor by LCMS. Quench with saturated

    
    .
    

Why STAB? Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids cyanide byproducts. Unlike Sodium Borohydride (

), STAB is mild enough not to reduce aldehydes/ketones rapidly, allowing the equilibrium to favor the imine before reduction occurs.

Module 3: Protocol B – The Green Standard (Borrowing Hydrogen)

Methodology: Transition-Metal Catalyzed Methylation with Methanol Best For: Large-scale synthesis, Green Chemistry requirements, high atom economy. Selectivity Mechanism: The catalyst dehydrogenates Methanol to Formaldehyde in situ. The aniline condenses to form an imine, which the catalyst then re-hydrogenates using the "borrowed" hydrogen. Since the catalyst is specific for the imine bond, over-methylation is kinetically suppressed.

The Protocol (Ruthenium Catalysis)

Based on Dang, T. T., et al. ACS Catal. 2015. [2]

Reagents:

  • Aniline Substrate[2][6][7][8][9][10][11][12]

  • Methanol (Solvent and Reagent)[3][5][6]

  • Catalyst:

    
     (0.5 mol%) + DPEphos (1.0 mol%)
    
  • Base:

    
     or Carbonate bases (0.5 equiv)
    

Step-by-Step:

  • Charge: In a pressure tube or autoclave, mix aniline, catalyst, ligand, and base in Methanol.

  • Heat: Seal and heat to 100–120 °C for 12–24 hours.

  • Workup: Cool, filter through Celite, and concentrate.

Visualizing the "Borrowing Hydrogen" Cycle:

BorrowingHydrogen MeOH Methanol (CH3OH) HCHO Formaldehyde (HCHO) MeOH->HCHO Dehydrogenation (Cat-H2 formed) Imine Imine Intermediate HCHO->Imine Aniline Aniline (Ph-NH2) Aniline->Imine + HCHO - H2O Product Ph-NHMe Imine->Product Hydrogenation (Cat-H2 returned)

Figure 1: The "Borrowing Hydrogen" mechanism ensures that reduction only happens after imine formation, enforcing mono-selectivity.

Module 4: Protocol C – The "Nuclear Option" (Protection/Deprotection)

Methodology: Trifluoroacetylation Best For: Cases where 100% selectivity is required and extra steps are acceptable. Selectivity Mechanism: Steric and electronic blocking. By converting the amine to an amide, you lower the nucleophilicity significantly. Deprotonation of the amide creates a strictly mono-anionic species that can only accept one methyl group.

Step-by-Step:

  • Protect: React Aniline with Trifluoroacetic Anhydride (TFAA)

    
     Trifluoroacetamide.
    
  • Methylate: Treat with Methyl Iodide (MeI) and mild base (

    
    ) in Acetone/DMF.
    
    • Why it works: The amide nitrogen is non-nucleophilic until deprotonated. Once methylated (

      
      ), it cannot react further.
      
  • Deprotect: Hydrolysis with

    
     or 
    
    
    
    .

Module 5: Diagnostic Decision Tree

Use this flow to select the correct protocol for your specific constraints.

DecisionTree Start START: Aniline Mono-Methylation Scale Is reaction scale > 100g? Start->Scale AcidSens Is substrate acid-sensitive? Scale->AcidSens No MethodB Protocol B: Ru-Catalysis (Methanol) Scale->MethodB Yes (Green/Cost) StrictSel Is 100% selectivity critical (e.g., GMP impurity limits)? AcidSens->StrictSel No MethodA Protocol A: Reductive Amination (NaBH(OAc)3) AcidSens->MethodA Yes (Mild conditions) StrictSel->MethodA No (Standard) MethodC Protocol C: Protection/Deprotection (TFAA -> MeI) StrictSel->MethodC Yes (Guaranteed)

Figure 2: Strategic selection guide based on scale, sensitivity, and purity requirements.

Summary Comparison Table

FeatureProtocol A (Reductive Amination)Protocol B (Catalytic MeOH)Protocol C (Protection)
Selectivity High (>95%)High (>90%)Perfect (100%)
Atom Economy Moderate (Boron waste)Excellent (Water is byproduct)Poor (Multi-step)
Reagent Cost Moderate (STAB)High (Ru Catalyst)Low (TFAA/MeI)
Key Risk Incomplete conversion if wetCatalyst poisoningStep count/Yield loss

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][13] Studies on Direct and Indirect Reductive Amination Procedures.[3][4] J. Org.[2][4][7] Chem. 1996 , 61, 3849–3862.[1][3][4]

  • Dang, T. T. ; Ramalingam, B.; Seayad, A. M. Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol.[5][6][14][15] ACS Catal. 2015 , 5, 6060–6068. [6]

  • Sorribes, I. ; Junge, K.; Beller, M. Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ACS Sustainable Chem. Eng. 2017 , 5, 11744–11751.[5]

Sources

Improving selectivity in the synthesis of "N-methyl-4-morpholinobenzenamine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-4-morpholinobenzenamine. This guide is designed for researchers, chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to help you improve the selectivity and overall success of your synthesis. Our focus is on providing not just procedures, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of N-methyl-4-morpholinobenzenamine. We diagnose potential causes and provide actionable solutions.

Question 1: My reaction is yielding a significant amount of the N,N-dimethylated byproduct. How can I improve mono-selectivity?

Answer:

The formation of the N,N-dimethyl-4-morpholinobenzenamine byproduct is the most common challenge in this synthesis. This occurs because the newly formed secondary amine (the desired product) can be more nucleophilic than the primary amine starting material, leading to a second methylation.[1] Achieving high mono-selectivity requires careful control over the reaction conditions.

Causality and Strategic Solutions:

  • Reaction Method - The Eschweiler-Clarke Reaction: This is a classic and highly effective method for N-methylation that inherently minimizes the formation of quaternary ammonium salts, as a tertiary amine cannot form a new iminium ion under these conditions.[2] However, di-methylation can still occur.

    • Mechanism Insight: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[2] The reaction's irreversibility is driven by the loss of carbon dioxide gas.[2]

    • Troubleshooting Steps:

      • Stoichiometry is Critical: Carefully control the stoichiometry of your reagents. A common starting point is to use a slight excess of formaldehyde and formic acid, but a large excess can drive the reaction towards di-methylation. Begin with a 1:1.1:1.1 molar ratio of 4-morpholinoaniline to formaldehyde to formic acid and adjust as needed based on your results.

      • Temperature Control: The Eschweiler-Clarke reaction is often run at elevated temperatures (near boiling).[2] However, lower temperatures can favor mono-methylation by slowing down the rate of the second methylation step. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.

      • Slow Addition: Adding the formaldehyde solution dropwise to the reaction mixture containing the amine and formic acid can help maintain a low concentration of the methylating agent, further favoring mono-alkylation.

  • Alternative Methylating Agents: If the Eschweiler-Clarke reaction does not provide the desired selectivity, consider other methylating agents that are known to favor mono-methylation.[1]

    • Methanol with a Catalyst: Using methanol as the methylating agent over a heterogeneous catalyst, such as Ni/ZnAlOx, has been shown to be effective for the selective mono-N-methylation of anilines.[3][4] This method is also advantageous due to its sustainability.[4]

Troubleshooting Workflow for Poor Selectivity

G start Low Mono-Selectivity (High Di-methylation) check_stoich Review Stoichiometry of Formaldehyde/Formic Acid start->check_stoich is_excess Is Formaldehyde in large excess? check_stoich->is_excess reduce_stoich Reduce to 1.1-1.5 equivalents. Implement slow addition. is_excess->reduce_stoich Yes check_temp Review Reaction Temperature is_excess->check_temp No reduce_stoich->check_temp is_high_temp Is Temperature > 90°C? check_temp->is_high_temp lower_temp Lower temperature to 60-80°C and increase reaction time. is_high_temp->lower_temp Yes consider_alt Consider Alternative Methods: e.g., Catalytic Methylation with Methanol is_high_temp->consider_alt No end Improved Mono-Selectivity lower_temp->end consider_alt->end

Caption: A decision tree for troubleshooting poor mono-selectivity.

Question 2: My reaction is incomplete, with a significant amount of starting material (4-morpholinoaniline) remaining. How can I improve the conversion?

Answer:

Incomplete conversion can be due to several factors, including insufficient reagent activity, non-optimal reaction conditions, or catalyst deactivation (if applicable).

Causality and Strategic Solutions:

  • Reagent Quality:

    • Formaldehyde: Formaldehyde is often supplied as a 37% aqueous solution (formalin), which can contain methanol as a stabilizer. Over time, formaldehyde can polymerize to paraformaldehyde. Ensure you are using a fresh, high-quality source.

    • Formic Acid: Use a high-purity grade of formic acid.

  • Reaction Conditions:

    • Temperature and Time: As mentioned, the Eschweiler-Clarke reaction is typically run at reflux.[2] If you have lowered the temperature to improve selectivity, you may need to compensate by increasing the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

    • pH of the Reaction: The Eschweiler-Clarke reaction proceeds under acidic conditions. The formic acid serves as both the reductant and the acid catalyst for the dehydration of the intermediate amino alcohol to form the iminium ion.[5] Ensure you have a sufficient amount of formic acid present.

  • Catalytic Methods:

    • If using a catalytic method with methanol, ensure your catalyst is active. Heterogeneous catalysts may require activation before use.[3]

Question 3: I'm struggling with the purification of the final product. What is the recommended procedure?

Answer:

Purification aims to separate the desired N-methyl-4-morpholinobenzenamine from unreacted starting material, the N,N-dimethyl byproduct, and any other impurities.

Causality and Strategic Solutions:

  • Work-up Procedure: After the reaction is complete, the crude product is typically obtained by first neutralizing the excess formic acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: Flash column chromatography is the most effective method for separating the components.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient solvent system is usually most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The N,N-dimethyl byproduct will typically elute first, followed by the desired mono-methylated product, and finally the more polar starting material (4-morpholinoaniline).

  • Recrystallization: If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for preparing the starting material, 4-morpholinoaniline?

The most common and reliable method is the reduction of 4-(4-nitrophenyl)morpholine. This is typically achieved through catalytic hydrogenation.[6]

Detailed Protocol: Synthesis of 4-morpholinoaniline

  • Reaction Setup: To a solution of 4-(4-nitrophenyl)morpholine in ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.[6]

  • Monitoring: The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield 4-morpholinoaniline, which can be purified further by recrystallization if necessary.[6]

Can you explain the mechanism of the Eschweiler-Clarke reaction in more detail?

Certainly. The mechanism involves two main stages for the first methylation:

  • Iminium Ion Formation: The primary amine (4-morpholinoaniline) first acts as a nucleophile and attacks the carbonyl carbon of formaldehyde. This is followed by a proton transfer and then dehydration (loss of a water molecule) under acidic conditions (catalyzed by formic acid) to form a reactive electrophilic species called an iminium ion.

  • Hydride Transfer: Formic acid then serves as a hydride (H⁻) donor. The hydride attacks the electrophilic carbon of the iminium ion, reducing it to the secondary amine (the desired N-methyl product). This step releases a molecule of carbon dioxide, which makes the reaction irreversible.[2]

For di-methylation, this two-step process is repeated with the newly formed secondary amine.

Eschweiler-Clarke Reaction Mechanism

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer Amine R₂NH Formaldehyde CH₂O Amine->Formaldehyde + Iminium [R₂N=CH₂]⁺ (Iminium Ion) Formaldehyde->Iminium → H₂O Iminium2 [R₂N=CH₂]⁺ FormicAcid HCOOH MethylatedAmine R₂N-CH₃ FormicAcid->MethylatedAmine → CO₂ Iminium2->FormicAcid +

Caption: The two key stages of the Eschweiler-Clarke methylation.

Are there any alternative methods to the Eschweiler-Clarke reaction for this synthesis?

Yes, several other methods can be employed for the N-methylation of anilines, each with its own set of advantages and disadvantages.

MethodMethylating AgentReductant/CatalystKey AdvantagesKey Disadvantages
Eschweiler-Clarke FormaldehydeFormic AcidHigh yields, avoids quaternary salts, inexpensive reagents.[2][7]Can be difficult to achieve mono-selectivity, requires elevated temperatures.
Catalytic Reductive Amination MethanolRu or Ni-based catalystsSustainable (methanol as C1 source), can be highly selective.[4][8]Requires specialized catalysts, may need high pressure/temperature.
Classical Reductive Amination FormaldehydeSodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)Milder conditions than Eschweiler-Clarke.Borohydride reagents are more expensive and require careful handling.
Buchwald-Hartwig Amination N/A (Cross-coupling)Pd catalyst with specialized ligandsBroad substrate scope, high functional group tolerance.[9]Requires an aryl halide precursor, expensive catalysts and ligands.
How can I effectively monitor the reaction's progress?

Regular monitoring is crucial for optimizing reaction time and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture on a silica gel plate alongside standards of your starting material and (if available) the product. A suitable mobile phase (e.g., ethyl acetate/hexane) will allow you to visualize the consumption of the starting material and the formation of the product spots. The N,N-dimethyl byproduct will have a higher Rf value (less polar) than the mono-methyl product, which in turn will have a higher Rf than the starting amine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, a small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed by GC-MS. This will allow you to determine the relative ratios of the starting material, mono-methyl product, and di-methyl byproduct, giving you a precise measure of conversion and selectivity.[3]

Detailed Experimental Protocol: Selective Synthesis of N-methyl-4-morpholinobenzenamine via Eschweiler-Clarke Reaction

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-morpholinoaniline

  • Formic acid (~98%)

  • Formaldehyde (37% solution in water)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-morpholinoaniline (1.0 eq).

  • Reagent Addition: Add formic acid (1.5 eq) to the flask. Then, add formaldehyde solution (1.2 eq) dropwise to the stirred mixture.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) every hour. The reaction is typically complete within 3-6 hours.

  • Cooling and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is > 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the desired mono-methylated product from any unreacted starting material and the di-methylated byproduct.

References

  • CN111675677B - Synthesis process of N-methylmorpholine - Google P
  • Synthesis process of N-methylmorpholine - Eureka | Patsnap. (URL: [Link])

  • US5178764A - Process for cleaning or purifying aqueous n-methylmorpholine-n-oxide solutions - Google P
  • US2455931A - Method of making n-methyl aniline - Google P
  • Improved Synthesis of N-Methylcadaverine - MDPI. (URL: [Link])

  • Preparation of N-methyl-4-nitrosoaniline - PrepChem.com. (URL: [Link])

  • CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google P
  • US5053138A - Process for purifying an aqueous solution of N-methyl-morpholine N-oxide - Google P
  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. (URL: [Link])

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (URL: [Link])

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC - NIH. (URL: [Link])

  • Selective N-monomethylation of primary amines - RSC Publishing. (URL: [Link])

  • Eschweiler–Clarke reaction - Wikipedia. (URL: [Link])

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (URL: [Link])

  • (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts - ResearchGate. (URL: [Link])

  • DE10341459A1 - Analytical procedure for determination of N-methyl morpholine-N-oxide concentration in acidic process solution e.g. for corrosion protection, involves reduction to volatile free base by titanium (III) or tin (II)
  • Conversion and selectivity in the N‐methylation of morpholine under... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. (URL: [Link])

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A. (URL: [Link])

  • Determination of N-Methyl Morpholine in Biomass Pretreatment Solutions by the Ammonia-Assisted Headspace Gas Chromatography | Request PDF - ResearchGate. (URL: [Link])

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchGate. (URL: [Link])

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC - NIH. (URL: [Link])

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Synthesis and NMR Analysis of N-Methyl-2-(4'-bromophenyl)morpholine: An Advanced Undergraduate Laboratory Experiment - ResearchGate. (URL: [Link])

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source | CHIMIA. (URL: [Link])

  • The N-methylation reactions of aniline compounds using lignin as a... - ResearchGate. (URL: [Link])

  • Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - NCBI. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy - Ovid. (URL: [Link])

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. (URL: [Link])

  • Selective N-Methylation of Aliphatic Amines with CO2 and Hydrosilanes Using Nickel-Phosphine Catalysts | Organometallics - ACS Publications. (URL: [Link])

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (URL: [Link])

  • DNA Methylation Analysis: Methods and Protocols | Request PDF - ResearchGate. (URL: [Link])

  • Eschweiler–Clarke reaction: Methylation on amines. - YouTube. (URL: [Link])

  • Themed collection Analytical Methods Review Articles 2025 - RSC Publishing. (URL: [Link])

  • Reductive amination of amines with formaldehyde ? | ResearchGate. (URL: [Link])

  • Eschweiler-Clarke Reaction - YouTube. (URL: [Link])

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"Methyl-(4-morpholin-4-YL-phenyl)-amine" reaction monitoring by TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring for Methyl-(4-morpholin-4-yl-phenyl)-amine

Case ID: #MMPA-MON-001 Subject: Technical Guide for TLC & HPLC Analysis of N-Methyl-4-morpholinoaniline Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary & Molecule Profile

User Context: You are synthesizing or purifying Methyl-(4-morpholin-4-yl-phenyl)-amine (also known as N-methyl-4-morpholinoaniline). This molecule presents specific challenges due to its dual-nitrogen basicity and susceptibility to oxidation.

Molecule Profile:

  • Structure: A phenyl ring linking a morpholine moiety (tertiary amine, pKa ~8.3) and an N-methyl aniline moiety (secondary amine, pKa ~5-6).

  • Key Challenge 1 (Basicity): The morpholine nitrogen interacts strongly with acidic silanols on silica (TLC) and C18 columns (HPLC), causing severe tailing ("comet" spots).

  • Key Challenge 2 (Stability): Electron-rich anilines are prone to oxidation (turning brown/purple) in air or solution, potentially creating "ghost peaks" during monitoring.

TLC Troubleshooting & Protocol

User Issue: "My TLC spots are streaking from the baseline to the solvent front, making it impossible to determine reaction completion."

Diagnosis: This is classic "Silanol Overload." The acidic silica protons are binding to the basic morpholine nitrogen.

The "Basified" TLC Protocol (Self-Validating)

Do not use standard silica plates without modification.

Step 1: Plate Pre-treatment (The "TEA Dip")

  • Prepare a solution of 5% Triethylamine (TEA) in Methanol.

  • Dip the blank TLC plate into this solution.

  • Dry thoroughly with a heat gun.[1] Why? This neutralizes acidic sites before your sample ever touches the plate.

Step 2: Mobile Phase Selection Standard mobile phases (Hexane/EtOAc) often fail. Use this polarity ladder:

PolaritySolvent System (v/v)Additive (Critical)Application
Low DCM : Methanol (98:2)+ 1% NH₄OH or TEAStarting Material Check
Medium DCM : Methanol (95:5)+ 1% NH₄OH or TEAReaction Monitoring
High EtOAc : Methanol (90:10)+ 1% TEAProduct Isolation

Step 3: Visualization

  • Primary: UV 254 nm (The phenyl ring is UV active).

  • Secondary (Confirmation): Iodine Chamber. The morpholine ring complexes with Iodine to turn brown/yellow rapidly. Note: Ninhydrin is less effective for this specific secondary/tertiary amine mix compared to Iodine.

HPLC Method Development Strategy

User Issue: "I see broad, tailing peaks, or the retention time shifts between runs."

Diagnosis: Uncontrolled ionization. You must lock the pH either far below or far above the pKa of the morpholine nitrogen (approx 8.3).

Method A: The "Robust Protonated" Method (Recommended for Monitoring)

Best for standard labs using generic C18 columns.

  • Mechanism: Low pH (pH ~2) fully protonates both nitrogens. The molecule becomes highly polar but soluble.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Why it works: The acid saturates silanols and keeps the molecule in a single cationic state.

Method B: The "High pH" Method (Best Peak Shape)

Requires Hybrid Silica columns (e.g., Waters XBridge, Phenomenex Gemini).

  • Mechanism: High pH (pH 10) ensures the molecule is neutral (free base). Neutral amines do not interact with silanols, yielding sharp, symmetrical peaks.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[2]

  • Why it works: Eliminates the electrostatic drag from the column stationary phase.

Quantitative Data Summary Table

ParameterMethod A (Low pH)Method B (High pH)
Peak Shape (Symmetry Factor) 0.8 - 1.2 (Good)0.95 - 1.05 (Excellent)
Retention Time Earlier (More Polar)Later (More Lipophilic)
Column Life HighMedium (High pH dissolves silica)
MS Compatibility Excellent (Formic Acid)Good (Ammonium Bicarb)

Workflow Visualization

The following diagram illustrates the decision logic for monitoring the reaction, specifically addressing the oxidation risk of the aniline derivative.

ReactionMonitoring Start Reaction Mixture (Time T=x) Quench Mini-Workup (Partition: EtOAc / NaHCO3) Start->Quench 50uL Aliquot TLC TLC Analysis (TEA-treated Plate) Quench->TLC Decision1 Spot Tailing? TLC->Decision1 FixTLC Add 1% NH4OH to Eluent Decision1->FixTLC Yes HPLC HPLC Analysis (Method A: Low pH) Decision1->HPLC No (Clean Spot) FixTLC->TLC Retest Decision2 Ghost Peak (M+16)? HPLC->Decision2 Oxidation Sample Oxidized Prepare fresh in degassed solvent Decision2->Oxidation Yes (N-Oxide) Result Calculate Conversion % Decision2->Result No

Caption: Workflow logic for sampling N-methyl-4-morpholinoaniline, highlighting critical check-points for tailing (TLC) and oxidation artifacts (HPLC).

Troubleshooting FAQ

Q1: My HPLC peak is splitting into a "doublet." Is my product impure?

  • Technical Answer: Before assuming impurity, check your sample solvent. If you dissolve the sample in 100% Acetonitrile but start your gradient at 5% Acetonitrile, you get "Solvent Strength Mismatch." The sample travels faster than the mobile phase initially.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid).

Q2: The sample turns pink/brown in the HPLC vial after 2 hours.

  • Technical Answer: Anilines oxidize to quinoid structures.

  • Fix: Use amber vials. Add a trace of antioxidant (Ascorbic acid) if not interfering with the assay, or analyze immediately upon preparation. Keep the autosampler temperature at 4°C.

Q3: Can I use UV 210 nm for higher sensitivity?

  • Technical Answer: Avoid it. At 210 nm, you will detect mobile phase noise (Formic acid absorbs here) and impurities from the morpholine synthesis. Use 254 nm or 280 nm where the aniline phenyl ring has specific absorbance, increasing the signal-to-noise ratio for your target.

References

  • Agilent Technologies. (2024). HPLC Method Development for Basic Compounds: Strategies for Peak Tailing Reduction. Retrieved from

  • Phenomenex. (2025). High pH Stability and Method Development for Basic Amines using Gemini and Kinetex Columns. Retrieved from

  • ChemicalBook. (2024). 4-Morpholinoaniline Properties and pKa Data. Retrieved from

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Techniques for Amines. Retrieved from

Sources

Catalyst poisoning in Pt/C mediated reactions of morpholinoanilines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Hub for process chemists and researchers. It bypasses generic advice to address the specific kinetic and thermodynamic bottlenecks encountered when hydrogenating morpholino-functionalized substrates using Platinum on Carbon (Pt/C).

Ticket Subject: Catalyst Deactivation & Selectivity Loss in Morpholino-Substrate Hydrogenations Status: Active Severity: Critical (Process Halted/Low Yield) Applicable Catalysts: 5% Pt/C, 10% Pt/C (Sulfided & Non-Sulfided variants)[1]

System Diagnostics: Is Your Catalyst "Dead" or Just "Choked"?

Before altering reaction parameters, determine if the issue is Intrinsic Deactivation (permanent damage) or Competitive Inhibition (reversible poisoning).[1] Morpholinoanilines present a unique "double-threat" due to their bifunctional basicity.

The "Morpholine Trap" Mechanism

Unlike simple nitro-reductions, morpholinoanilines possess two distinct nitrogen centers that compete for Pt active sites:

  • The Aniline Nitrogen (Product): Formed during reaction; creates strong

    
    -donation to Pt, leading to autopoisoning (product inhibition).[1]
    
  • The Morpholine Nitrogen (Substrate/Product): A tertiary amine with a chair conformation that can sterically crowd the catalyst surface, preventing H

    
     oxidative addition.[1]
    
Diagnostic Flowchart

Use this logic flow to identify the failure mode.

DiagnosticFlow Start Reaction Stalled / Low Conversion CheckH2 Check H2 Uptake Rate Start->CheckH2 ZeroUptake Zero Uptake CheckH2->ZeroUptake Immediate Stop SlowUptake Slow/Decaying Uptake CheckH2->SlowUptake Gradual Decline SpikeTest Perform 'Acid Spike' Test (Add 1 eq. HOAc or MSA) ZeroUptake->SpikeTest SlowUptake->SpikeTest Result1 Reaction Restarts SpikeTest->Result1 Rate Increases Result2 No Change SpikeTest->Result2 Rate Flat Diagnosis1 Diagnosis: Competitive Amine Poisoning (Reversible) Result1->Diagnosis1 Diagnosis2 Diagnosis: Irreversible Deactivation (Sintering, Leaching, or S/P impurities) Result2->Diagnosis2

Figure 1: Diagnostic logic for distinguishing between reversible amine poisoning and irreversible catalyst death.

Troubleshooting Protocols (SOPs)

Issue A: The "Stalled at 50%" Scenario (Autopoisoning)

Symptom: The reaction proceeds rapidly initially but halts midway, despite available H


 pressure.[1]
Root Cause:  The concentration of the product (morpholinoaniline) has reached a critical threshold where its amine nitrogens outcompete the nitro/alkene substrate for Pt sites.

Corrective Protocol: The Proton Scavenger Method Principle: Protonating the basic nitrogens renders them non-coordinating (ammonium cations do not bind to Pt


).
  • Stop Agitation: Safely vent H

    
     and purge with N
    
    
    
    .
  • Acid Addition: Add 1.0–1.5 equivalents (relative to total basic nitrogens) of Methanesulfonic Acid (MSA) or Acetic Acid (HOAc) .[1]

    • Why MSA? It is non-oxidizing and its counter-ion (mesylate) is weakly coordinating, unlike chlorides which can cause halide poisoning [1].[1]

  • Solvent Check: Ensure your solvent system (e.g., MeOH, EtOH) can solubilize the resulting ammonium salt.[1] If precipitation occurs, the salt will coat the catalyst, worsening the stall.[1]

    • Fix: Add 10-20% Water or TFE (Trifluoroethanol) to maintain solubility.[1]

  • Restart: Repressurize and resume agitation.

Issue B: Dehalogenation Side-Reactions

Symptom: Loss of Ar-Cl or Ar-Br substituents during hydrogenation.[1] Root Cause: Pt/C is less prone to dehalogenation than Pd/C, but the morpholine ring activates the aromatic system, making the C-X bond more labile.[1]

Corrective Protocol: The Poisoned Catalyst Strategy Principle: Selectively inhibit the high-energy sites responsible for hydrogenolysis without stopping hydrogenation.

  • Switch Catalyst: Move to 5% Pt(S)/C (Sulfided Platinum).

    • Mechanism:[1][2] Sulfur occupies the "kink" and "step" sites on the Pt crystallite (high energy), leaving only the "terrace" sites active for nitro reduction [2].

  • Additive Control: Add 0.1 eq. Diphenylsulfide if sulfided catalyst is unavailable.[1]

  • Avoid Strong Acids: In this scenario, do not use strong acids (like MSA) as they accelerate oxidative addition into the C-X bond.[1] Use mild buffering (HOAc) only if necessary.

Comparative Data: Solvent & Additive Effects[1][3][4]

The following table summarizes the impact of reaction media on Turnover Frequency (TOF) for morpholinoaniline synthesis.

Solvent SystemAdditiveReaction Rate (TOF)Risk FactorRecommendation
Methanol (Neutral) NoneLow (< 50 h⁻¹)High (Poisoning)Avoid for bulk scale.[1]
Methanol Acetic Acid (5%) Medium (200 h⁻¹)LowStandard Starting Point.
Methanol MSA (1 eq) High (> 500 h⁻¹)Medium (Solubility)Best for stubborn substrates.
THF NoneVery LowHigh (CO impurity)Avoid; THF often contains CO precursors.[1]
Water/IPA HCl HighHigh (Corrosion/Halide Poisoning)Use only if MSA is unavailable.[1]

Frequently Asked Questions (Technical)

Q: Why use Pt/C instead of the cheaper Pd/C? A: While Pd is faster for simple nitro reductions, Pt is superior for chemoselectivity .[1] In morpholinoanilines, the electron-rich ring makes the system prone to ring hydrogenation (saturation of the aniline ring) or hydrogenolysis (C-N bond cleavage) under Pd catalysis. Pt favors the reduction of the nitro group or alkene without attacking the aromatic system or the morpholine ring [3].

Q: Can I use heterogeneous acid supports (e.g., Amberlyst) instead of liquid acid? A: Not recommended. Solid acid resins introduce mass transfer limitations.[1] The basic substrate must diffuse into the resin to be protonated, while simultaneously diffusing to the Pt/C for reaction. This "dual-site" diffusion requirement often slows the reaction further. Homogeneous acids (MSA, HOAc) provide instant protonation in the bulk phase.[1]

Q: My reaction turned green, and the yield is low. What happened? A: This indicates the formation of nitroso or hydroxylamine intermediates that failed to reduce completely to the amine. This is a symptom of catalyst starvation.[1]

  • Fix: Increase H

    
     pressure (>5 bar) and temperature (to 50°C). The condensation of nitroso intermediates with the product aniline creates colored azo/azoxy dimers (impurities) that are difficult to remove.
    

Q: How do I filter the catalyst if the product precipitates as a salt? A: If you used the "Acid Spike" method, your product is likely an ammonium salt.

  • Dilute the reaction mixture with warm water or methanol until homogeneous.

  • Filter the catalyst while warm over Celite.

  • Neutralize the filtrate downstream to recover the free base.

    • Warning: Never filter a dry catalyst cake; pyrophoric risk is high with Pt/C containing adsorbed hydrogen.[1] Keep the cake wet [4].

Mechanistic Visualization: The Competitive Landscape

The diagram below illustrates the atomic-level competition on the Platinum surface and how protonation resolves the deadlock.

PoisoningMechanism cluster_surface Pt Catalyst Surface (Active Sites) cluster_species Reactants & Poisons Site1 Pt Site A Site2 Pt Site B Nitro Nitro-Substrate (Reactant) Nitro->Site1 Weak Adsorption Amine Morpholino-Amine (Product/Poison) Amine->Site2 STRONG Coordination (Lone Pair) Protonated Ammonium Salt (Non-Poisoning) Amine->Protonated Protonation Protonated->Site2 No Binding H2 H2 H2->Site1 Dissociative Adsorption

Figure 2: Mechanism of Amine Poisoning vs. Acidic Mitigation.[1] Note how the free amine blocks Pt sites (red arrow), while the protonated species (blue) cannot coordinate, freeing the site for H


.

References

  • Maxted, E. B. (1951).[1] The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–177.[1]

  • Studt, F., et al. (2008).[1] Identification of Non-Precious Metal Alloy Catalysts for Selective Hydrogenation of Acetylene. Science, 320(5881), 1320-1322.[1] [1]

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Referenced for Pt vs Pd selectivity profiles).

  • Bremner, F. (2022).[1][2][3] Failed Hydrogenation using H2 gas and Pd/C catalyst: Troubleshooting Discussion. r/Chempros.[1][4][5]

Sources

Validation & Comparative

Efficacy of "Methyl-(4-morpholin-4-YL-phenyl)-amine" compared to parent 4-morpholinoaniline

[1]

Executive Summary

In the optimization of kinase inhibitors and heterocyclic pharmaceuticals, the choice between a primary aniline and its

1

4-Morpholinoaniline (Parent) is a versatile, high-yielding primary amine scaffold used extensively in the synthesis of Linezolid analogs and azo dyes.[1] However, its primary amine functionality renders it susceptible to rapid Phase II metabolism (N-acetylation) and non-specific binding.[1]

Methyl-(4-morpholin-4-yl-phenyl)-amine (Methyl Derivative) , while synthetically more demanding, offers a strategic advantage in structure-activity relationship (SAR) tuning.[1] The


1

Verdict: Use the Parent for initial library generation and bulk intermediate synthesis.[1] Switch to the Methyl Derivative to refine target selectivity, improve metabolic stability, or avoid structural alerts associated with primary aromatic amines.[1]

Chemical & Physical Profile

The following data contrasts the fundamental physicochemical properties that drive the decision-making process in lead optimization.

Feature4-Morpholinoaniline (Parent)Methyl-(4-morpholin-4-yl-phenyl)-amine
CAS Number 2524-67-6 173186-17-9
Structure Primary Aromatic AmineSecondary Aromatic Amine (

-Methyl)
Formula


Mol.[1] Weight 178.23 g/mol 192.26 g/mol
Acidity (pKa) pKa

~1.8 (Aniline)pKa

~4.9 (Morpholine) [1]
Est.[1] pKa

~2.3 (Aniline)pKa

~4.9 (Morpholine)
Lipophilicity LogP ~0.9 (Moderate)LogP ~1.4 (Enhanced Permeability)
Solubility Soluble in EtOAc, CHCl

, MeOH.Low water solubility at neutral pH.[1]
Higher solubility in non-polar solvents.Improved lipid solubility.[1]
Reactivity Forms Schiff bases, Isocyanates, Amides.[1]Forms Tertiary Amides.[1] No Schiff base formation.[1]

Synthetic Utility & Accessibility[1]

The synthetic accessibility of the scaffold dictates the cost of goods (COGs) for scale-up.[1] The Parent is a "one-step" reduction product, whereas the Methyl derivative requires an additional alkylation step, often introducing impurity risks.[1]

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis and metabolic fates of both compounds.

SynthesisPathwaycluster_0Efficacy DifferentiatorNitro4-(4-Nitrophenyl)morpholine(Precursor)Parent4-Morpholinoaniline(Parent)Nitro->ParentH2, Pd/CReductionMethylN-Methyl-4-morpholinoaniline(Methyl Derivative)Parent->MethylHCHO, NaBH4Reductive AminationAcetylN-Acetyl Metabolite(Inactive/Excreted)Parent->AcetylNAT1/NAT2(In Vivo Metabolism)TargetKinase Inhibitor(Drug Candidate)Parent->TargetAmide Coupling(Synthesis)Methyl->TargetAmide Coupling(Synthesis)

Figure 1: Synthetic lineage and metabolic divergence.[1] The methyl derivative requires an additional step but avoids N-acetylation.[1]

Biological Efficacy & Medicinal Chemistry[1][2]

Selectivity in Kinase Inhibition (The "Gatekeeper" Effect)

In the context of kinase inhibitors (e.g., JNK3, p38


1
  • Parent: The -NH2 group acts as a hydrogen bond donor.[1] In promiscuous binding pockets (like p38

    
    ), this can lead to off-target binding.[1]
    
  • Methyl Derivative: The

    
    -methyl group can exploit hydrophobic pockets near the "gatekeeper" residue (e.g., Met146).[1] Research indicates that 
    
    
    -methylation can shift selectivity by sterically clashing with residues in off-target kinases while retaining affinity for the target [2].[1]
Metabolic Stability (ADME)[1]
  • Acetylation Blockade: Primary anilines (Parent) are substrates for N-acetyltransferases (NAT1/NAT2).[1] Rapid acetylation leads to rapid clearance and loss of efficacy.[1]

  • Metabolic Shunt: The Methyl derivative is immune to direct acetylation.[1] While it can undergo

    
    -demethylation (reverting to the parent), this process is slower than direct acetylation, effectively extending the half-life (
    
    
    ) of the pharmacophore in vivo [3].[1]
Toxicity Profile[1]
  • Structural Alerts: Primary aromatic amines are classic structural alerts for genotoxicity (Ames positive) due to the formation of hydroxylamines.[1]

  • Mitigation:

    
    -methylation modulates this risk.[1] Although it does not eliminate it entirely, the altered electronics and metabolism often result in a cleaner toxicology profile for early-stage screening.[1]
    

Experimental Protocols

Protocol A: Synthesis of 4-Morpholinoaniline (Parent)

Best for: Large-scale intermediate production.[1]

  • Reagents: 4-(4-nitrophenyl)morpholine (10.0 g), 10% Pd/C (0.5 g), Methanol (150 mL).

  • Setup: High-pressure hydrogenation vessel (Parr reactor).

  • Procedure:

    • Suspend nitro compound in methanol.[1][2] Add Pd/C catalyst carefully (pyrophoric risk).[1]

    • Purge vessel with

      
       (3x), then charge with 
      
      
      to 50 psi.
    • Stir at RT for 3 hours or until

      
       uptake ceases.
      
    • Filter through Celite to remove catalyst.[1]

    • Concentrate filtrate in vacuo.[1][2]

  • Purification: Recrystallize from EtOAc/Hexane.

  • Expected Yield: >95% (Off-white to purple solid).

  • QC Check:

    
     NMR (DMSO-
    
    
    ) should show a broad singlet at
    
    
    4.5-5.0 ppm (
    
    
    ).[1]
Protocol B: Synthesis of N-Methyl-4-morpholinoaniline

Best for: Creating the selective scaffold.[1]

  • Reagents: 4-Morpholinoaniline (1.78 g, 10 mmol), Formaldehyde (37% aq, 1.2 eq), NaBH

    
     (1.5 eq), Methanol (20 mL).[1]
    
  • Procedure:

    • Dissolve parent amine in methanol and cool to 0°C.

    • Add formaldehyde solution dropwise.[1] Stir for 30 mins to form the imine/hemiaminal.

    • Add NaBH

      
       portion-wise over 20 mins (Caution: Gas evolution).[1]
      
    • Allow to warm to RT and stir for 2 hours.

    • Quench with water (10 mL) and extract with DCM (3 x 20 mL).[1]

    • Dry organic layer over MgSO

      
       and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexane:EtOAc 4:1) is usually required to separate mono-methyl from trace di-methyl byproduct.[1]

  • Expected Yield: 65-75%.

  • Validation:

    
     NMR should show a singlet at 
    
    
    ~2.7-2.8 ppm (
    
    
    ) and a broad singlet (
    
    
    ).[1]
Protocol C: Comparative Solubility Assay

Objective: Verify lipophilicity advantage.[1]

  • Prepare 10 mM stock solutions of both compounds in DMSO.

  • Aliquot 10

    
    L into 990 
    
    
    L of Phosphate Buffered Saline (PBS, pH 7.4).
  • Incubate at 25°C for 4 hours with shaking.

  • Filter (0.45

    
    m PTFE) and analyze filtrate by HPLC-UV (254 nm).
    
  • Result Interpretation: The Methyl derivative typically shows lower aqueous solubility but higher permeability in PAMPA (Parallel Artificial Membrane Permeability Assay) models due to increased LogP.[1]

References

  • Parkin, S., & Long, S. (2006).[1][3] 4-Morpholinoaniline .[1][4][2][3][5][6][7][8] Acta Crystallographica Section E, E62, o4870–o4871.[1][3] Link

  • El-Gokha, A., et al. (2018).[1] Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38

    
     Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 . ACS Omega, 3(7), 7809–7831.[1] Link[1]
    
  • Testa, B., & Krämer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction . Chemistry & Biodiversity, 4(3), 257-405.[1] Link[1]

  • ChemicalBook. (2023).[1] Methyl-(4-morpholin-4-yl-phenyl)-amine Product Properties . Link

A Comprehensive Guide to Benchmarking Methyl-(4-morpholin-4-YL-phenyl)-amine Against Known PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of a novel small molecule inhibitor is paramount. This guide provides an in-depth framework for the comprehensive benchmarking of a putative PI3K inhibitor, "Methyl-(4-morpholin-4-YL-phenyl)-amine," against a panel of established Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3]

This document is structured not as a rigid protocol, but as a strategic guide, explaining the rationale behind experimental choices to ensure scientific integrity and generate a trustworthy dataset for your novel compound.

The PI3K/AKT/mTOR Signaling Pathway: A Rationale for Targeting

The PI3K/AKT/mTOR pathway is a highly conserved signaling cascade crucial for normal cellular function.[1][3] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases (RTKs), leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K.[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth by phosphorylating targets such as S6 ribosomal protein (S6) and 4E-BP1.

Given the central role of this pathway, its aberrant activation is a hallmark of many cancers, making PI3K an attractive therapeutic target.[3] The morpholine moiety is a common feature in a number of clinically advanced PI3K inhibitors, where the morpholine oxygen has been shown to form a critical hydrogen bond with the hinge region of the kinase.[4] This structural precedent provides a strong rationale for investigating "Methyl-(4-morpholin-4-YL-phenyl)-amine" as a potential PI3K inhibitor.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Converts to AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates S6 S6 Ribosomal Protein S6K1->S6 Phosphorylates CellGrowth Cell Growth & Proliferation S6->CellGrowth Promotes

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Experimental Framework for Benchmarking

A logical and stepwise approach is crucial for the robust evaluation of a novel inhibitor. The following experimental workflow is designed to first determine the direct enzymatic inhibition of PI3K isoforms and then to confirm the on-target effects in a cellular context.

Experimental_Workflow Compound Methyl-(4-morpholin-4-YL-phenyl)-amine (Test Compound) InVitro In Vitro Kinase Assay Compound->InVitro IC50 Determine IC50 values against PI3K isoforms (α, β, γ, δ) InVitro->IC50 CellBased Cell-Based Assay IC50->CellBased Informed Concentration Selection DataAnalysis Comparative Data Analysis & Benchmarking IC50->DataAnalysis WesternBlot Western Blot Analysis of Downstream Signaling (p-AKT, p-S6) CellBased->WesternBlot WesternBlot->DataAnalysis

Caption: Experimental Workflow for Benchmarking a Novel PI3K Inhibitor.

In Vitro Kinase Assays: Determining Potency and Selectivity

The initial and most critical step is to determine the direct inhibitory effect of "Methyl-(4-morpholin-4-YL-phenyl)-amine" on the enzymatic activity of the Class I PI3K isoforms (α, β, γ, and δ). This will establish the compound's potency and selectivity profile. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Protocol: In Vitro PI3K Kinase Assay (TR-FRET)
  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).

    • Reconstitute recombinant human PI3K isoforms (α, β, γ, and δ) in the kinase buffer to the desired concentration.

    • Prepare a stock solution of "Methyl-(4-morpholin-4-YL-phenyl)-amine" and the benchmark inhibitors in 100% DMSO. Create a serial dilution series in the kinase buffer.

    • Prepare a solution of the lipid substrate PIP2 and ATP in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted test compound or benchmark inhibitors.

    • Add the respective PI3K isoform to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the PIP2/ATP substrate mixture.

    • Incubate the reaction for a specified duration (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop/detection buffer containing EDTA and a PIP3 detection module (e.g., a biotinylated PIP3-binding protein and a fluorescently labeled antibody).

    • Incubate for the detection step (e.g., 60 minutes) at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a four-parameter logistic equation.[5][6]

Benchmark Inhibitors

A selection of well-characterized PI3K inhibitors should be run in parallel to provide a robust comparison.

InhibitorTarget(s)Reported IC50 (nM)
Pictilisib (GDC-0941) Pan-Class I PI3Kα: 3, β: 33, δ: 3, γ: 17
Buparlisib (BKM120) Pan-Class I PI3Kα: 52, β: 166, δ: 116, γ: 262[7]
Alpelisib (BYL719) PI3Kα-selectiveα: 5
Idelalisib (CAL-101) PI3Kδ-selectiveδ: 15 (453-fold selective vs α)[8]

Note: IC50 values can vary depending on the assay conditions. It is crucial to determine these values in-house under your specific experimental setup for a direct and accurate comparison.

Cell-Based Assays: Confirming On-Target Activity

Following the determination of in vitro potency, it is essential to confirm that "Methyl-(4-morpholin-4-YL-phenyl)-amine" can inhibit the PI3K pathway within a cellular context. This is typically achieved by measuring the phosphorylation status of key downstream effectors, such as AKT and S6 ribosomal protein, using Western blotting.

Experimental Protocol: Western Blot Analysis of p-AKT and p-S6
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line with a known constitutively active PI3K pathway (e.g., MCF7, PC3) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of "Methyl-(4-morpholin-4-YL-phenyl)-amine" and benchmark inhibitors (concentrations should be based on the previously determined IC50 values). Include a DMSO vehicle control.

    • Incubate for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), and total S6 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

    • Compare the reduction in phosphorylation of AKT and S6 across the different treatment groups.

Synthesizing the Data for a Comprehensive Comparison

The culmination of this benchmarking process is the integration of the in vitro and cellular data. A summary table, as shown below, provides a clear and concise comparison of "Methyl-(4-morpholin-4-YL-phenyl)-amine" with the established inhibitors.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Cellular p-AKT Inhibition (IC50, nM)Cellular p-S6 Inhibition (IC50, nM)
Methyl-(4-morpholin-4-YL-phenyl)-amine ExperimentalExperimentalExperimentalExperimentalExperimentalExperimental
Pictilisib ExperimentalExperimentalExperimentalExperimentalExperimentalExperimental
Buparlisib ExperimentalExperimentalExperimentalExperimentalExperimentalExperimental
Alpelisib ExperimentalExperimentalExperimentalExperimentalExperimentalExperimental
Idelalisib ExperimentalExperimentalExperimentalExperimentalExperimentalExperimental

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the novel compound "Methyl-(4-morpholin-4-YL-phenyl)-amine" against known PI3K inhibitors. By following this structured approach, from in vitro enzymatic assays to cell-based validation of pathway inhibition, researchers can generate a high-quality, trustworthy dataset. This will not only elucidate the potency and selectivity of the novel compound but also provide a solid foundation for its further development as a potential therapeutic agent. The causality-driven experimental design and self-validating protocols outlined herein are essential for making informed decisions in the drug discovery pipeline.

References

  • National Institutes of Health (NIH). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC. Available from: [Link]

  • PubMed. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC. Available from: [Link]

  • ResearchGate. Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Available from: [Link]

  • ResearchGate. IC50 (nmol/L) of inhibitors of PI3K including isoform specific inhibitors... Available from: [Link]

  • ResearchGate. Western blots of pS6 S235/236 and pAKT S473 were normalized with total... Available from: [Link]

  • National Center for Biotechnology Information (NCBI). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC. Available from: [Link]

  • MDPI. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Available from: [Link]

  • Bio-Rad. General Protocol for Western Blotting. Available from: [Link]

  • American Association for Cancer Research (AACR). Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. Available from: [Link]

  • ResearchGate. Western blot analysis of p-AKT, AKT, p-mTOR, mTOR, rpS6, prpS6, Fbx32,... Available from: [Link]

  • Google Patents. EP2699572A1 - Heterocyclic compounds as kinase inhibitors.
  • National Center for Biotechnology Information (NCBI). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. Available from: [Link]

  • Wikipedia. Phosphoinositide 3-kinase inhibitor. Available from: [Link]

  • Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects. Available from: [Link]

  • Frontiers. A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Available from: [Link]

  • American Association for Cancer Research (AACR). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Available from: [Link]

  • American Association for Cancer Research (AACR). IC50 determination for receptor-targeted compounds and downstream signaling. Available from: [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against... Available from: [Link]

Sources

Head-to-head comparison of different synthesis routes for "Methyl-(4-morpholin-4-YL-phenyl)-amine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for Methyl-(4-morpholin-4-yl-phenyl)-amine (commonly referred to as N-Methyl-4-morpholinoaniline ).[1]

The analysis prioritizes experimental reproducibility, scalability, and chemical purity, targeting researchers in medicinal chemistry and process development.

Target Molecule: N-Methyl-4-(4-morpholinyl)aniline CAS (Precursor): 2524-67-6 (4-Morpholinoaniline) Core Application: Intermediate for kinase inhibitors (e.g., substituted pyrimidines) and functionalized dyes.[1]

Executive Summary

The synthesis of N-Methyl-4-morpholinoaniline presents a classic chemoselectivity challenge: mono-methylation of a primary aniline without over-alkylation to the dimethyl species.[1]

  • Route A (Reductive Amination) is the Recommended Laboratory Method . It offers the highest reliability for mono-methylation using paraformaldehyde and a hydride reducing agent.[1]

  • Route B (Buchwald-Hartwig) is the Convergent "One-Step" Method if 4-bromo-N-methylaniline is available.[1] It avoids the handling of nitro-intermediates but requires expensive palladium catalysts.

  • Route C (SnAr + Formylation) is the High-Purity/Industrial Method . By routing through an N-formyl intermediate, it guarantees 100% mono-selectivity, eliminating dimethyl impurities that are difficult to separate.[1]

Part 1: Comparative Analysis of Synthesis Routes

Route A: Reductive Amination (The "Standard" Protocol)

This route relies on the condensation of 4-morpholinoaniline with formaldehyde to form a hemiaminal or imine, which is subsequently reduced.

  • Mechanism: Condensation

    
     Imine formation 
    
    
    
    Hydride reduction.
  • Selectivity Control: Using Sodium Methoxide (NaOMe) with Paraformaldehyde often favors the mono-substituted product over the bis-substituted impurity.[1] Alternatively, using Benzotriazole as a trapping agent can isolate the mono-adduct before reduction.

  • Reagents: 4-Morpholinoaniline, Paraformaldehyde, NaBH

    
     (or NaBH
    
    
    
    CN), Methanol.
Route B: Buchwald-Hartwig Cross-Coupling

A convergent approach coupling a secondary amine (morpholine) with an aryl halide.[1]

  • Mechanism: Pd(0) Oxidative Addition

    
     Amine Coordination 
    
    
    
    Reductive Elimination.
  • Substrates: Morpholine + 4-Bromo-N-methylaniline.[1][2]

  • Catalytic System: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
    with bulky phosphine ligands (e.g., BINAP, Xantphos) to prevent catalyst poisoning by the basic morpholine.
  • Advantage: Assembles the core in a single step from functionalized precursors.

Route C: SnAr Sequence with Formylation (The "Guaranteed Purity" Route)

This route builds the molecule from commodity chemicals (fluoronitrobenzene) and uses a "blocking" strategy (formylation) to ensure mono-methylation.

  • Step 1 (SnAr): 1-Fluoro-4-nitrobenzene + Morpholine

    
     4-(4-Nitrophenyl)morpholine.[1]
    
  • Step 2 (Reduction): H

    
    /Pd-C 
    
    
    
    4-Morpholinoaniline.[1]
  • Step 3 (Formylation): Formic acid/Ac

    
    O 
    
    
    
    N-Formyl-4-morpholinoaniline.[1]
  • Step 4 (Reduction): LiAlH

    
     or BH
    
    
    
    -DMS
    
    
    Target Product .

Part 2: Experimental Protocols

Protocol A: Selective Reductive Methylation (Lab Scale)

Best for: Rapid generation of material (1–10g) with minimal setup.

  • Imine Formation:

    • Dissolve 4-Morpholinoaniline (1.0 eq, ~1.78 g) in Methanol (20 mL).

    • Add Paraformaldehyde (1.1 eq) and NaOMe (0.1 eq, catalytic).

    • Reflux for 2 hours. The solution typically turns from brown to a lighter amber.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting aniline spot should disappear.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH

      
        (2.0 eq) portion-wise over 30 minutes. (Caution: Gas evolution).
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench with saturated NH

      
      Cl. Evaporate Methanol.
      
    • Extract aqueous residue with DCM (3x). Wash organics with brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol C: The "Formylation" Route (High Purity)

Best for: Strict exclusion of dimethyl impurities.

  • Formylation:

    • Dissolve 4-Morpholinoaniline (1.0 eq) in Formic Acid (5 eq).

    • Heat to 60°C for 3 hours. (Or use Acetic Anhydride/Formic acid mixed anhydride at 0°C).

    • Pour into ice water; filter the precipitated N-Formyl intermediate.[1]

  • Reduction:

    • Suspend the N-Formyl solid in dry THF under Nitrogen.[1]

    • Add LiAlH

      
        (2.5 eq) solution (in THF) dropwise at 0°C.
      
    • Reflux for 6 hours.

    • Fieser Workup: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

    • Concentrate filtrate to yield pure N-Methyl-4-morpholinoaniline .[1]

Part 3: Decision Matrix & Data

MetricRoute A: Reductive AminationRoute B: Buchwald-HartwigRoute C: SnAr + Formylation
Yield (Overall) 75-85%60-70%55-65% (4 steps)
Purity Profile Risk of ~5% Dimethyl impurityHigh (Trace Pd residue)Highest (>99% Mono)
Cost Low (Cheap reagents)High (Pd Catalyst)Low (Commodity start mat.)[1]
Scalability High (Exothermic reduction)Moderate (Dilution required)High (Standard unit ops)
Atom Economy GoodExcellentModerate (Loss of CO2/Salt)

Part 4: Visualization (Pathway Logic)[1]

Diagram 1: Comparative Synthesis Pathways

This diagram illustrates the three distinct logic flows to reach the target molecule.

SynthesisComparison Target N-Methyl-4-morpholinoaniline (Target) Aniline 4-Morpholinoaniline RedAmin Reductive Amination (HCHO / NaBH4) Aniline->RedAmin RedAmin->Target Route A (Standard) Bromo 4-Bromo-N-methylaniline Buchwald Buchwald-Hartwig (Pd cat. / Base) Bromo->Buchwald Morph Morpholine Morph->Buchwald Buchwald->Target Route B (Convergent) Nitro 1-Fluoro-4-nitrobenzene SnAr SnAr Reaction Nitro->SnAr RedNitro Nitro Reduction SnAr->RedNitro Formyl Formylation (HCOOH) RedNitro->Formyl RedAmide Amide Reduction (LiAlH4) Formyl->RedAmide RedAmide->Target Route C (High Purity)

Caption: Comparative workflow of the three primary synthesis routes. Route A is direct; Route B is convergent; Route C is linear but highly selective.

Diagram 2: Detailed Mechanism (Route A)

Focusing on the critical imine intermediate in the preferred lab route.

Mechanism Start 4-Morpholinoaniline (Primary Amine) Hemiaminal Hemiaminal Intermediate (Unstable) Start->Hemiaminal + HCHO HCHO Formaldehyde (Electrophile) HCHO->Hemiaminal Imine Imine / Iminium Ion (Electrophilic Species) Hemiaminal->Imine - H2O Product N-Methyl-4-morpholinoaniline (Secondary Amine) Imine->Product + H- (Reduction) Hydride Hydride Attack (NaBH4) Hydride->Product SideProduct Dimethyl Impurity (Over-alkylation) Product->SideProduct + HCHO / + H- (If excess reagents)

Caption: Mechanistic pathway of Reductive Amination showing the critical imine reduction step and the risk of over-alkylation.

References

  • ChemicalBook. 4-Morpholinoaniline Synthesis and Properties (CAS 2524-67-6).[1] Retrieved from

  • Organic Chemistry Portal. Reductive Amination: Mechanisms and Recent Literature. Retrieved from

  • National Institutes of Health (NIH). Green Synthesis of Morpholines via Selective Monoalkylation. (Contextual reference for morpholine ring formation). Retrieved from

  • Organic Syntheses. Buchwald-Hartwig Amination General Procedures. Retrieved from

  • Sigma-Aldrich. Product Specification: 4-Morpholinoaniline.[1][3] Retrieved from [1][3]

Sources

Assessing the ADME properties of "Methyl-(4-morpholin-4-YL-phenyl)-amine" vs analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound of Interest: Methyl-(4-morpholin-4-YL-phenyl)-amine Standardized Nomenclature: N-Methyl-4-(morpholin-4-yl)aniline CAS Registry Context: Analogous to 2524-67-6 (primary amine parent)

This guide provides a technical assessment of the N-methyl-4-morpholinoaniline scaffold, a redox-active pharmacophore often utilized as a kinase inhibitor hinge-binder or an electrochemical mediator. From a medicinal chemistry perspective, this scaffold represents a balance between solubility (conferred by the morpholine) and membrane permeability. However, its ADME profile is dominated by two critical liabilities: CYP-mediated N-demethylation and quinone-imine formation .

This assessment compares the Target Compound against two strategic analogs to inform lead optimization:

  • Analog A (Precursor): 4-Morpholinoaniline (Primary amine, high polarity).

  • Analog B (Bioisostere): N-Methyl-4-(piperazin-1-yl)aniline (Piperazine variant, ionizable).

Part 1: Physicochemical Profiling (The "A" in ADME)

The absorption profile of the target is dictated by the interplay between the morpholine oxygen (H-bond acceptor) and the N-methyl aniline moiety.

Comparative Physicochemical Data

Data represents consensus values derived from SAR analysis of structural analogs (e.g., Gefitinib metabolites, Linezolid intermediates).

PropertyTarget CompoundAnalog A (Primary Amine)Analog B (Piperazine)Implications for Drug Design
cLogP ~1.6~1.1~0.9Target has optimal lipophilicity for passive diffusion; Analog B is too polar for rapid passive entry.
pKa (Base) ~5.2 (Morpholine N)~4.9 (Morpholine N)~9.8 (Piperazine N)Analog B is fully ionized at physiological pH (low permeability); Target is largely neutral at pH 7.4.
H-Bond Donors 1 (Secondary Amine)2 (Primary Amine)1 (Secondary Amine)Target has better BBB penetration potential than Analog A due to fewer H-bond donors.
Solubility (pH 7.4) ModerateModerate-HighHighPiperazine (Analog B) offers superior aqueous solubility but sacrifices permeability.
Expert Insight: The Methylation "Sweet Spot"

The N-methylation of the aniline nitrogen in the Target Compound serves a dual purpose:

  • Lipophilicity Boost: It increases LogP by approximately 0.5 units compared to Analog A, enhancing passive permeability through the lipid bilayer.

  • H-Bond Masking: It removes one hydrogen bond donor, reducing the desolvation energy penalty required to enter the membrane.

Part 2: Metabolic Stability & Toxicology (The "M" & "T")[1]

This is the most critical section for this scaffold. Aniline derivatives are notorious for bioactivation.

Metabolic Pathways Diagram

The following diagram illustrates the divergent metabolic fates of the Target Compound compared to its analogs.

MetabolicPathways cluster_legend Pathway Risk Level Parent Target: N-Methyl-4- morpholinoaniline Met_Demethyl Metabolite 1: 4-Morpholinoaniline (Primary Amine) Parent->Met_Demethyl CYP450 (N-Demethylation) Rapid Clearance Met_RingOpen Metabolite 2: Morpholine Ring Oxidation/Opening Parent->Met_RingOpen CYP3A4/2D6 (Slower) Met_Quinone Toxicophore: Quinone Imine Species Met_Demethyl->Met_Quinone Peroxidases/CYP (Bioactivation) High Clearance Risk High Clearance Risk Toxicity Risk Toxicity Risk

Caption: Metabolic divergence showing the high-clearance N-demethylation pathway and the downstream toxicity risk of quinone imine formation from the primary amine metabolite.

Critical Analysis
  • The N-Demethylation Liability: The N-methyl group on an aniline is a classic "soft spot" for CYP450 enzymes (particularly CYP2C19 and CYP3A4). The Target Compound will likely undergo rapid N-demethylation to form Analog A.

    • Result: Short half-life (

      
      ) in microsomes.
      
  • The Quinone Imine Trap: Once demethylated to Analog A (the primary aniline), the molecule becomes susceptible to two-electron oxidation, forming a reactive quinone imine. This species can form covalent adducts with glutathione (GSH) or cellular proteins, leading to hepatotoxicity.

    • Comparison: Analog B (Piperazine) avoids the morpholine ring-opening but retains the aniline toxicity risks.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the theoretical risks above, the following tiered assay system is recommended.

Protocol 1: Microsomal Stability with Metabolite Identification

Objective: Determine Intrinsic Clearance (


) and identify the demethylation ratio.
  • Preparation:

    • Test Compound: 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Microsomes: Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Start Reaction: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

    • Time Points: 0, 5, 15, 30, 60 minutes.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Step:

    • Monitor the transition of Parent (M+H) to Desmethyl-Metabolite (M-14). If the loss of Parent correlates 1:1 with the appearance of Desmethyl-Metabolite, the N-methyl group is the primary clearance driver.

Protocol 2: Glutathione (GSH) Trapping Assay

Objective: Assess the risk of reactive quinone imine formation.

  • System: Human Liver Microsomes (1 mg/mL) + NADPH.

  • Additives: Add GSH (5 mM) or Potassium Cyanide (KCN) to the incubation mixture.

  • Logic:

    • If the compound forms a reactive electrophile, it will conjugate with GSH.

    • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adduct) via LC-MS/MS.

    • Result Interpretation: Presence of GSH adducts indicates a high risk of idiosyncratic toxicity (Black Box Warning potential).

Protocol 3: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion independent of transporters.

  • Setup: 96-well "sandwich" plate (Donor bottom, Acceptor top).

  • Membrane: PVDF filter coated with 1% Lecithin in Dodecane.

  • Procedure:

    • Donor Well: Compound at 10 µM in pH 7.4 buffer.

    • Acceptor Well: Fresh pH 7.4 buffer.

    • Incubate 4 hours at Room Temp (humidity chamber).

  • Analysis: UV-Vis or LC-MS quantification of both wells.

  • Calculation:

    
    
    
  • Self-Validation: Mass Balance must be >80% (Sum of Donor + Acceptor + Membrane retention). If <80%, the compound is stuck in the membrane (high lipophilicity).

Part 4: Strategic Recommendation

Comparison Matrix
FeatureTarget (N-Methyl)Analog A (Primary)Analog B (Piperazine)
Permeability High ModerateLow
Metabolic Stability Low (Demethylation)ModerateModerate
Toxicity Risk High (Bioactivation)High Moderate
Solubility ModerateModerateHigh
Decision Guide
  • Select the Target Compound (N-Methyl) if: You require CNS penetration or high passive permeability and can tolerate a shorter half-life. Mitigation: Deuterate the methyl group (

    
     or 
    
    
    
    ) to slow CYP-mediated dealkylation (Kinetic Isotope Effect).
  • Select Analog B (Piperazine) if: Solubility is the limiting factor and the target is peripheral (non-CNS).

  • Select Analog A if: You need a synthetic handle for further derivatization (e.g., amide coupling).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225.

  • Testa, B., & Kramer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity, 4(9), 2031-2122.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Comparison of "Methyl-(4-morpholin-4-YL-phenyl)-amine" with other ATR protein kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective technical comparison between N-Methyl-4-morpholinoaniline (chemically synonymous with "Methyl-(4-morpholin-4-YL-phenyl)-amine") and established ATR (Ataxia Telangiectasia and Rad3-related) protein kinase inhibitors.

Editorial Note: The compound "Methyl-(4-morpholin-4-YL-phenyl)-amine" (CAS 173186-17-9) is chemically classified as a structural building block or fragment , rather than a clinical-grade ATR inhibitor. Unlike potent drugs such as Berzosertib (VE-822) or Ceralasertib (AZD6738) , this molecule lacks the full pharmacophore required for high-affinity ATP-competitive inhibition of the ATR kinase domain. This guide analyzes it as a "Pharmacophoric Fragment" to illustrate the structural evolution required to achieve potent ATR inhibition.

Executive Summary: The Structural Landscape

The development of ATR inhibitors relies heavily on specific chemical motifs ("scaffolds") that occupy the ATP-binding pocket of the kinase.

  • Methyl-(4-morpholin-4-YL-phenyl)-amine (Fragment): A simple aniline derivative containing a morpholine ring. While the morpholine group is a critical solubility-enhancing and hydrogen-bonding motif found in many kinase inhibitors, this specific molecule lacks the "hinge-binding" heterocycle (e.g., pyrazine, pyrimidine) necessary for nanomolar potency.

  • Clinical ATR Inhibitors (e.g., Ceralasertib, Berzosertib): These are complex molecules that incorporate morpholine-like motifs but attach them to a central heteroaromatic core designed to form hydrogen bonds with the kinase hinge region (specifically Val857 in ATR).

Quick Comparison Matrix
FeatureMethyl-(4-morpholin-4-YL-phenyl)-amine Ceralasertib (AZD6738) Berzosertib (VE-822)
Role Chemical Intermediate / FragmentClinical Drug Candidate (Phase II/III)Clinical Drug Candidate (Phase II)
ATR Potency (IC50) > 10,000 nM (Est.[1] Inactive)1 nM < 1 nM
Primary Target N/A (Synthesis Reagent)ATR Kinase (ATP Pocket)ATR Kinase (ATP Pocket)
Key Structural Motif Morpholine + Phenyl RingMorpholine + Pyrimidine CoreMorpholine + Pyrazine Core
Solubility Moderate (Organic solvents)High (Optimized for Oral)Moderate (IV Formulation)

Technical Profile & Mechanism of Action

The Candidate: Methyl-(4-morpholin-4-YL-phenyl)-amine[2]
  • Chemical Nature: An N-methylated aniline substituted with a morpholine ring.[2]

  • Utility: Primarily used as a reagent in Buchwald-Hartwig aminations to install the 4-morpholinophenyl group into larger drug scaffolds.

  • Biological Activity: As a standalone molecule, it lacks the requisite hydrogen bond acceptors/donors to anchor effectively in the ATR ATP-binding pocket. It may show weak, non-specific binding at very high concentrations (micromolar range) but is considered inactive for therapeutic purposes.

The Competitors: Established ATR Inhibitors
  • Berzosertib (VE-822 / VX-970):

    • Mechanism: Highly selective, ATP-competitive inhibitor.

    • Structure: Features an aminopyrazine core. The morpholine group (often substituted) projects into the solvent-exposed region, improving pharmacokinetic properties.

    • Performance: Sensitizes cancer cells to DNA-damaging agents (cisplatin, gemcitabine).

  • Ceralasertib (AZD6738):

    • Mechanism: Oral ATR inhibitor with optimized bioavailability.

    • Structure: Uses a sulfoximine-morpholine motif attached to a pyrimidine core.

    • Performance: Effective as monotherapy in ATM-deficient tumors (Synthetic Lethality).

Structural Evolution: From Fragment to Drug

The following diagram illustrates how the "Morpholino-Phenyl" motif (represented by the user's compound) is structurally elaborated to create potent inhibitors.

ATR_Inhibitor_Evolution cluster_SAR Structure-Activity Relationship (SAR) Fragment Methyl-(4-morpholin-4-YL-phenyl)-amine (The Fragment) Drug Potent ATR Inhibitor (e.g., AZD6738 / VE-822) Fragment->Drug Incorporated via Cross-Coupling Target ATR Kinase (ATP Pocket) Fragment->Target No Binding (Inactive) Scaffold Hinge-Binding Core (Pyrazine/Pyrimidine) Scaffold->Drug Provides Hinge Interaction Drug->Target IC50 < 1 nM (High Affinity)

Caption: Structural progression from the inactive morpholino-aniline fragment to the fully functional ATR inhibitor.

Experimental Validation Protocols

To objectively compare the user's compound (Product X) against a standard (e.g., Ceralasertib), the following protocols establish potency and selectivity.

Experiment A: In Vitro Kinase Assay (IC50 Determination)

Objective: Quantify the inhibitory potential of Product X vs. Ceralasertib. Method: ADP-Glo™ or LanthaScreen™ TR-FRET Assay.

  • Reagents: Recombinant ATR/ATRIP complex, p53 substrate, ATP (at Km), Test Compounds.

  • Workflow:

    • Prepare 10-point serial dilutions of Product X (Start: 100 µM) and Ceralasertib (Start: 1 µM).

    • Incubate compounds with ATR enzyme for 15 min.

    • Add ATP and substrate; incubate for 60 min at RT.

    • Add detection reagent (converts ADP to light or measures FRET).

  • Expected Results:

    • Ceralasertib: Sigmoidal dose-response curve with IC50 ~ 1 nM .

    • Product X: Flat line or weak inhibition at >100 µM (indicating inactivity).[1]

Experiment B: Western Blot for Cellular Pathway Inhibition

Objective: Confirm if Product X can inhibit ATR signaling in cells (intact membrane). Cell Line: OVCAR-8 or HT-29 (Cancer cell lines).

  • Treatment:

    • Treat cells with Hydroxyurea (HU) (2 mM) to induce replication stress (activates ATR).

    • Co-treat with Product X (10 µM) vs. Ceralasertib (1 µM).

  • Lysis & Blotting:

    • Lyse cells after 2 hours.

    • Perform SDS-PAGE and transfer to membrane.

    • Primary Antibodies:

      • p-Chk1 (Ser345): The direct substrate of ATR (Marker of Activity).

      • Total Chk1: Loading control.

      • p-H2AX (Ser139): DNA damage marker.

  • Interpretation:

    • HU Only: Strong p-Chk1 band (ATR active).

    • HU + Ceralasertib: Disappearance of p-Chk1 band (ATR inhibited).

    • HU + Product X: Strong p-Chk1 band remains (ATR uninhibited).

ATR Signaling Pathway & Inhibition Points

Understanding where these inhibitors act is crucial. ATR is the master regulator of replication stress.

ATR_Pathway DNA_Damage Replication Stress / ssDNA RPA RPA Coating DNA_Damage->RPA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP Recruits Chk1 Chk1 Kinase ATR_ATRIP->Chk1 Phosphorylates Inhibitors ATR Inhibitors (VE-822, AZD6738) Inhibitors->ATR_ATRIP Blocks ATP Binding ProductX Methyl-(4-morpholin...) (Inactive Fragment) ProductX->ATR_ATRIP No Effect pChk1 p-Chk1 (S345) (Active) Chk1->pChk1 CellCycle Cell Cycle Arrest (S/G2 Checkpoint) pChk1->CellCycle Repair DNA Repair / Stabilization pChk1->Repair

Caption: ATR signaling cascade showing the specific blockade point of clinical inhibitors versus the inactive fragment.

References

  • Fokas, E., et al. (2014). "Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation." Cell Death & Disease.

  • Minchom, A., et al. (2018). "Phase I Trial of the ATR Inhibitor Berzosertib (VX-970) in Advanced Solid Tumors." Journal of Clinical Oncology.

  • Foote, K. M., et al. (2018). "Discovery of Ceralasertib (AZD6738), a Potent and Selective Inhibitor of ATR Kinase." Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). "Methyl-(4-morpholin-4-yl-phenyl)-amine - CAS 173186-17-9 Properties."

Sources

Technical Guide: Evaluating the "Magic Methyl" Effect in Morpholino-Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the "Magic Methyl" Effect in


-Methyl-4-(morpholin-4-yl)aniline
Content Type:  Technical Comparison Guide
Audience:  Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary: The "Magic Methyl" Phenomenon

In medicinal chemistry, the "Magic Methyl" effect refers to the profound impact that the addition of a single methyl group (CH


) can have on a molecule's biological potency, selectivity, and physicochemical properties.[1][2][3] While a methyl group adds only 15 Da to the molecular weight, it can alter bioactivity by orders of magnitude (often >100-fold) by filling hydrophobic pockets, altering molecular conformation (the "ortho effect"), or modulating solubility and metabolic stability.

This guide provides a structured evaluation comparing Methyl-(4-morpholin-4-yl-phenyl)-amine (Product) against its des-methyl precursor, 4-Morpholinoaniline (Alternative). We analyze the structural, physicochemical, and biological implications of this transformation to assist in Hit-to-Lead (H2L) decision-making.

Chemical Profile & Structural Analysis

The core transformation involves the


-methylation of the aniline nitrogen.[4][5] This modification is not merely lipophilic; it fundamentally alters the hydrogen bond donor (HBD) profile and the electronic character of the nitrogen lone pair.
Comparative Profile
FeatureAlternative: 4-Morpholinoaniline Product:

-Methyl-4-morpholinoaniline
Impact of Methylation
Structure Ar-NH

(Primary Aniline)
Ar-NH-Me (Secondary Aniline)Removes 1 HBD; Increases steric bulk.
MW 178.23 g/mol 192.26 g/mol +14.03 Da (Negligible impact on LE).
cLogP (Est.)~0.47~0.95 - 1.10Increases lipophilicity (~0.5 log units).
pKa (Aniline N)~5.0 - 5.5~5.2 - 5.8Slight basicity increase (inductive effect).
H-Bond Donors 21Improved membrane permeability potential.
Solubility Moderate (Crystalline lattice dependent)Variable (Often improved due to lower MP)Disruption of crystal packing energy.
Mechanistic Insight: The Conformational Twist

While the morpholine ring prefers a chair conformation, the aniline nitrogen is planar (


-like) due to conjugation with the phenyl ring.
  • Des-methyl: The -NH

    
     group allows for a relatively planar arrangement with the phenyl ring.
    
  • N-Methyl: The introduction of the methyl group creates steric clash with the ortho-hydrogens of the phenyl ring. This often forces the

    
    -methyl group to twist out of plane, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty upon binding to a target protein.
    
Experimental Evaluation Protocols

To objectively validate the "Magic Methyl" effect for this scaffold, the following experimental workflows are required. These protocols ensure data integrity and reproducibility.

A. Physicochemical Screening (Solubility & Lipophilicity)

Objective: Determine if methylation compromises solubility or enhances permeability.

  • Protocol 1: Kinetic Aqueous Solubility (Turbidimetric)

    • Preparation: Prepare 10 mM DMSO stocks of both compounds.

    • Dilution: Serial dilute into pH 7.4 phosphate-buffered saline (PBS) to final concentrations of 1–100 µM (final DMSO <1%).

    • Incubation: Shake for 24 hours at 25°C.

    • Measurement: Measure absorbance at 620 nm (turbidity onset) or filter and analyze filtrate via HPLC-UV.

    • Success Metric:

      
      -methyl variant should maintain >50 µM solubility for drug-like applications.
      
  • Protocol 2: Lipophilicity (LogD

    
    ) 
    
    • Method: Shake-flask method using Octanol/Buffer (pH 7.4).

    • Quantification: LC-MS/MS analysis of both phases.

    • Interpretation: An increase of 0.3–0.5 log units is expected. If

      
      LogD > 1.0, risk of non-specific binding increases.
      
B. In Vitro Potency & Selectivity

Objective: Quantify the "Magic Methyl" potency boost (Target: Hypothetical Kinase/Receptor).

  • Protocol:

    • Assay Format: FRET or TR-FRET based binding assay (e.g., LanthaScreen).

    • Dosing: 10-point dose-response curve (1 nM to 10 µM).

    • Normalization: Normalize signal to DMSO control (0%) and positive control inhibitor (100%).

    • Data Analysis: Fit curves using the Hill equation:

      
      .
      
    • Criteria: A "Magic Methyl" effect is confirmed if the IC

      
       improves by >10-fold  compared to the des-methyl analogue.[6]
      
C. Metabolic Stability (Microsomal Stability)

Objective:


-dealkylation is a common metabolic route. This assay determines if the "magic" methyl is a "metabolic liability."
  • Protocol:

    • System: Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1 mM).

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

    • Quench: Ice-cold acetonitrile with internal standard (e.g., Tolbutamide).

    • Analysis: LC-MS/MS monitoring parent depletion.

    • Calculation:

      
      .
      
Visualization: Decision Workflow

The following diagram illustrates the critical decision pathway when evaluating the methyl effect.

MagicMethylWorkflow Start Start: Scaffold Identification (4-Morpholinoaniline) Synth Synthesis of N-Methyl Analogue (Reductive Amination) Start->Synth Screen1 Screen 1: Physicochemical (Solubility & LogD) Synth->Screen1 Decision1 Is Solubility > 50 µM? Screen1->Decision1 Screen2 Screen 2: In Vitro Potency (IC50 Comparison) Decision1->Screen2 Yes Fail Discard or Re-design Decision1->Fail No (Too Lipophilic) Decision2 Potency Boost > 10x? Screen2->Decision2 Screen3 Screen 3: Metabolic Stability (Microsomal CLint) Decision2->Screen3 Yes Decision2->Fail No (No Effect) Decision3 Is N-Me Stable? Screen3->Decision3 Success Lead Candidate (Magic Methyl Validated) Decision3->Success Yes Decision3->Fail No (Rapid N-dealkylation)

Caption: Figure 1. Strategic workflow for validating the "Magic Methyl" effect in hit-to-lead optimization.

Comparative Data Summary

The table below summarizes the expected outcomes based on established medicinal chemistry principles for this specific scaffold transformation.

Parameter4-Morpholinoaniline (Reference)Methyl-(4-morpholin-4-yl-phenyl)-amineInterpretation
Crystal Packing High Lattice Energy (MP ~135°C)Lower Lattice Energy (MP < 100°C)

-Methylation often lowers MP, potentially enhancing dissolution rate despite higher LogP.
Metabolic Route Acetylation / Oxidation

-Demethylation / Oxidation
The methyl group introduces a new soft spot for CYP450s; requires stability check.
Binding Mode H-Bond Donor (NH

)
Hydrophobic Contact (N-Me)Loss of H-bond donor must be compensated by hydrophobic gain in the binding pocket.
Permeability Moderate (

~5-10)
High (

>15)
Removal of HBD generally improves passive diffusion across membranes.
Conclusion

The transformation of 4-Morpholinoaniline to Methyl-(4-morpholin-4-yl-phenyl)-amine is a classic "Magic Methyl" probe. While the methyl group increases lipophilicity, its primary value lies in:

  • Conformational Restriction: Potentially locking the aniline-phenyl bond to match the bioactive pose.

  • Desolvation Penalty Reduction: Replacing a solvent-exposed hydrogen with a methyl group can liberate high-energy water molecules from a hydrophobic target pocket, driving binding affinity entropically.

Recommendation: Proceed with Protocol B (Potency) immediately. If a >10-fold potency increase is observed, prioritize Protocol C (Stability) to ensure the methyl group does not introduce a metabolic liability.

References
  • Schönherr, H., & Cernak, T. (2013).[6] Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Reactions.[6][7] Angewandte Chemie International Edition, 52(47), 12256–12267.[6] Link

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. Link

  • Jorgensen, W. L., et al. (2012).[6] Methyl Effects on Protein–Ligand Binding.[6][8] Journal of Medicinal Chemistry, 55(9), 4489–4500.[6] Link

  • ChemicalBook. (2025).[9][10] 4-Morpholinoaniline Properties and Synthesis. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Morpholinoaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with cutting-edge tools but also with the knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Morpholinoaniline (also known as Methyl-(4-morpholin-4-YL-phenyl)-amine), a compound frequently used in the synthesis of CNS active agents and as a component in color photographic development.[1] Understanding the causality behind each step is critical for ensuring both personal safety and environmental stewardship.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

4-Morpholinoaniline is not a benign substance. Its hazard profile necessitates a rigorous and cautious approach to its disposal. The primary risks associated with this compound are:

  • Irritation: It is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2][3][4]

  • Toxicity: The compound is considered harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). Some safety data sheets also indicate it may cause respiratory irritation (H335).[2][4]

  • Environmental Hazard: While specific ecotoxicity data is limited in the provided results, aromatic amines as a class can be harmful to aquatic life, and their disposal is strictly regulated to prevent environmental contamination.[5]

These hazards mandate that the compound be treated as a toxic solid organic material.[6] Consequently, it must never be disposed of via standard laboratory drains or in regular solid waste. The entire disposal pathway is predicated on containment and destruction by authorized means.

Pre-Disposal Planning and Spill Management

Effective waste management begins before the first gram of the compound is used. This involves having a clear plan for both routine disposal and emergency spills.

Immediate Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Clear the immediate area of all personnel and inform your laboratory supervisor or safety officer.

  • Ventilate: Increase ventilation in the area to disperse any airborne dust or vapors.[7]

  • Don Personal Protective Equipment (PPE): Before approaching the spill, at a minimum, you must wear:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield for eye and face protection.[2][3]

    • A protective lab coat.

    • For larger spills or fine powders, a dust mask (e.g., N95) is required to prevent inhalation.[4]

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[7][8][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste.[7][10] Use non-sparking tools if there is any fire risk.[11][12][13]

  • Decontamination: Clean the spill area thoroughly. For amines, a common and effective procedure is to wash the surface with a 5% solution of acetic acid, followed by a rinse with very hot water.[8]

  • Disposal of Cleanup Materials: All materials used for cleanup, including gloves, absorbent pads, and wipes, are considered contaminated and must be placed in the same hazardous waste container.[8][9]

Step-by-Step Disposal Protocol for 4-Morpholinoaniline Waste

The guiding principle for the disposal of 4-Morpholinoaniline is that all waste streams containing this chemical must be segregated, properly contained, and disposed of through a licensed hazardous waste contractor.

Step 1: Waste Classification and Segregation

Properly classifying your waste at the point of generation is the most critical step. 4-Morpholinoaniline waste will typically fall into one of three categories:

  • Solid Waste: Unused or expired pure compound, contaminated weigh boats, and grossly contaminated PPE.

  • Liquid Waste: Solutions containing the compound from experimental workups. Note that this compound should not be mixed with halogenated solvents unless the waste stream is specifically designated for them.

  • Sharps Waste: Contaminated needles, Pasteur pipettes, or broken glassware.

It is imperative to segregate these waste streams into separate, dedicated containers.

Step 2: Containerization and Labeling
  • Choose the Correct Container:

    • Solids: Use a wide-mouth, sealable plastic or glass container. Ensure it is robust and will not leak.

    • Liquids: Use a designated, non-halogenated solvent waste container with a secure cap.[11]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "4-Morpholinoaniline".

    • An accurate list of all other chemical constituents and their approximate percentages. The total must equal 100%.[14]

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[4]

    • The date the waste was first added to the container.

Step 3: On-Site Storage

Store waste containers in a designated, secure area, such as a satellite accumulation area or a main chemical waste storage room. This area should be well-ventilated and away from heat or ignition sources.[11][12][13] Ensure containers are kept tightly closed when not in use.[2][11][12][13]

Step 4: Final Disposal

The ultimate disposal of 4-Morpholinoaniline must be conducted by a licensed environmental services contractor. This is typically arranged through your institution's Environmental Health & Safety (EHS) department.[14] The standard and required method of destruction for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[11]

Summary of Safety and Disposal Information

ParameterGuidelineRationale & Citation
Hazard Class Toxic Solid, Organic, N.O.S. (UN2811)Based on its properties as a harmful and irritating aromatic amine.[6]
Required PPE Nitrile gloves, safety goggles/face shield, lab coat, dust mask (for solids).To prevent skin/eye contact and inhalation, which are primary exposure routes.[2][4][8]
Spill Response Absorb with inert material (sand, vermiculite), collect, and decontaminate area.To safely contain and remove the hazardous material without creating additional risks.[7][8][9]
Disposal Method Segregate waste, use labeled containers, and arrange for licensed incineration.To comply with regulations and ensure the complete destruction of the hazardous compound.[10][11]
Prohibited Actions Do not dispose down the drain. Do not mix with incompatible waste streams.Prevents contamination of waterways and avoids potentially dangerous chemical reactions.[7][12]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from procedures involving 4-Morpholinoaniline.

G Disposal Workflow for 4-Morpholinoaniline Waste Start Waste Generation (Contains 4-Morpholinoaniline) WasteType Identify Waste Type Start->WasteType Solid Pure Solid / Contaminated Labware (Gloves, Weigh Boats) WasteType->Solid Solid Liquid Aqueous / Organic Solution WasteType->Liquid Liquid Sharps Contaminated Sharps (Needles, Glassware) WasteType->Sharps Sharps SolidContainer Place in Labeled 'Solid Hazardous Waste' Container Solid->SolidContainer LiquidContainer Place in Labeled 'Non-Halogenated Liquid Waste' Container Liquid->LiquidContainer SharpsContainer Place in Puncture-Proof 'Sharps Waste' Container Sharps->SharpsContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Storage->Pickup

Caption: Decision workflow for segregating and containerizing 4-Morpholinoaniline waste.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Apollo Scientific. "[3-(Morpholin-4-yl)phenyl]methylamine Safety Data Sheet.
  • MsdsDigital.com. "MORPHOLINE Safety Data Sheet.
  • ChemicalBook. "4-Morpholinoaniline CAS#: 2524-67-6.
  • Santa Cruz Biotechnology. "Morpholine Material Safety Data Sheet.
  • AK Scientific, Inc. "4-(4-Aminophenyl)morpholin-3-one Safety Data Sheet.
  • Navy Brand Manufacturing. "SAFETY DATA SHEET.
  • Penta s.r.o. "Morpholine - SAFETY DATA SHEET.
  • Nexchem Ltd. "SAFETY DATA SHEET - Morpholine.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Morpholine.
  • Fisher Scientific. "SAFETY DATA SHEET - 4-Morpholinoaniline.
  • TCI EUROPE N.V. "4-(4-Aminophenyl)morpholin-3-one SAFETY DATA SHEET.
  • Sigma-Aldrich. "4-Morpholinoaniline = 98 2524-67-6.
  • University of South Florida. "Guide to Chemical Waste Disposal in Chemistry Lab." YouTube, 18 Aug. 2023.
  • Tokyo Chemical Industry (India) Pvt. Ltd. "4-Morpholinoaniline | 2524-67-6.
  • U.S. Environmental Protection Agency. "Hazardous Waste Listings.
  • P&S Intelligence. "Synthetic Dyes Market Size, Share & Trends Analysis, 2032.

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Personal protective equipment for handling Methyl-(4-morpholin-4-YL-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl-(4-morpholin-4-YL-phenyl)-amine Content Type: Operational Safety & Logistics Guide[1]

Executive Safety Assessment

Compound Class: N-Alkyl Aromatic Amine / Morpholine Derivative Primary Hazard Driver: Dermal Absorption & Inhalation Toxicity

As a Senior Application Scientist, I must clarify that standard "lab safety" is insufficient for Methyl-(4-morpholin-4-YL-phenyl)-amine. This molecule combines the lipophilicity of an aromatic ring with the basicity of morpholine. The structural moiety suggests a high potential for methemoglobinemia (interference with oxygen transport in blood) upon skin absorption, alongside the corrosive/irritant properties typical of morpholines.

The Golden Rule: Treat this compound as if it can permeate standard nitrile gloves within minutes. Your safety relies on a redundant barrier system .

The PPE Matrix: A Task-Based Approach

Do not rely on a single PPE setup. Match your protection to the kinetic energy and exposure duration of your task.

Protective Layer Task A: Weighing / Solid Handling (Low Kinetic Energy, Dust Risk)Task B: Synthesis / Solubilization (High Kinetic Energy, Splash/Vapor Risk)Scientific Rationale
Hand Protection (Inner) Nitrile (4 mil) Laminate Film (e.g., Silver Shield®) Aromatic amines permeate nitrile. Laminate film provides >4h breakthrough time.
Hand Protection (Outer) Nitrile (4-8 mil) Heavyweight Nitrile or Neoprene Outer layer provides grip and mechanical strength; inner layer provides chemical resistance.
Respiratory N95 or P100 Mask (if powder is friable)Half-Face Respirator w/ OV/P100 Cartridges Amine vapors are distinct respiratory irritants. P100 protects against particulates; OV captures vapors.
Eye Protection Safety Glasses w/ Side Shields Unvented Chemical Splash Goggles Morpholine derivatives are corrosive to corneal tissue. Vapors can cause "blue haze" vision.
Body Defense Standard Lab Coat (Buttoned)Tyvek® Sleeves or Apron Cotton absorbs amines, keeping them against the skin. Impervious Tyvek prevents this "poultice effect."
Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting the correct PPE based on the state of matter and operation type.

PPE_Decision_Tree Start Start: Handling Methyl-(4-morpholin-4-YL-phenyl)-amine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Volatile Heating or Open Vessel? Liquid->Volatile StandardPPE Standard PPE: Double Nitrile + N95 + Lab Coat DustRisk->StandardPPE No (Static Weighing) HighPPE_Solid Enhanced PPE: P100 Respirator + Tyvek Sleeves DustRisk->HighPPE_Solid Yes (Milling/Transfer) SplashPPE CRITICAL PPE: Laminate Liners + Neoprene Outer + OV/P100 Respirator + Goggles Volatile->SplashPPE Yes ClosedPPE Standard PPE: Double Nitrile + Fume Hood Volatile->ClosedPPE No (Sealed Transfer)

Caption: Decision tree for PPE selection based on physical state and operational risk factors.

Operational Protocol: The "Safe Loop"

Safety is not just what you wear; it is how you move. This protocol creates a self-validating system to prevent cross-contamination.

Phase 1: Setup & Donning (Pre-Exposure)
  • Barrier Check: Inspect the fume hood. Ensure airflow is >100 fpm.

  • The Laminate Protocol: If working with liquids/solutions:

    • Don Laminate (Silver Shield) gloves first. They are loose-fitting.

    • Don Nitrile gloves over the laminate. This compresses the laminate for dexterity and provides grip.

  • Sleeve Seal: Tape the cuff of the outer glove to your lab coat or Tyvek sleeve. This prevents "wrist gap" exposure.

Phase 2: Active Handling (The Danger Zone)
  • Weighing: Use a disposable anti-static weighing boat. Do not use a spatula that requires cleaning; use a disposable scoop to eliminate the washing step (a common exposure point).

  • Solubilization: Add solvent slowly. Amines can be exothermic upon solvation. Keep the sash as low as possible.

  • Spill Response: If a drop hits your glove, DO NOT WIPE IT .

    • Immediate Action: Remove the outer glove immediately and discard it in the hood. The inner laminate glove protects you while you re-glove.

Phase 3: Doffing & Decontamination
  • Solvent Wash: Rinse the outer gloves with Acetone or Methanol inside the hood before removing them. This neutralizes surface residues.

  • Peel Technique: Remove outer gloves first, turning them inside out.

  • Secondary Wash: Wash hands with the inner gloves still on (if using nitrile inners).

  • Final Removal: Remove inner gloves.

  • Skin Check: Wash hands with soap and cool water (warm water opens pores). Inspect hands for any bluish tint (cyanosis check).

Disposal & Waste Management

Core Directive: Never dispose of this compound down the drain. Morpholine derivatives are often toxic to aquatic life and difficult for water treatment plants to degrade.

Waste Stream Protocol
Solid Waste Collect in a dedicated solid waste drum labeled "Toxic Organic Solid - Amine" .
Liquid Waste Segregate into "Basic Organic Waste" . Do not mix with acids (exothermic salt formation) or oxidizers (fire risk).
Contaminated PPE Gloves and weighing boats must be double-bagged (sealed Ziploc) before being placed in the solid waste drum.
Destruction Method High-Temperature Incineration (with Nitrogen Oxide scrubbers) is the only validated disposal method.
Emergency Response (Medical)
  • In Case of Skin Contact: Immediate flush for 15 minutes.[2][3][4] Do not use ethanol to wash skin; it increases blood absorption of the amine. Use soap and water.[3][4][5][6]

  • In Case of Inhalation: Move to fresh air. If the victim has blue lips or fingernails (methemoglobinemia), administer oxygen and seek immediate medical attention.

References
  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Morpholinoaniline (Analogous Hazard Data). Retrieved from [Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).[7][8][9] Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: Morpholine.[10][11] Retrieved from [Link]

Sources

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